ortho-Phenanthroline
Description
Properties
IUPAC Name |
iron(2+);1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C12H8N2.Fe/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-8H;/q;;;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQCJIZJBYZCME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24FeN6+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14586-54-0 (diperchlorate), 14634-91-4 (sulfate[1:1]), 14634-91-4 (ferroin sulfate salt/solvate) | |
| Record name | Ferroin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014708997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00163588 | |
| Record name | Ferroin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14708-99-7 | |
| Record name | Tris(1,10-phenanthroline)iron(2+) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14708-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ferroin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014708997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferroin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FERROIN ION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5Q986P32R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of ortho-Phenanthroline: Pathways and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ortho-Phenanthroline (1,10-phenanthroline), a heterocyclic organic compound, is a cornerstone ligand in coordination chemistry, renowned for its ability to form stable complexes with a wide array of metal ions.[1] Its rigid, planar structure and strong chelating properties make it an invaluable component in various applications, including catalysis, analytical chemistry, and, significantly, in the design of therapeutic agents. The unique electronic properties and the potential for diverse functionalization of the phenanthroline core have cemented its role in the development of novel drugs, particularly in the fields of anticancer and antimicrobial research. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound and delves into the intricate mechanisms governing these transformations.
Core Synthesis Pathways
The construction of the this compound scaffold can be primarily achieved through several named reactions, each with its own set of advantages and limitations. The most prominent of these are the Skraup synthesis, the Friedländer synthesis, the Combes synthesis, and the Povarov reaction.
The Skraup Synthesis: The Classic Approach
The Skraup synthesis is the most traditional and widely recognized method for preparing this compound.[1] This reaction typically involves the cyclization of an aromatic amine with glycerol in the presence of a strong acid (usually sulfuric acid) and an oxidizing agent.[2] For the synthesis of the parent this compound, o-phenylenediamine serves as the starting aromatic amine.[3]
Reaction Scheme:
o-Phenylenediamine + 2 Glycerol --(H₂SO₄, Oxidizing Agent)--> o-Phenanthroline
The oxidizing agent is crucial for the final aromatization step. Historically, arsenic acid (H₃AsO₄) was commonly used, but due to its toxicity, nitrobenzene is a frequent substitute, serving as both the oxidizing agent and the solvent.[2] The reaction is notoriously vigorous and often requires careful temperature control and the use of a moderator, such as ferrous sulfate, to prevent it from becoming uncontrollable.[4]
Mechanism of the Skraup Synthesis:
The mechanism of the Skraup synthesis is a multi-step process:
-
Dehydration of Glycerol: In the presence of hot, concentrated sulfuric acid, glycerol dehydrates to form the highly reactive α,β-unsaturated aldehyde, acrolein.
-
Michael Addition: The amino group of the aromatic amine (e.g., o-phenylenediamine) acts as a nucleophile and undergoes a Michael addition to the acrolein.
-
Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic substitution, leading to the formation of a dihydroquinoline ring system.
-
Dehydration: The cyclic intermediate then dehydrates to form a tetrahydro-phenanthroline derivative.
-
Oxidation: Finally, the oxidizing agent facilitates the aromatization of the ring system to yield the stable this compound.
Experimental Protocol: Skraup Synthesis of this compound
Materials:
-
o-Phenylenediamine
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid
-
Arsenic Pentoxide (or Nitrobenzene)
-
Sodium Hydroxide (for work-up)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid to glycerol while cooling in an ice bath.
-
Slowly add o-phenylenediamine to the cooled mixture with continuous stirring.
-
Gradually add the oxidizing agent (arsenic pentoxide or nitrobenzene) to the reaction mixture.
-
Heat the mixture cautiously. The reaction is exothermic and may become vigorous. Maintain a gentle reflux for several hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution until the this compound precipitates.
-
Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol or water) to obtain the purified product.
The Friedländer Synthesis: A Versatile Alternative
The Friedländer synthesis offers a more convergent approach to quinoline and phenanthroline derivatives.[5] This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group, under acidic or basic catalysis.[6] For phenanthroline synthesis, 8-aminoquinoline-7-carbaldehyde can be reacted with a suitable ketone.
Reaction Scheme:
2-Aminoaryl Ketone/Aldehyde + α-Methylene Ketone/Aldehyde --(Acid or Base Catalyst)--> Substituted Phenanthroline
Mechanism of the Friedländer Synthesis:
Two primary mechanistic pathways are proposed for the Friedländer synthesis:[5]
-
Aldol Condensation First: The reaction can initiate with an aldol condensation between the two carbonyl-containing starting materials. The resulting aldol adduct then undergoes cyclization via imine formation, followed by dehydration to yield the aromatic product.
-
Schiff Base Formation First: Alternatively, the reaction can begin with the formation of a Schiff base (imine) between the amino group of the 2-aminoaryl carbonyl compound and the carbonyl of the second reactant. This is followed by an intramolecular aldol-type condensation and subsequent dehydration.
The Combes Synthesis: A Route to Substituted Phenanthrolines
The Combes synthesis is particularly useful for preparing 2,4-substituted quinolines and can be adapted for phenanthroline synthesis.[1] It involves the reaction of an arylamine with a β-diketone under acidic conditions.[7]
Reaction Scheme:
Arylamine + β-Diketone --(Acid Catalyst)--> Substituted Phenanthroline
Mechanism of the Combes Synthesis:
The mechanism proceeds through the following key steps:[1]
-
Schiff Base Formation: The arylamine condenses with one of the carbonyl groups of the β-diketone to form a Schiff base.
-
Enamine Tautomerization: The Schiff base tautomerizes to the more stable enamine.
-
Cyclization: The enamine undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution to form a six-membered ring.
-
Dehydration: The resulting intermediate dehydrates to yield the final aromatic phenanthroline derivative.
The Povarov Reaction: A Modern Approach
The Povarov reaction is a powerful multicomponent reaction for the synthesis of tetrahydroquinolines, which can then be oxidized to quinolines or phenanthrolines.[8] It typically involves the reaction of an aniline, an aldehyde, and an electron-rich alkene, often catalyzed by a Lewis acid.[9]
Reaction Scheme:
Aniline + Aldehyde + Alkene --(Lewis Acid)--> Tetrahydrophenanthroline --> Phenanthroline
Mechanism of the Povarov Reaction:
The Povarov reaction is generally understood to proceed via a stepwise mechanism:[10]
-
Imine Formation: The aniline and aldehyde first react to form an imine in situ.
-
Lewis Acid Activation: The Lewis acid catalyst activates the imine, making it more electrophilic.
-
Electrophilic Attack: The electron-rich alkene attacks the activated iminium ion in a Mannich-type reaction.
-
Intramolecular Friedel-Crafts Reaction: The resulting carbocation intermediate undergoes an intramolecular Friedel-Crafts-type cyclization onto the aromatic ring.
-
Proton Transfer and Aromatization (if applicable): Subsequent proton transfers and, if desired, an oxidation step lead to the formation of the quinoline or phenanthroline ring system.
Quantitative Data Summary
The following tables summarize key quantitative data for the different synthesis methods of this compound and its derivatives, providing a basis for comparison of their efficiencies under various conditions.
Table 1: Skraup Synthesis of this compound and Derivatives
| Starting Amine | Oxidizing Agent | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| o-Phenylenediamine | Arsenic Pentoxide | H₂SO₄ | 140-150 | 6 | ~30 | [11] |
| o-Phenylenediamine | Nitrobenzene | H₂SO₄ | 140-160 | 5 | ~25 | [11] |
| 8-Aminoquinoline | Acrolein Diethyl Acetal | Choline chloride/Succinic acid in DMF | 75 | 2 | 80.6 | [12] |
| 3-Nitroaniline | Glycerol | H₂SO₄ (Microwave) | 200 | 0.25 | 27 | [13] |
| 4-Nitroaniline | Glycerol | H₂SO₄ (Microwave) | 200 | 0.25 | 52 | [13] |
Table 2: Friedländer Synthesis of Phenanthroline Derivatives
| 2-Aminoaryl Carbonyl | α-Methylene Carbonyl | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminoacetophenone | 1,4-Cyclohexanedione | p-TSA | Neat | 120 | 0.25 | 92 | [14] |
| 2-Amino-5-bromoacetophenone | 1,4-Cyclohexanedione | p-TSA | Neat | 120 | 0.5 | 94 | [14] |
| 8-Amino-7-quinolinecarbaldehyde | Cyclohexanone | KOH | Ethanol | Reflux | 12 | 85 | [15] |
| 8-Amino-7-quinolinecarbaldehyde | Camphor | KOH | Ethanol | Reflux | 24 | 15 | [15] |
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the synthesis pathways and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Skraup Synthesis Pathway
References
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. soc.chim.it [soc.chim.it]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. jst.org.in [jst.org.in]
- 10. researchgate.net [researchgate.net]
- 11. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 12. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 13. Quinoline and phenanthroline preparation starting from glycerol via improved microwave-assisted modified Skraup reaction | Semantic Scholar [semanticscholar.org]
- 14. An expeditious synthesis of 6,7-dihydrodibenzo[b,j][4,7] phenanthroline derivatives as fluorescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
1,10-Phenanthroline Coordination Chemistry: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the Core Principles, Quantitative Data, Experimental Protocols, and Biological Significance of 1,10-Phenanthroline and its Metal Complexes.
Introduction
1,10-Phenanthroline (phen) is a rigid, planar heterocyclic organic compound that has established itself as a cornerstone ligand in coordination chemistry.[1] Its robust structure and the presence of two nitrogen atoms pre-organized for chelation make it an exceptional ligand for a wide array of metal ions.[2] This versatility has led to the development of a vast family of metal complexes with diverse applications, ranging from catalysis and analytical chemistry to, most notably, the field of medicinal chemistry and drug development.[1][3] The unique photophysical and electrochemical properties of these complexes, coupled with their significant biological activities, have made them a focal point of intensive research.[2]
This technical guide provides a comprehensive overview of the fundamental principles of 1,10-phenanthroline coordination chemistry. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development by presenting a consolidated repository of quantitative data, detailed experimental protocols for the synthesis and characterization of key complexes, and visualizations of their interactions with biological pathways.
Core Principles of 1,10-Phenanthroline Coordination
1,10-Phenanthroline is a bidentate ligand, meaning it binds to a central metal atom through two of its atoms, in this case, the two nitrogen atoms.[2] The rigid, planar structure of the phenanthroline molecule imposes a specific geometry on the resulting metal complexes, which is a key determinant of their properties and reactivity.[2]
The coordination of 1,10-phenanthroline to a metal ion typically results in the formation of highly stable five-membered chelate rings. The stability of these complexes is influenced by several factors, including the nature of the metal ion (charge, size, and d-electron configuration), the presence of other ligands in the coordination sphere, and the solvent environment.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for various metal complexes of 1,10-phenanthroline and its derivatives, providing a basis for comparison and aiding in the rational design of new compounds.
Table 1: Stability Constants of Metal-Phenanthroline Complexes
| Metal Ion | Stepwise Stability Constants (log K) | Overall Stability Constant (log β) | Method | Conditions |
| Fe(II) | log K₁ = 5.9, log K₂ = 5.2, log K₃ = 10.2 | log β₃ = 21.3 | Spectrophotometry | 293 K |
| Cu(I) | - | log β₂ = 19.4 | Potentiometry | - |
| Cu(II) | log K₁ = 8.0, log K₂ = 6.8, log K₃ = 5.4 | log β₃ = 20.2 | Potentiometry | - |
| Ni(II) | log K₁ = 8.6, log K₂ = 8.4, log K₃ = 8.2 | log β₃ = 25.2 | Potentiometry | - |
| Zn(II) | log K₁ = 6.4, log K₂ = 5.8, log K₃ = 5.2 | log β₃ = 17.4 | Potentiometry | - |
| Cd(II) | log K₁ = 5.8, log K₂ = 5.0, log K₃ = 4.1 | log β₃ = 14.9 | Potentiometry | - |
| Mn(II) | log K₁ = 4.0, log K₂ = 3.3, log K₃ = 2.8 | log β₃ = 10.1 | Potentiometry | - |
Table 2: Selected Bond Lengths of Metal-Phenanthroline Complexes from Crystal Structure Data
| Complex | Metal-Nitrogen (M-N) Bond Lengths (Å) |
| [Fe(phen)₃]²⁺ | 1.964(3) - 1.980(4)[5] |
| [Cu(dpp)₂]⁺ (dpp = 2,9-diphenyl-1,10-phenanthroline) | Distorted tetrahedral geometry[1] |
| [Cu(phen)(L-Gly)(H₂O)]⁺ | Distorted square pyramid[6] |
| [Ru(phen)₂(dppz)]²⁺ | Distorted octahedral |
| [Cd(phen)₂Cl₂] | 2.35 (approx.) |
Table 3: Spectroscopic Data for Representative Phenanthroline Complexes
| Complex | λ_max (nm) (ε, M⁻¹cm⁻¹) | Emission λ_em (nm) | Quantum Yield (Φ) |
| [Fe(phen)₃]²⁺ | 510 (11,100)[7] | - | - |
| [Ru(bpy)₂(dppz)]²⁺ | 448 | ~610 | Varies with environment |
| [Cu(phen)₂]⁺ | ~450 | ~730 | - |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis and characterization of 1,10-phenanthroline complexes.
Protocol 1: Synthesis of Tris(1,10-phenanthroline)iron(II) Sulfate ([Fe(phen)₃]SO₄)
Materials:
-
Ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O)
-
1,10-phenanthroline monohydrate
-
Ethanol
-
Distilled water
Procedure:
-
Prepare the Ligand Solution: Dissolve 0.595 g (3.0 mmol) of 1,10-phenanthroline monohydrate in approximately 30 mL of warm ethanol.
-
Prepare the Metal Salt Solution: In a separate beaker, dissolve 0.392 g (1.0 mmol) of ferrous ammonium sulfate hexahydrate in 20 mL of distilled water.
-
Complex Formation: While stirring, slowly add the iron(II) solution to the phenanthroline solution. A deep red color will immediately form, indicating the formation of the [Fe(phen)₃]²⁺ complex.
-
Crystallization: Gently heat the resulting solution for 10-15 minutes to ensure the reaction is complete. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to promote crystallization.
-
Isolation and Purification: Collect the red-orange crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol and then with diethyl ether.
-
Drying: Dry the crystals in a desiccator over silica gel.
Protocol 2: Synthesis of a Copper(II)-Phenanthroline Complex
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
1,10-phenanthroline monohydrate
-
Methanol
-
Sodium acetate
Procedure:
-
Prepare the Ligand Solution: Dissolve 1,10-phenanthroline (2 mmol) in 10 mL of a 1:1 ethanol/water mixture with stirring.
-
Prepare the Metal Salt Solution: Dissolve CuSO₄·5H₂O (1.0 mmol) in 10 mL of a sodium acetate solution.[8]
-
Complex Formation: Add the copper(II) sulfate solution to the stirred 1,10-phenanthroline solution.[8]
-
Crystallization: The reaction mixture is placed in a PTFE-lined autoclave and heated in an oven at 150 °C for 72 hours. Blue transparent crystals are obtained.[8]
-
Isolation: The crystals are collected by filtration and washed with the mother liquor.
Protocol 3: Synthesis of a Ruthenium(II)-Phenanthroline Complex
Materials:
-
RuCl₃·3H₂O
-
1,10-phenanthroline (phen)
-
2,2'-bipyridine (bpy)
-
N,N-Dimethylformamide (DMF)
-
Ammonium hexafluorophosphate (NH₄PF₆)
Procedure:
-
Ligand Synthesis: Synthesize any modified phenanthroline ligands as required by the specific complex. For example, 5-(1H-tetrazol-5-yl)-1,10-phenanthroline (Tzphen) can be synthesized by refluxing 1,10-phenanthroline-5-carbonitrile with NH₄Cl and NaN₃ in DMF.[9]
-
Complex Synthesis: The synthesis of Ru(II) complexes is typically carried out by reacting a ruthenium precursor, such as RuCl₃·3H₂O or a pre-synthesized complex like cis-[Ru(bpy)₂Cl₂], with the desired phenanthroline ligand in a suitable solvent (e.g., ethanol/water mixture or DMF) under reflux.[10][11][12]
-
Purification: The crude product is often precipitated by the addition of a saturated aqueous solution of NH₄PF₆.[5] Further purification is typically achieved by column chromatography on alumina or silica gel.[5][10]
Protocol 4: Determination of Stoichiometry by the Method of Continuous Variation (Job's Plot)
Principle: This method is used to determine the stoichiometry of a metal-ligand complex in solution by preparing a series of solutions where the total moles of metal and ligand are constant, but their mole fractions are varied. The absorbance of the complex is measured, and a plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.[4][13]
Procedure:
-
Prepare Stock Solutions: Prepare equimolar stock solutions of the metal salt and the 1,10-phenanthroline ligand in a suitable solvent.
-
Prepare a Series of Solutions: Prepare a series of solutions in volumetric flasks by mixing the metal and ligand stock solutions in varying ratios, such that the total volume and the total molar concentration of metal plus ligand remain constant in each flask. For example, for a total volume of 10 mL, the volumes of the metal and ligand solutions can be varied from 0 mL and 10 mL to 10 mL and 0 mL, respectively, in 1 mL increments.
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the metal-phenanthroline complex.
-
Construct the Job's Plot: Plot the absorbance as a function of the mole fraction of the ligand.
-
Determine Stoichiometry: The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For a complex of the formula MLn, the maximum will be at a mole fraction of ligand X_L = n / (n+1).
Protocol 5: Characterization by Cyclic Voltammetry
Experimental Setup:
-
A three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.[14][15][16]
-
A potentiostat.
-
The supporting electrolyte is typically a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in a non-aqueous solvent like acetonitrile or DMF.[14][16]
Procedure:
-
Prepare the Solution: Dissolve the ruthenium-phenanthroline complex in the electrolyte solution. Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.[14]
-
Perform the Measurement: Place the three electrodes in the solution. Scan the potential between appropriate limits (e.g., from an initial potential to a switching potential and back). The scan rate can be varied to study the electrochemical behavior.
-
Data Analysis: The resulting cyclic voltammogram will show peaks corresponding to the oxidation and reduction of the ruthenium center. The peak potentials (Epa and Epc) and peak currents (ipa and ipc) provide information about the redox properties of the complex.
Signaling Pathways and Biological Interactions
1,10-Phenanthroline and its metal complexes exert their biological effects through various mechanisms, often by interacting with key cellular pathways.
Metalloprotease Inhibition
Many metalloproteases, which are crucial for processes like tissue remodeling and cancer metastasis, contain a zinc ion in their active site. 1,10-phenanthroline acts as a potent inhibitor of these enzymes by chelating this essential zinc ion, thereby rendering the enzyme inactive.[3][17]
Caption: Mechanism of metalloprotease inhibition by 1,10-phenanthroline.
Proteasome Inhibition by Copper-Phenanthroline Complexes
The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells and is a key target in cancer therapy. Copper complexes of 1,10-phenanthroline have been shown to inhibit the proteasome, leading to the accumulation of ubiquitinated proteins and ultimately inducing apoptosis in cancer cells.[10][18][19][20]
Caption: Inhibition of the ubiquitin-proteasome pathway by copper-phenanthroline complexes.
Conclusion
The coordination chemistry of 1,10-phenanthroline continues to be a rich and dynamic field of study. The inherent properties of the phenanthroline ligand, combined with the diverse characteristics of the metal ions it can coordinate, provide a powerful platform for the design of novel molecules with tailored functions. For researchers in drug development, the ability of these complexes to interact with and modulate biological pathways, such as those involving metalloproteases and the proteasome, offers exciting opportunities for the development of new therapeutic agents. This guide has provided a foundational overview of the key aspects of 1,10-phenanthroline coordination chemistry, and it is hoped that the presented data, protocols, and visualizations will serve as a valuable tool for future research and innovation in this area.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1,10-phenanthroline inhibits the metallopeptidase secreted by Phialophora verrucosa and modulates its growth, morphology and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]
- 4. Novel copper complexes as potential proteasome inhibitors for cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 8. researchgate.net [researchgate.net]
- 9. Structural analysis of metal chelation of the metalloproteinase thermolysin by 1,10-phenanthroline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. Ruthenium (II) Complexes Based on Phenanthroline-Tetrazole as Possible Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. worldwidejournals.com [worldwidejournals.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Targeting Ubiquitin–Proteasome System With Copper Complexes for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. spandidos-publications.com [spandidos-publications.com]
Ortho-Phenanthroline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, coordination chemistry, and multifaceted applications of the heterocyclic bidentate ligand, ortho-phenanthroline, in scientific research and therapeutic development.
Introduction
This compound (1,10-phenanthroline, o-phen) is a robust, planar heterocyclic organic compound that has garnered significant attention across diverse scientific disciplines.[1] Its rigid structure, featuring two nitrogen atoms strategically positioned for chelation, makes it an exceptional bidentate ligand in coordination chemistry, forming stable complexes with a vast array of metal ions.[2][3] This guide provides a detailed technical overview of o-phen, encompassing its fundamental chemical properties, its versatile role as a ligand, and its significant applications in analytical chemistry, biological research, and drug development. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical insights and practical methodologies.
Chemical and Physicochemical Properties
o-Phenanthroline is a white crystalline solid with the chemical formula C₁₂H₈N₂.[4][5] Its planar, aromatic structure is composed of three fused rings, with two nitrogen atoms at the 1 and 10 positions.[6] This arrangement allows for the formation of a stable five-membered chelate ring upon coordination with a metal ion.[2][6] It is sparingly soluble in water but shows good solubility in various organic solvents like ethanol and acetone.[4][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₈N₂ | [4][8] |
| Molecular Weight | 180.21 g/mol | [3][8] |
| Appearance | White to light yellow crystalline powder | [4][5] |
| Melting Point | 117-118.56 °C | [3][5][9] |
| Boiling Point | > 360 °C | [4] |
| Solubility in Water | 3.3 g/L | [7] |
| pKa (phenH⁺) | 4.84 - 4.98 | [3][7] |
| CAS Number | 66-71-7 | [3][10] |
Coordination Chemistry: The Bidentate Ligand in Action
The defining characteristic of o-phenanthroline is its function as a bidentate ligand. The two nitrogen atoms readily donate their lone pairs of electrons to a metal center, forming two coordinate covalent bonds.[2] This chelation results in the formation of highly stable metal complexes, a phenomenon known as the chelate effect.[2] o-Phen forms complexes with a wide range of transition metals, including iron, copper, nickel, cobalt, zinc, and ruthenium.[7][10][11] The stoichiometry of these complexes can vary, with common examples being [M(phen)]²⁺, [M(phen)₂]²⁺, and [M(phen)₃]²⁺.[11]
The electronic properties of the resulting metal complexes, such as their color, redox potentials, and photophysical behavior, are significantly influenced by the interaction between the metal d-orbitals and the π-system of the phenanthroline ligand.[6] This has led to their extensive use in various applications, from redox indicators to photosensitizers.[2][11]
Caption: Bidentate coordination of o-phenanthroline to a metal ion.
Applications in Analytical Chemistry
o-Phenanthroline has long been a staple reagent in analytical chemistry, primarily for the colorimetric determination of metal ions.[10][12] Its high sensitivity and selectivity, particularly for iron(II), have made it an invaluable tool.
Spectrophotometric Determination of Iron
The reaction of o-phenanthroline with ferrous ions (Fe²⁺) in a slightly acidic to neutral medium (pH 2-9) produces a stable, intensely red-orange complex, [Fe(phen)₃]²⁺, known as ferroin.[4][10] This complex exhibits a strong absorbance maximum at 510 nm, allowing for the highly sensitive and accurate quantification of iron, even at trace levels.[7][13] The stability constant (log K) for this complex is approximately 21.3, indicating its exceptional stability.[4]
Redox Indicator
The ferroin complex is also a well-known redox indicator.[4] The color change from the deep red of the Fe(II) complex to the pale blue of the oxidized Fe(III) form ([Fe(phen)₃]³⁺) is sharp and reversible, with a standard potential of +1.06 V.[7][11] This makes it a suitable indicator for various redox titrations.
Biological Activity and Drug Development
The biological activities of o-phenanthroline and its metal complexes are a major focus of current research, with significant potential in drug development.[1][5] These compounds have demonstrated promising anticancer, antimicrobial, and enzyme-inhibiting properties.
Mechanism of Action: A Multifaceted Approach
The therapeutic potential of o-phenanthroline-based compounds stems from multiple mechanisms of action:
-
DNA Interaction: The planar structure of the phenanthroline ligand allows it to intercalate between the base pairs of DNA.[1][14][15] This interaction can disrupt DNA replication and transcription, leading to cell death. Metal complexes of o-phen, particularly those with copper, can also induce DNA cleavage through the generation of reactive oxygen species (ROS) in close proximity to the DNA backbone.[14]
-
Enzyme Inhibition: As a potent chelating agent, o-phenanthroline can inhibit the activity of metalloenzymes by sequestering the metal cofactors essential for their catalytic function.[13][16] This is a key mechanism in its anticancer and antimicrobial effects, as many crucial enzymes in pathogenic organisms and cancer cells are metalloenzymes. For example, it is a known inhibitor of matrix metalloproteinases (MMPs), which are involved in cancer invasion and metastasis.[13]
-
Proteasome Inhibition: Certain copper complexes of o-phenanthroline have been shown to be potent and selective inhibitors of the proteasome, a key cellular machinery for protein degradation.[17] Inhibition of the proteasome leads to the accumulation of misfolded proteins and induces apoptosis in cancer cells.
Caption: o-Phenanthroline inhibits metalloenzymes by chelating their metal cofactors.
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of o-phenanthroline and its metal complexes against various cancer cell lines.[18][19] These complexes often exhibit greater cytotoxicity than the uncomplexed ligand and even established anticancer drugs like cisplatin.[18][20] The enhanced activity of the metal complexes is attributed to the combined effects of the metal ion and the phenanthroline ligand, facilitating cellular uptake and targeting multiple cellular pathways.
Table 2: In Vitro Anticancer Activity of o-Phenanthroline and its Metal Complexes
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| P-131 (Silver(I) complex) | HCT-116 (Colon) | 0.86 ± 0.03 | [20] |
| Cisplatin | HCT-116 (Colon) | 9.08 ± 1.10 | [20] |
| [Cu(phen)₂(mal)]·2H₂O | A-498 (Kidney) | 3-18 times more potent than cisplatin | [18] |
| [Mn(phen)₂(mal)]·2H₂O | Hep-G2 (Liver) | 3-18 times more potent than cisplatin | [18] |
| [Ag₂(phen)₃(mal)]·2H₂O | A-498 (Kidney) | 3-18 times more potent than cisplatin | [18] |
| VO(chyrs)phenCl | A549 (Lung) | Higher than binary complex and ligands | [21] |
Antimicrobial Activity
o-Phenanthroline and its metal complexes have demonstrated broad-spectrum antimicrobial activity against a range of bacteria and fungi.[22][23][24] The development of metal-phenanthroline complexes offers a promising strategy to combat the growing threat of antibiotic resistance, as these compounds can act through mechanisms different from conventional antibiotics.[22][23] They have been shown to be effective against both planktonic cells and biofilms of clinically relevant pathogens.[25][26]
Table 3: Antimicrobial Activity of o-Phenanthroline Derivatives
| Compound | Microorganism | Activity | Reference(s) |
| Phendione | Acinetobacter baumannii | Bactericidal (< 10 µM) | [25] |
| Ag-phendione | Acinetobacter baumannii | Bactericidal (< 10 µM) | [25] |
| Cu-phendione | Acinetobacter baumannii | Most potent, bactericidal (< 10 µM) | [25] |
| Metal-tdda-phen complexes | Pseudomonas aeruginosa | High antibacterial activity | [23] |
Experimental Protocols
This section provides generalized methodologies for key experiments involving o-phenanthroline and its metal complexes. Researchers should adapt these protocols based on their specific experimental requirements.
Synthesis of a Tris(1,10-phenanthroline)metal(II) Complex
This protocol describes a general method for the synthesis of a tris-phenanthroline complex, for example, with iron(II).
Materials:
-
Metal(II) salt (e.g., ferrous ammonium sulfate hexahydrate)
-
1,10-phenanthroline monohydrate
-
Ethanol
-
Distilled water
Procedure:
-
Prepare Ligand Solution: Dissolve 3.0 mmol of 1,10-phenanthroline monohydrate in approximately 30 mL of warm ethanol.[27]
-
Prepare Metal Salt Solution: In a separate beaker, dissolve 1.0 mmol of the metal(II) salt in 20 mL of distilled water.[27]
-
Complex Formation: While stirring, slowly add the metal salt solution to the phenanthroline solution. An immediate color change should be observed, indicating complex formation.[27]
-
Reaction Completion: Gently heat the resulting solution for 10-15 minutes to ensure the reaction is complete.[27]
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystals of the complex will form.
-
Isolation and Purification: Collect the crystals by filtration, wash with a small amount of cold ethanol, and air dry. The product can be recrystallized from a suitable solvent if necessary.
Determination of Metal-Ligand Stoichiometry by Job's Method of Continuous Variation
This spectrophotometric method is used to determine the stoichiometry of a metal-phenanthroline complex in solution.
Materials:
-
Stock solution of the metal ion (e.g., 1.0 mM)
-
Stock solution of o-phenanthroline (1.0 mM)
-
Appropriate buffer solution (e.g., acetate buffer, pH 5)
-
Volumetric flasks (10 mL)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a Series of Solutions: Prepare a series of solutions in 10 mL volumetric flasks with varying mole fractions of the metal and ligand, while keeping the total molar concentration constant. For example, prepare solutions with metal:ligand volume ratios of 0:10, 1:9, 2:8, ..., 10:0 mL.[28]
-
Dilution and Equilibration: Add a fixed volume of the buffer solution to each flask and dilute to the mark with distilled water. Allow the solutions to stand for a sufficient time for complex formation to reach equilibrium.[27][28]
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.
-
Data Analysis: Plot the absorbance versus the mole fraction of the ligand (or metal). The maximum absorbance will correspond to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.75 for the ligand indicates a 1:3 metal-to-ligand ratio.[28]
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
o-Phenanthroline compound to be tested
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the o-phenanthroline compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solutions at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.
Caption: A generalized workflow for assessing the cytotoxicity of o-phenanthroline compounds.
DNA Cleavage Assay by Gel Electrophoresis
This assay is used to determine the ability of o-phenanthroline-metal complexes to cleave DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
o-Phenanthroline-metal complex
-
Tris-HCl buffer
-
Agarose
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the plasmid DNA, the metal complex at various concentrations, and the buffer.
-
Incubation: Incubate the reaction mixture at 37 °C for a specified time.
-
Reaction Termination: Stop the reaction by adding a loading dye containing a chelating agent like EDTA.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different forms of DNA.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Analysis: Analyze the gel for the conversion of supercoiled DNA (Form I) to nicked circular DNA (Form II) and linear DNA (Form III), which indicates DNA cleavage.
Conclusion and Future Perspectives
This compound continues to be a molecule of immense interest and utility in both fundamental research and applied sciences. Its well-established role in analytical chemistry is now complemented by its burgeoning potential in the realm of medicinal inorganic chemistry. The ability to fine-tune the steric and electronic properties of its metal complexes through ligand modification opens up vast possibilities for the rational design of new therapeutic agents.[6][29][30] Future research will likely focus on elucidating the detailed molecular mechanisms of action of these compounds, improving their selectivity for cancer cells, and exploring their efficacy in in vivo models. The versatility of o-phenanthroline as a heterocyclic bidentate ligand ensures its continued prominence in the development of novel metal-based drugs to address pressing global health challenges, including cancer and infectious diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 1,10-Phenanthroline - Wikipedia [en.wikipedia.org]
- 4. Application of O-Phenanthroline_Chemicalbook [chemicalbook.com]
- 5. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]
- 6. myuchem.com [myuchem.com]
- 7. dojindo.com [dojindo.com]
- 8. chemscene.com [chemscene.com]
- 9. szabo-scandic.com [szabo-scandic.com]
- 10. nbinno.com [nbinno.com]
- 11. Transition metal complexes of 1,10-phenanthroline - Wikipedia [en.wikipedia.org]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Specific binding of o-phenanthroline at a DNA structural lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Specific binding of o-phenanthroline at a DNA structural lesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The metalloprotease inhibitor 1,10-phenanthroline affects Schistosoma mansoni motor activity, egg laying and viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 1,10-Phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), [Ag2(phen)3(mal)]x2H2O, [Cu(phen)2(mal)]x2H2O and [Mn(phen)2(mal)]x2H2O (malH2=malonic acid) using human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Multifunctional O-phenanthroline silver(I) complexes for antitumor activity against colorectal adenocarcinoma cells and antimicrobial properties by multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. The Antibacterial Activity of Metal Complexes Containing 1,10- phenanthroline: Potential as Alternative Therapeutics in the Era of Antibiotic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Antibacterial activity of metal–phenanthroline complexes against multidrug-resistant Irish clinical isolates: a whole genome sequencing approach - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Antimicrobial action of 1,10-phenanthroline-based compounds on carbapenemase-producing Acinetobacter baumannii clinical strains: efficacy against planktonic- and biofilm-growing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. benchchem.com [benchchem.com]
- 28. ijaar.org [ijaar.org]
- 29. soc.chim.it [soc.chim.it]
- 30. Recent advances in 1,10-phenanthroline ligands for chemosensing of cations and anions - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Physical Properties of Ortho-phenanthroline Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ortho-phenanthroline (o-phenanthroline), systematically named 1,10-phenanthroline, is a heterocyclic organic compound widely utilized in analytical, coordination, and biological chemistry.[1] It functions as a bidentate chelating ligand, forming stable and often intensely colored complexes with a variety of metal ions, most notably iron(II).[2][3] This property makes it invaluable as a redox indicator (as Ferroin) and for the spectrophotometric determination of metal ions.[3][4] In biochemistry and drug development, it is recognized as an inhibitor of metalloproteases, where it functions by chelating the metal ion essential for catalytic activity.[2][3]
This guide provides a comprehensive overview of the core physical properties of its common commercial form, this compound monohydrate (C₁₂H₈N₂·H₂O). The data presented is crucial for its proper handling, storage, and application in research and development settings.
Core Physical and Chemical Properties
The physical properties of o-phenanthroline monohydrate have been characterized by multiple sources. The quantitative data is summarized in Table 1 for ease of reference and comparison. It is important to note the variability in reported melting points, which can be attributed to differences in experimental conditions and sample purity.
Table 1: Summary of Quantitative Physical Properties
| Property | Value | References |
| IUPAC Name | 1,10-phenanthroline;hydrate | [5] |
| Chemical Formula | C₁₂H₈N₂·H₂O | [6][7] |
| Molecular Weight | 198.22 g/mol | [4][5][8][9] |
| Appearance | White to off-white crystalline powder or solid.[4][5][8][10][11] | [4][5][8][10][11] |
| Melting Point | 93 - 104 °C (Range from multiple sources) | [2][4][5][6][8][10][12][13] |
| Boiling Point | ~365 - 409 °C | [6][11] |
| Density | 1.10 g/cm³ | [8][11][14] |
| Bulk Density | 300 kg/m ³ | [15] |
| UV-Vis (λmax) | 265 nm | [2] |
| Water Solubility | 3.3 g/L; reported as slightly to very slightly soluble. | [2][4][13][15][16] |
| Other Solubilities | Soluble in ethanol, acetone, and dimethyl sulfoxide (DMSO).[2][4][8][14] | [2][4][8][14] |
| Soluble in ~70 parts benzene.[2][8][14] | [2][8][14] | |
| Insoluble in ether.[8][14] | [8][14] |
Crystallography and Solid-State Characterization
This compound monohydrate exists as a stable crystalline solid under ambient conditions. Structural studies are critical for understanding its stability, solubility, and hygroscopic nature.
-
Crystal System : The crystals belong to the hexagonal system.[12][17]
-
Space Group : Reports indicate a space group of P31m or P32, with nine molecules per unit cell (Z=9).[12][17]
-
Hydrate Nature : It is characterized as a stoichiometric channel hydrate, which contributes to its high stability at ambient humidity.[18] The water molecule plays a crucial role in stabilizing the crystal lattice.[18] Dehydration occurs at relative humidities below 10% or upon heating.[18]
Experimental Protocols
The determination of the physical properties listed above involves a range of standard analytical techniques. The general methodologies are outlined below.
Melting Point Determination
The melting point is typically determined using a capillary melting point apparatus or by hot-stage microscopy (HSM).[18]
-
Sample Preparation : A small amount of the dry, crystalline powder is packed into a thin-walled capillary tube.
-
Instrumentation : The capillary is placed in a calibrated heating block.
-
Measurement : The temperature is ramped at a slow, controlled rate (e.g., 1-2 °C/min). The melting range is recorded from the temperature at which the first liquid droplet appears to the temperature at which the entire sample becomes a clear liquid.
Crystal Structure Analysis by X-ray Diffraction (XRD)
Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature and phase purity of the bulk sample, while single-crystal XRD provides detailed information about the crystal lattice and molecular structure.
-
Sample Preparation : For PXRD, the crystalline powder is gently packed into a sample holder. For single-crystal XRD, a suitable single crystal is isolated and mounted on a goniometer.
-
Data Collection : The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ).
-
Data Analysis : The resulting diffraction pattern is analyzed. For PXRD, the peak positions and intensities are compared to reference patterns to confirm the structure and phase. For single-crystal data, the diffraction spots are used to solve the crystal structure, yielding precise atomic coordinates, bond lengths, and angles.
Thermal Analysis (TG/DTA)
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are employed to study the thermal stability and phase transitions, such as dehydration and decomposition.[17]
-
Instrumentation : A small, precise mass of the sample is placed in a crucible within a furnace equipped with a microbalance.
-
Measurement : The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen).
-
Data Output : TGA records the change in mass as a function of temperature, clearly indicating events like the loss of water. DTA measures the temperature difference between the sample and a reference, revealing endothermic or exothermic transitions like melting and decomposition.[17]
Solubility Measurement
The equilibrium solubility method is commonly used.
-
Procedure : An excess amount of o-phenanthroline monohydrate is added to a known volume of the solvent (e.g., water, ethanol) at a constant temperature.
-
Equilibration : The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Analysis : The saturated solution is filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry, by measuring the absorbance at its λmax (265 nm).[2]
Visualization of Characterization Workflow
The logical flow for the physicochemical characterization of a chemical compound like o-phenanthroline monohydrate is depicted below. This process ensures a thorough understanding of the material's identity, purity, and physical properties before its application in further research.
References
- 1. 1,10-Phenanthroline - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. You are being redirected... [bio-world.com]
- 5. 1,10-Phenanthroline hydrate | C12H10N2O | CID 21226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,10-Phenanthroline monohydrate – DRM CHEM [drm-chem.com]
- 7. lobachemie.com [lobachemie.com]
- 8. chembk.com [chembk.com]
- 9. chemscene.com [chemscene.com]
- 10. 1,10-Phenanthroline monohydrate, 99+% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. journals.iucr.org [journals.iucr.org]
- 13. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 14. chembk.com [chembk.com]
- 15. 1,10-Phenanthroline monohydrate CAS 5144-89-8 | 107225 [merckmillipore.com]
- 16. pentachemicals.eu [pentachemicals.eu]
- 17. sbpmat.org.br [sbpmat.org.br]
- 18. Understanding the Role of Water in 1,10-Phenanthroline Monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of Ortho-Phenanthroline in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of ortho-phenanthroline (1,10-phenanthroline) in various organic solvents. Understanding the solubility of this versatile heterocyclic compound is critical for its application in diverse fields, including analytical chemistry, drug development, and materials science. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.
Core Principles of Solubility
The solubility of this compound, a planar, aromatic compound, is governed by the "like dissolves like" principle. Its solubility in a given solvent is determined by the interplay of intermolecular forces, including dipole-dipole interactions, hydrogen bonding, and van der Waals forces, between the solute and the solvent molecules. While generally soluble in many organic solvents, the extent of solubility can vary significantly with the solvent's polarity, temperature, and the presence of other substances.
Quantitative Solubility Data
The following tables summarize the available quantitative and semi-quantitative solubility data for this compound in various organic solvents. It is important to note that the solubility can be affected by the form of this compound used (e.g., anhydrous vs. monohydrate).
Table 1: Quantitative Solubility of this compound
| Solvent | Temperature (°C) | Solubility |
| Water | 20 | 3.3 g/L |
| Water | 25 | 2.69 g/L |
| Ethanol | Room Temperature | 540 g/L |
| Benzene | Room Temperature | 14 g/L |
| Methanol-Water Mixtures | 22 | See Table 2 |
| Ethanol-Water Mixtures | 22 | See Table 3 |
Table 2: Solubility of this compound in Methanol-Water Mixtures at 22°C
| Mole Fraction of Methanol (x₂) | Concentration (mol/dm³) |
| 0.000 | 0.0169 |
| 0.047 | 0.0269 |
| 0.099 | 0.0591 |
| 0.159 | 0.1496 |
| 0.228 | 0.4491 |
| 0.307 | 1.1412 |
| 0.400 | 2.5072 |
| 0.508 | 5.1028 |
| 0.639 | 1.0528 |
Table 3: Solubility of this compound in Ethanol-Water Mixtures at 22°C
| Mole Fraction of Ethanol (x₂) | Concentration (mol/dm³) |
| 0.000 | 0.0170 |
| 0.033 | 0.0439 |
| 0.071 | 0.1040 |
| 0.117 | 0.3497 |
| 0.170 | 1.0117 |
| 0.235 | 2.2700 |
| 0.325 | 3.9585 |
| 0.418 | 6.8192 |
| 0.553 | 12.6205 |
Table 4: Estimated Solubility of 1,10-Phenanthroline Monohydrate at 25°C
This table provides a semi-quantitative estimation of solubility based on the volume of solvent required to dissolve approximately 10 mg of 1,10-phenanthroline monohydrate.
| Solvent | Mass (mg) | Volume of Solvent to Dissolve (mL) |
| Methanol | 10.26 | < 0.1 |
| Ethanol | 10.17 | < 0.1 |
| 2-Propanol | 10.24 | < 0.1 |
| 2-Butanol | 10.31 | < 0.1 |
| Decanol | 10.56 | 0.3 |
| Acetone | 10.26 | < 0.1 |
| Acetonitrile | 10.02 | < 0.1 |
| Chloroform | 10.38 | 0.2 |
| Dichloromethane | 10.26 | 0.2 |
| 1,2-Dichloroethane | 9.74 | 0.12 |
| Diethyl ether | 10.01 | Insoluble in 1 mL |
| Diisopropyl ether | 10.43 | Insoluble in 1 mL |
| Dimethyl formamide | 10.16 | < 0.1 |
| Dimethyl sulfoxide | 10.22 | < 0.1 |
| 1,4-Dioxane | 10.02 | 0.2 |
| Ethyl acetate | 10.13 | 0.3 |
| Ethyl methyl ketone | 10.26 | 0.2 |
| Methyl isobutyl ketone | 10.39 | 0.4 |
| Nitromethane | 10.43 |
The Discovery and Enduring Legacy of 1,10-Phenanthroline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,10-Phenanthroline (phen), a heterocyclic organic compound, has solidified its position as a cornerstone in coordination chemistry and has found extensive applications in analytical chemistry, materials science, and drug development.[1][2] Its rigid, planar structure and the strategic placement of its two nitrogen atoms make it an exceptional bidentate ligand, capable of forming stable complexes with a wide array of metal ions.[2] This guide provides a comprehensive overview of the discovery, historical development, and key experimental protocols related to 1,10-phenanthroline, tailored for professionals in research and development.
Discovery and Historical Milestones
The journey of 1,10-phenanthroline began in the late 19th century. The initial synthesis and characterization of this important ligand are credited to F. Blau in 1898. His work, published in the Monatshefte für Chemie, laid the foundation for over a century of research into the rich coordination chemistry of this molecule.
Following its discovery, the development of more efficient synthetic routes was a key focus. The Skraup reaction, a classic method for quinoline synthesis discovered by Zdenko Hans Skraup in 1880, was adapted for the production of 1,10-phenanthroline.[3] This method, involving the reaction of o-phenylenediamine with glycerol in the presence of an oxidizing agent and a dehydrating acid, became the standard for many years.[4][5] Further refinements of this synthesis were reported by chemists such as G. T. Morgan and F. H. Burstall, contributing to the wider availability of 1,10-phenanthroline for research.
Physicochemical and Spectroscopic Data
The intrinsic properties of 1,10-phenanthroline are fundamental to its utility. Below is a compilation of its key quantitative data.
Table 1: Physicochemical Properties of 1,10-Phenanthroline
| Property | Value |
| Molecular Formula | C₁₂H₈N₂ |
| Molecular Weight | 180.20 g/mol [6] |
| Appearance | White to light yellow crystalline powder[2] |
| Melting Point | 117 °C (anhydrous)[2] |
| Solubility | Soluble in water and various organic solvents (e.g., ethanol, acetone)[2] |
| pKa (of conjugate acid) | 4.84 |
Table 2: Spectroscopic Data for 1,10-Phenanthroline
| Spectroscopic Technique | Key Data |
| ¹H NMR (in DMSO-d₆) | Four pairs of equivalent protons resonating between 7.6 and 9.2 ppm.[7] |
| ¹³C NMR | Characteristic signals for the aromatic carbons. |
| UV-Vis (in various solvents) | Intense absorption band in the high-energy region (230–237 nm) and a lower-energy band around 286–300 nm.[8] |
| IR (solid state) | C=N and C=C stretching bands of the aromatic framework around 1600 and 1500 cm⁻¹.[8] |
Experimental Protocols
Synthesis of 1,10-Phenanthroline via the Skraup Reaction
The Skraup reaction remains a fundamental method for the synthesis of 1,10-phenanthroline. The following protocol is a generalized procedure based on historical accounts and modern adaptations.
Materials:
-
o-Phenylenediamine
-
Glycerol
-
Concentrated Sulfuric Acid
-
An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)
-
Sodium hydroxide solution (for neutralization)
-
Organic solvent for extraction (e.g., benzene or chloroform)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, carefully mix o-phenylenediamine with glycerol.
-
Acid Addition: Slowly and with cooling, add concentrated sulfuric acid to the mixture.
-
Addition of Oxidizing Agent: Introduce the oxidizing agent to the reaction mixture.
-
Heating: Heat the mixture, typically to around 140-160 °C, for several hours. The reaction is often exothermic and may require careful temperature control.
-
Neutralization: After the reaction is complete, allow the mixture to cool. Carefully dilute with water and then neutralize with a sodium hydroxide solution.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent.
-
Purification: The organic extracts are combined, dried, and the solvent is removed under reduced pressure. The crude 1,10-phenanthroline can be further purified by recrystallization or sublimation.
dot
Caption: A flowchart illustrating the key steps in the Skraup synthesis of 1,10-phenanthroline.
Role in Drug Development: Inhibition of Metalloproteases
A significant application of 1,10-phenanthroline in drug development is its role as a metalloprotease inhibitor.[1] Metalloproteases, particularly zinc-dependent ones, are crucial enzymes involved in various physiological and pathological processes, including cancer metastasis.[1]
Signaling Pathway: Mechanism of Metalloprotease Inhibition
1,10-Phenanthroline functions as a potent inhibitor by chelating the essential zinc ion within the active site of the metalloprotease. This sequestration of the metal cofactor renders the enzyme inactive.
dot
Caption: The inhibitory action of 1,10-phenanthroline on a metalloprotease via zinc chelation.
Experimental Workflow: Assessing Metalloprotease Inhibition
A common method to evaluate the inhibitory effect of 1,10-phenanthroline on a specific metalloprotease involves a fluorescence-based assay.
Principle: A fluorogenic peptide substrate, which is cleaved by the active metalloprotease, is used. In its intact form, the substrate's fluorescence is quenched. Upon cleavage by the enzyme, the fluorophore is released, resulting in an increase in fluorescence. The presence of an inhibitor like 1,10-phenanthroline will prevent this cleavage, thus inhibiting the fluorescence signal.
Protocol Outline:
-
Enzyme Activation: If the metalloprotease is in a pro-enzyme form, it is activated according to the manufacturer's protocol.
-
Inhibitor Incubation: The activated enzyme is incubated with varying concentrations of 1,10-phenanthroline.
-
Substrate Addition: The fluorogenic peptide substrate is added to the enzyme-inhibitor mixture.
-
Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorometer.
-
Data Analysis: The rate of substrate cleavage is calculated from the fluorescence data. The inhibitory activity of 1,10-phenanthroline is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated.
dot
Caption: A schematic of the experimental workflow for determining the inhibitory potency of 1,10-phenanthroline against a metalloprotease.
Conclusion
From its initial synthesis over a century ago, 1,10-phenanthroline has evolved into an indispensable tool in the arsenal of chemists and drug developers. Its robust coordination chemistry, coupled with its significant biological activities, ensures its continued relevance in cutting-edge research. This guide has provided a foundational understanding of its history, properties, and key experimental applications, with the aim of supporting the ongoing innovation in the fields of science and medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. US3389143A - Purification of 1, 10-phenanthrolines - Google Patents [patents.google.com]
- 5. 1,10-Phenanthroline - Wikipedia [en.wikipedia.org]
- 6. 1,10-Phenanthroline | C12H8N2 | CID 1318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
ortho-Phenanthroline and its derivatives in chemical research
An In-depth Technical Guide to ortho-Phenanthroline and Its Derivatives in Chemical Research
Introduction
1,10-Phenanthroline (this compound, or phen) is a rigid, planar heterocyclic organic compound with the chemical formula C₁₂H₈N₂. Its structure, featuring two nitrogen atoms positioned to form stable five-membered chelate rings with metal ions, makes it a cornerstone ligand in coordination chemistry. The robust, polyaromatic framework of phenanthroline and its derivatives provides a versatile platform for a vast array of applications, ranging from catalysis and materials science to drug development and chemosensing. The ability to systematically functionalize the phenanthroline core at its eight distinct positions allows for the fine-tuning of its steric and electronic properties, enabling the rational design of molecules for specific, highly-demanding tasks.
This guide provides a technical overview of the synthesis, properties, and applications of this compound and its derivatives, with a focus on their role in modern chemical research. It is intended for researchers, scientists, and professionals in drug development who are looking to leverage the unique capabilities of this remarkable class of compounds.
Synthesis Strategies
The synthesis of the 1,10-phenanthroline scaffold and its subsequent functionalization are critical for its application in various fields. A variety of methods have been developed to produce a diverse library of derivatives.
Core Scaffold Synthesis
The traditional and most common method for synthesizing the parent 1,10-phenanthroline is the Skraup reaction . This process involves the reaction of o-phenylenediamine with glycerol in the presence of sulfuric acid and an oxidizing agent, such as arsenic acid or nitrobenzene. Dehydration of glycerol in situ produces acrolein, which then undergoes a double condensation and cyclization with the diamine to form the tricyclic phenanthroline structure.
Derivatization and Functionalization
The true versatility of phenanthroline lies in the ability to modify its peripheral positions. Derivatization can alter the ligand's electronic properties, steric hindrance, solubility, and photophysical characteristics.
-
Oxidative C–H/C–H Cross-Coupling: This method allows for the direct arylation of phenanthroline derivatives, providing a concise route to functionalized ligands that are effective in catalysis.
-
Metal-Catalyzed Cross-Coupling: Techniques like Suzuki, Stille, and Sonogashira reactions are employed to extend the π-conjugated system of the phenanthroline core, which is crucial for enhancing the efficiency of metal-to-ligand charge transfer (MLCT) in optoelectronic applications.
-
Direct C–H Dicarbamoylation: A metal- and light-free Minisci-type reaction has been developed for the direct installation of primary, secondary, and tertiary amides onto the phenanthroline scaffold, which is significant for creating ligands for applications like nuclear waste management and as anti-tumor agents.
-
N-Oxidation: Phenanthroline derivatives can be oxidized to form mono-N-oxides using green oxidants like peroxomonosulfate in an acidic aqueous solution. These N-oxides are valuable intermediates and have unique properties for various chemical transformations.
Caption: General workflow for the synthesis of 1,10-phenanthroline and its derivatives.
Key Applications in Research
The unique structural and electronic properties of phenanthroline-based compounds have established their importance in numerous scientific disciplines.
Drug Development and Chemical Biology
Phenanthroline derivatives are of significant interest for their biological activities, including potential anticancer, antimicrobial, and antiviral properties. Their planar structure allows them to act as DNA intercalating agents, interfering with DNA replication and transcription.
Metal complexes of phenanthroline, particularly with copper and platinum, have shown potent cytotoxicity against various cancer cell lines, in some cases exceeding the activity of established drugs like cisplatin. The mechanism of action is often multifactorial, involving:
-
DNA Interaction: Intercalation into the DNA helix, leading to structural distortions and inhibition of DNA synthesis.
-
Enzyme Inhibition: Phenanthroline is a known inhibitor of zinc-metalloenzymes. Derivatives have been developed as potent inhibitors of matrix metalloproteinases (MMPs), histone deacetylases (HDACs), and ribonucleotide reductase (RR), key targets in cancer therapy.
-
Generation of Reactive Oxygen Species (ROS): Redox-active metal complexes (e.g., copper) can catalyze the production of ROS within cancer cells. This induces high levels of oxidative stress, leading to apoptosis. Cancer cells, often having a higher basal level of oxidative stress, are more vulnerable to this strategy.
Caption: Multifactorial mechanism of action for phenanthroline anticancer agents.
Chemosensors
The rigid structure and photophysical properties of phenanthroline derivatives make them excellent platforms for the design of chemosensors for detecting cations and anions. The sensing mechanism typically relies on a change in the compound's fluorescence or color upon binding to a specific analyte. Derivatization of the phenanthroline core with specific recognition moieties (binding sites) and fluorophores allows for the creation of highly selective and sensitive sensors.
The process often involves mechanisms like:
-
Photoinduced Electron Transfer (PET): In the "off" state, the fluorophore's emission is quenched by electron transfer from a donor group. Analyte binding alters the electronic properties of the donor, inhibiting PET and "turning on" fluorescence.
-
Chelation-Enhanced Fluorescence (CHEF): The free ligand may be non-fluorescent or weakly fluorescent due to vibrational and rotational modes that allow for non-radiative decay. Upon chelation with a metal ion, the molecule becomes more rigid, restricting these non-radiative pathways and causing a significant increase in fluorescence intensity.
Caption: General mechanism for a phenanthroline-based fluorescent chemosensor.
Coordination Chemistry and Photophysical Applications
Phenanthroline and its derivatives form stable complexes with a wide range of metal ions. These complexes are central to many areas of research, particularly in the development of photoluminescent materials. Copper(I) and Ruthenium(II) complexes, for example, are intensely studied for their metal-to-ligand charge-transfer (MLCT) properties. Upon excitation, an electron is promoted from a metal-centered d-orbital to a ligand-centered π*-orbital. The subsequent relaxation of this excited state can produce strong luminescence.
By modifying the substituents on the phenanthroline ligand, researchers can tune the energy of the MLCT state and, consequently, the emission color, quantum yield, and lifetime of the complex. Sterically bulky groups, for instance, can prevent the excited-state distortion that often leads to non-radiative decay, thereby enhancing luminescence. These tunable properties make phenanthroline complexes highly valuable for applications in organic light-emitting diodes (OLEDs), photocatalysis, and as luminescent probes.
Quantitative Data Summary
The following tables summarize key quantitative data for selected phenanthroline derivatives and their complexes, highlighting their performance in biological and photophysical applications.
Table 1: Antiproliferative Activity of Phenanthroline Derivatives and Metal Complexes
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 1,10-phenanthroline-5,6-dione (phendione) | A-549 (Lung Carcinoma) | 2.5 | |
| [Pt(phendione)Cl₂] | A-549 (Lung Carcinoma) | 4.8 | |
| 4,5-diazafluoren-9-one | A-549 (Lung Carcinoma) | > 100 | |
| [Pt(4,5-diazafluoren-9-one)(C₆F₅)₂] | A-549 (Lung Carcinoma) | 1.4 | |
| N-(1,10-phenanthrolin-5-yl)-8-hydroxyoctanamide (PA) | SiHa (Cervical Cancer) | 16.43 | |
| N-(1,10-phenanthrolin-5-yl)-8-hydroxyoctanamide (PA) | Cal27 (Tongue Cancer) | 50.98 |
| Cisplatin (Reference) | A-549 (Lung Carcinoma) | 15.0 | |
Table 2: Photophysical Properties of Selected Copper(I) Phenanthroline Complexes in CH₂Cl₂
| Complex | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Lifetime (τ) (µs) | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|---|
| [Cu(dmp)₂]⁺ ¹ | 454 | 730 | 0.057 | 0.0006 | |
| [Cu(dpp)₂]⁺ ² | 464 | 715 | 0.160 | 0.0024 | |
| [Cu(1a)₂]⁺ ³ | ~550 | ~700 | 1.8 | - | |
| [Cu(1b)₂]⁺ ⁴ | ~480 | ~700 | 0.24 | - |
¹ dmp = 2,9-dimethyl-1,10-phenanthroline ² dpp = 2,9-diphenyl-1,10-phenanthroline ³ 1a = 2,9-bis(3,5-di-tert-butyl-4-methoxyphenyl)-1,10-phenanthroline ⁴ 1b = 2,9-bis(2,4,6-trimethylphenyl)-1,10-phenanthroline
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involving the synthesis and evaluation of phenanthroline derivatives.
Protocol 1: Synthesis of 2,9-Bis[(substituted-aminomethyl)]-4,7-diphenyl-1,10-phenanthroline Derivatives
This protocol describes a two-step synthesis involving the formation of a diimine intermediate followed by reduction to the corresponding diamine.
Step 1: Synthesis of Diimine Intermediate (General Procedure)
-
Dissolve 2,9-bis(formyl)-4,7-diphenyl-1,10-phenanthroline (1.0 eq., e.g., 150 mg, 0.386 mmol) in 6 mL of toluene in a stoppered flask.
-
Add 800 mg of activated 4 Å molecular sieves to the solution.
-
Add the desired dialkylamine (2.1 eq., e.g., 0.812 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter the resulting suspension and wash the solid with dichloromethane.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude diimine product. This product is typically used in the next step without further purification.
Step 2: Reduction to Diamine (General Procedure)
-
Dissolve the crude diimine from Step 1 (1.0 eq., e.g., ~0.4 mmol) in 10 mL of methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (6.0 eq., e.g., 2.4 mmol) portion-wise while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Evaporate the solvent to dryness under reduced pressure.
-
Triturate the residue with water and extract the product with dichloromethane (40 mL).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and treat with activated charcoal.
-
Filter and evaporate the solvent to dryness to yield the final diamine product, which can be further purified by column chromatography if necessary.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxicity of compounds against cancer cell lines.
-
Cell Seeding: Seed human cancer cells (e.g., SiHa, A-549) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations. The final DMSO concentration in the wells should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic drug (positive control).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.
Conclusion and Future Prospects
This compound and its derivatives continue to be a fertile ground for chemical research. Their robust and tunable nature has led to significant advances in catalysis, materials science, and medicine. The ongoing development of novel synthetic methodologies promises to expand the library of available phenanthroline-based ligands, enabling the creation of even more sophisticated and functional molecular systems.
In drug development, the focus is shifting towards designing highly selective agents that target specific cellular pathways or microorganisms to reduce side effects. For optoelectronics, the rational design of ligands to control the photophysical properties of metal complexes remains a key strategy for developing next-generation emitters for OLEDs and efficient photosensitizers for solar energy conversion. The versatility and enduring relevance of the phenanthroline scaffold ensure that it will remain a central component in the chemist's toolbox for years to come.
The Core Principles of Ortho-Phenanthroline in Metal Ion Detection: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ortho-phenanthroline (o-phenanthroline or 1,10-phenanthroline) is a heterocyclic organic compound that has established itself as a cornerstone in the field of analytical chemistry, particularly for the detection and quantification of metal ions.[1] Its rigid structure and the presence of two nitrogen atoms in a bidentate chelating arrangement make it an exceptional ligand for a wide array of metal ions.[2] The formation of stable and often intensely colored or fluorescent complexes with metal ions is the fundamental principle behind its widespread use in various analytical techniques, including spectrophotometry, fluorometry, and electrochemistry.[3][4] This guide provides a comprehensive overview of the basic principles of this compound in metal ion detection, with a focus on its application in research and development.
I. Fundamental Principles of Metal Ion Chelation
This compound's efficacy as a metal ion indicator stems from its ability to form stable coordination complexes with metal ions. As a bidentate ligand, it donates two lone pairs of electrons from its nitrogen atoms to a central metal ion, forming a stable five-membered ring structure.[2] This chelation process is often highly specific and results in a significant change in the electronic and photophysical properties of the complex compared to the free ligand and the metal ion.
The stoichiometry of the metal-ligand complex is a critical factor in quantitative analysis. For many divalent metal ions, such as Fe(II), three this compound molecules coordinate with one metal ion to form a [M(phen)₃]²⁺ complex.[5] The stability of these complexes is influenced by factors such as pH, solvent, and the presence of other coordinating species.
II. Spectrophotometric Detection of Metal Ions
The most well-established application of this compound is in the spectrophotometric determination of metal ions, particularly iron. The reaction between ferrous iron (Fe²⁺) and this compound produces a stable, intensely orange-red colored complex, [Fe(phen)₃]²⁺.[6] The intensity of this color is directly proportional to the concentration of the iron(II) ion, following the Beer-Lambert law. This method is highly sensitive and selective for the quantification of trace amounts of iron.[6]
Signaling Pathway for Spectrophotometric Detection
Caption: Spectrophotometric detection workflow.
Quantitative Data for Spectrophotometric Detection
| Metal Ion | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Linearity Range | Detection Limit | Reference(s) |
| Fe(II) | 510 | 1.1 x 10⁴ | 0.1 - 4 µg/mL | 0.1 µg/mL | [7] |
| Co(II) | 346 | - | ~1 µM sensitivity | - | [8] |
| Cu(I) | 444 | 9,700 | - | - | [9] |
| Ni(II) | - | - | - | - | [10] |
Experimental Protocol: Spectrophotometric Determination of Iron(II)
-
Reagent Preparation:
-
Standard Iron Solution (10 ppm): Dissolve a precisely weighed amount of ferrous ammonium sulfate hexahydrate in deionized water containing a small amount of sulfuric acid to prevent oxidation. Dilute to a known volume.
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. This solution acts as a reducing agent to ensure all iron is in the Fe(II) state.[5]
-
This compound Solution (0.1% w/v): Dissolve 0.1 g of this compound monohydrate in 100 mL of deionized water, warming gently if necessary.
-
Sodium Acetate Buffer Solution (pH ~4.5): Prepare a buffer solution to maintain the optimal pH for complex formation.[5]
-
-
Calibration Curve Preparation:
-
Prepare a series of standard solutions by pipetting known volumes of the standard iron solution into separate volumetric flasks.
-
To each flask, add 1 mL of hydroxylamine hydrochloride solution and 5 mL of the this compound solution.
-
Add 8 mL of the sodium acetate buffer to each flask and dilute to the mark with deionized water.
-
Allow the color to develop for at least 10-15 minutes.
-
-
Sample Analysis:
-
Prepare the unknown sample in the same manner as the standards.
-
Measure the absorbance of the standards and the unknown sample at the wavelength of maximum absorbance (~510 nm) using a spectrophotometer.
-
Plot a calibration curve of absorbance versus concentration for the standards.
-
Determine the concentration of iron in the unknown sample from the calibration curve.
-
III. Fluorescent Detection of Metal Ions
This compound and its derivatives can also be employed as fluorescent probes for metal ion detection. The signaling mechanism can occur through two primary pathways: fluorescence quenching and chelation-enhanced fluorescence (CHEF).
-
Fluorescence Quenching: In this mechanism, the binding of a metal ion to the fluorescent phenanthroline derivative leads to a decrease in fluorescence intensity. This quenching can occur through various processes, including static quenching, where a non-fluorescent ground-state complex is formed.[11]
-
Chelation-Enhanced Fluorescence (CHEF): Conversely, some phenanthroline-based probes exhibit weak fluorescence in their free form, which is significantly enhanced upon chelation with a metal ion. This "turn-on" response is often due to the restriction of intramolecular rotation or the inhibition of photoinduced electron transfer (PET) upon metal binding.
Signaling Pathway for Fluorescent Detection
Caption: Fluorescence detection mechanisms.
Quantitative Data for Fluorescent Detection
| Metal Ion | Detection Method | Linearity Range | Detection Limit | Reference(s) |
| Fe(II) | Fluorescence Quenching | 5.0 x 10⁻⁷ - 2.0 x 10⁻⁵ mol/L | 2.4 x 10⁻⁸ mol/L | [11] |
| Zn(II) | Fluorescence Enhancement | - | - | [12] |
| Cu(II) | Fluorescence Quenching | 0 - 50 µM | 40.1 nM | [11] |
| Ni(II) | Fluorescence "Off-On" | - | 82 nM | [2] |
Experimental Protocol: General Spectrofluorimetric Determination
-
Reagent Preparation:
-
Stock Solution of Phenanthroline Probe: Prepare a stock solution of the phenanthroline-based fluorescent probe in a suitable solvent (e.g., ethanol, acetonitrile, or aqueous buffer).
-
Stock Solutions of Metal Ions: Prepare stock solutions of the metal ions of interest from their high-purity salts in deionized water or an appropriate buffer.
-
Buffer Solution: Prepare a buffer solution to maintain the desired pH for the analysis. The optimal pH will depend on the specific probe and metal ion.
-
-
Fluorescence Measurements:
-
In a cuvette, add a specific volume of the buffer solution and the phenanthroline probe stock solution.
-
Record the initial fluorescence spectrum of the probe.
-
Titrate the solution with small aliquots of the metal ion stock solution, recording the fluorescence spectrum after each addition and allowing for equilibration.
-
For "turn-off" sensors, observe the decrease in fluorescence intensity. For "turn-on" sensors, observe the increase in fluorescence intensity.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.
-
Determine the linearity range and the detection limit from the titration data. The detection limit is often calculated as 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.
-
IV. Electrochemical Detection of Metal Ions
Electrochemical sensors based on this compound offer a powerful platform for the sensitive and selective detection of heavy metal ions.[13] These sensors typically involve the modification of an electrode surface (e.g., glassy carbon, screen-printed electrode) with this compound or its derivatives. The detection mechanism relies on the preconcentration of metal ions at the electrode surface through chelation with the immobilized phenanthroline, followed by an electrochemical measurement, such as stripping voltammetry.
In stripping voltammetry, the accumulated metal ions are electrochemically reduced to their metallic state and then "stripped" from the electrode by scanning the potential, which generates a current peak proportional to the concentration of the metal ion.
Experimental Workflow for Electrochemical Detection
Caption: Voltammetric detection workflow.
Quantitative Data for Electrochemical Detection
| Metal Ion | Voltammetric Technique | Linearity Range | Detection Limit | Reference(s) |
| Pb(II) | Cyclic Voltammetry | - | 50 µM | [6][12] |
| Hg(II) | Cyclic Voltammetry | - | 50 µM | [6][12] |
Experimental Protocol: General Voltammetric Determination
-
Electrode Preparation:
-
Electrode Modification: Modify the working electrode (e.g., glassy carbon electrode) by drop-casting, electropolymerization, or other immobilization techniques with a solution of this compound or a suitable derivative.
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell containing the modified working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) in a suitable electrolyte solution.
-
-
Preconcentration Step:
-
Immerse the electrodes in the sample solution containing the target metal ion.
-
Apply a suitable preconcentration potential for a specific duration while stirring the solution to facilitate the accumulation of the metal ion on the electrode surface through chelation.
-
-
Stripping Step:
-
Stop the stirring and allow the solution to become quiescent.
-
Scan the potential in the positive direction (for anodic stripping voltammetry) or negative direction (for cathodic stripping voltammetry).
-
Record the resulting voltammogram. The peak current will be proportional to the concentration of the metal ion.
-
-
Calibration and Analysis:
-
Construct a calibration curve by measuring the peak currents for a series of standard solutions of the metal ion.
-
Determine the concentration of the metal ion in the unknown sample by comparing its peak current to the calibration curve.
-
V. Conclusion
This compound and its derivatives are remarkably versatile ligands that form the basis of a wide range of analytical methods for the detection of metal ions. The principles of chelation-induced changes in color, fluorescence, and electrochemical properties provide a robust foundation for the development of sensitive, selective, and reliable detection platforms. This guide has provided an in-depth overview of the core principles, quantitative data, and experimental protocols associated with the use of this compound in spectrophotometric, fluorescent, and electrochemical detection of metal ions, offering a valuable resource for researchers, scientists, and drug development professionals. The continued development of novel phenanthroline-based probes and sensors promises to further expand the analytical toolbox for metal ion detection in various scientific and industrial applications.
References
- 1. mdpi.com [mdpi.com]
- 2. A novel “off-on” fluorescent probe for the detection of nickel ions and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. egyankosh.ac.in [egyankosh.ac.in]
- 6. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
- 7. assets.palmsens.com [assets.palmsens.com]
- 8. The spectrophotometric determination of micromolar concentrations of Co2+ using o-phenanthroline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. imrpress.com [imrpress.com]
- 10. egyankosh.ac.in [egyankosh.ac.in]
- 11. Phenanthroline-Derivative Functionalized Carbon Dots for Highly Selective and Sensitive Detection of Cu2+ and S2− and Imaging inside Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hectorite/Phenanthroline-Based Nanomaterial as Fluorescent Sensor for Zn Ion Detection: A Theoretical and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Spectrophotometric Determination of Iron Using Ortho-Phenanthroline
Audience: Researchers, scientists, and drug development professionals.
Introduction
The spectrophotometric determination of iron using ortho-phenanthroline (o-phenanthroline) is a highly sensitive and reliable analytical method for quantifying trace amounts of iron in a variety of samples, including pharmaceuticals, environmental water, and biological materials.[1][2][3] This method is based on the reaction of ferrous iron (Fe²⁺) with o-phenanthroline to form a stable, orange-red complex.[4][5] The intensity of the color produced is directly proportional to the concentration of iron in the sample, following the Beer-Lambert Law.[2]
Principle
The quantitative determination of iron by this method involves two key chemical reactions:
-
Reduction of Ferric Iron (Fe³⁺): In most samples, iron exists in its ferric (Fe³⁺) state. Since only ferrous iron (Fe²⁺) reacts with o-phenanthroline, a reducing agent is necessary to convert Fe³⁺ to Fe²⁺. Hydroxylamine hydrochloride is commonly used for this purpose.[1][6]
4 Fe³⁺ + 2 NH₂OH·HCl → 4 Fe²⁺ + N₂O + H₂O + 4 H⁺ + 2 HCl[1]
-
Complexation with o-Phenanthroline: In a slightly acidic to neutral solution (pH 2-9), three molecules of o-phenanthroline, a bidentate ligand, coordinate with one ferrous ion to form a stable orange-red complex, [Fe(C₁₂H₈N₂)₃]²⁺.[2][7][8] The color of this complex is independent of pH in the range of 2 to 9.[2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the spectrophotometric determination of iron using this compound.
| Parameter | Value | References |
| Maximum Absorbance (λmax) | 508 nm - 510 nm | [3][5][8][9] |
| Molar Absorptivity (ε) | 11,100 L mol⁻¹ cm⁻¹ | [4][8] |
| Optimal pH Range | 2 - 9 | [2][10] |
| Stability of Complex | Stable for long periods | [2][10] |
Table 1: Key Spectrophotometric Parameters.
| Reagent | Concentration | Preparation |
| Standard Iron Stock Solution | 100 mg/L | Dissolve 0.7022 g of ferrous ammonium sulfate hexahydrate in water, add 2.5 mL of concentrated sulfuric acid, and dilute to 1 L.[2][11] |
| Hydroxylamine Hydrochloride | 10% (w/v) | Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.[1][2] |
| This compound | 0.1% - 0.25% (w/v) | Dissolve 0.1 g to 0.25 g of o-phenanthroline monohydrate in 100 mL of deionized water, warming if necessary.[2][11] |
| Sodium Acetate Buffer | 10% (w/v) or 1.0 M | Dissolve 10 g of sodium acetate in 100 mL of deionized water or prepare a 1.0 M solution.[2][11] |
Table 2: Reagent Preparation.
Experimental Protocol
This protocol outlines the steps for the spectrophotometric determination of iron using this compound.
4.1. Reagent Preparation
Prepare the following solutions as described in Table 2.
4.2. Preparation of Standard Iron Solutions and Calibration Curve
-
Prepare a 10 mg/L Iron Working Standard: Pipette 50.0 mL of the 100 mg/L iron stock solution into a 500 mL volumetric flask and dilute to the mark with deionized water.[1]
-
Prepare a Series of Calibration Standards: Into a series of 100 mL volumetric flasks, pipette appropriate volumes of the 10 mg/L iron working standard to create concentrations such as 0.5, 1.0, 2.0, 4.0, and 5.0 mg/L.[1] Also, prepare a blank containing only deionized water.
-
Color Development: To each flask (including the blank and unknown sample), add the following reagents in the specified order, mixing after each addition:
-
Dilute each solution to the 100 mL mark with deionized water and mix thoroughly.
-
Allow the solutions to stand for at least 10 minutes for complete color development.[2]
4.3. Spectrophotometric Measurement
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax), which is approximately 508 nm.[3][8]
-
Use the reagent blank to zero the absorbance of the instrument.
-
Measure the absorbance of each standard and the unknown sample.
4.4. Data Analysis
-
Construct a calibration curve by plotting the absorbance of the standards versus their corresponding iron concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c).
-
Use the absorbance of the unknown sample and the equation of the line to calculate the concentration of iron in the sample.
Interferences
Several ions can interfere with the determination of iron. However, the use of a slightly acidic pH and the addition of a reducing agent can minimize many of these interferences. Strong oxidizing agents can destroy the organic ligand. Certain metal ions such as Cd²⁺, Zn²⁺, and Ni²⁺ can form complexes with o-phenanthroline, but these are typically colorless or have low absorbance at the analytical wavelength.[9] Molybdate, often used as a corrosion inhibitor, may also interfere with the analysis.[12]
Diagrams
Caption: Experimental workflow for iron determination.
Caption: Chemical principle of iron determination.
References
- 1. benchchem.com [benchchem.com]
- 2. chemlab.truman.edu [chemlab.truman.edu]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. tau.ac.il [tau.ac.il]
- 5. Spectrophotometric Determination of Iron | General Chemistry Lab News [sites.middlebury.edu]
- 6. asdlib.org [asdlib.org]
- 7. Application of O-Phenanthroline_Chemicalbook [chemicalbook.com]
- 8. egyankosh.ac.in [egyankosh.ac.in]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
Application Notes: ortho-Phenanthroline Protocol for Ferrous Iron Quantification
Introduction
The spectrophotometric determination of iron using ortho-phenanthroline (o-phenanthroline) is a robust, sensitive, and widely adopted analytical method for quantifying trace amounts of iron.[1] This method is particularly valuable for the analysis of natural and treated waters, pharmaceutical products, and in various quality control processes.[1][2] The procedure is based on the rapid formation of a stable, intensely orange-red complex between ferrous iron (Fe²⁺) and three molecules of o-phenanthroline. The intensity of this color is directly proportional to the concentration of iron and is measured using a spectrophotometer, adhering to the Beer-Lambert Law.[1]
Principle of the Method
The quantification of iron by the o-phenanthroline method involves two primary chemical steps:
-
Reduction of Ferric Iron (Fe³⁺): In most samples, especially those exposed to the atmosphere, iron is present in its trivalent ferric state (Fe³⁺). Since only the ferrous form (Fe²⁺) reacts with o-phenanthroline to form the colored complex, a reducing agent is necessary to convert all Fe³⁺ ions to Fe²⁺.[1] Hydroxylamine hydrochloride is a commonly used reducing agent for this purpose.[1][3] The reduction reaction is as follows: 2Fe³⁺ + 2NH₂OH → 2Fe²⁺ + N₂O + 4H⁺ + H₂O[1]
-
Complexation with o-Phenanthroline: In a solution buffered to a slightly acidic pH (typically between 3.2 and 3.3), three molecules of o-phenanthroline, a bidentate ligand, chelate a single ferrous ion.[2] This reaction forms a stable, soluble, and intensely orange-red colored complex known as tris(1,10-phenanthroline)iron(II), or [Fe(phen)₃]²⁺.[1] The color develops rapidly and is stable over a wide pH range (2 to 9), making it ideal for spectrophotometric analysis.[3][4] The complex exhibits a maximum absorbance (λmax) at approximately 508-510 nm.[3][5][6]
Quantitative Data Summary
The key quantitative parameters for this assay are summarized below.
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 508 - 510 nm | [3][5][6] |
| Molar Absorptivity (ε) | ~11,100 L·mol⁻¹·cm⁻¹ | [1][3][5] |
| Optimal pH Range for Color Stability | 2 - 9 | [2][3] |
| Recommended pH for Color Development | 3.2 - 3.3 | [2] |
| Stoichiometry (Fe²⁺:Phenanthroline) | 1:3 | [2] |
| Stability of Colored Complex | Very stable, for extended periods | [2][3] |
Example Calibration Curve Data
| Standard Concentration (mg/L Fe²⁺) | Absorbance at 510 nm (AU) |
| 0.0 (Blank) | 0.000 |
| 0.5 | 0.098 |
| 1.0 | 0.195 |
| 2.0 | 0.390 |
| 4.0 | 0.782 |
| 5.0 | 0.975 |
Experimental Protocols
A. Reagent Preparation
-
Standard Iron Stock Solution (100 mg/L):
-
Accurately weigh 0.7022 g of ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O).[1]
-
Dissolve it in a beaker with approximately 250 mL of deionized water.
-
Carefully add 2.5 mL of concentrated sulfuric acid to prevent oxidation and hydrolysis of the iron salt.[3]
-
Quantitatively transfer the solution to a 1000 mL volumetric flask, dilute to the mark with deionized water, and mix thoroughly. This solution is stable for several months.
-
-
Working Iron Standard Solution (10 mg/L):
-
Pipette 50.0 mL of the 100 mg/L iron stock solution into a 500 mL volumetric flask.
-
Dilute to the mark with deionized water and mix well.[1]
-
-
Hydroxylamine Hydrochloride Solution (10% w/v):
-
This compound Solution (0.1% w/v):
-
Dissolve 0.1 g of o-phenanthroline monohydrate in 100 mL of deionized water. Gentle warming may be necessary to aid dissolution.[3] Store in a dark bottle to protect it from light.
-
-
Sodium Acetate Solution (10% w/v):
-
Dissolve 10 g of sodium acetate in 100 mL of deionized water.[3] This solution acts as a buffer to adjust the pH.
-
B. Procedure for Calibration Curve
-
Label a series of 100 mL volumetric flasks for your standards (e.g., 0.5, 1.0, 2.0, 4.0, 5.0 mg/L) and one for a reagent blank.
-
Using a burette or calibrated pipettes, add the appropriate volumes of the 10 mg/L working iron standard solution into the corresponding volumetric flasks (e.g., for a 1.0 mg/L standard, add 10.0 mL of the 10 mg/L standard). The blank flask receives no iron standard.
-
To each flask, including the blank, add the following reagents in the specified order, mixing after each addition:[7]
-
Dilute each solution to the 100 mL mark with deionized water and mix thoroughly.
-
Allow the solutions to stand for at least 10-15 minutes to ensure complete color development.[1][3]
-
Set a spectrophotometer to a wavelength of 510 nm.
-
Use the reagent blank to zero the spectrophotometer.
-
Measure the absorbance of each standard solution.
-
Plot a calibration curve of absorbance versus iron concentration (mg/L). The plot should be linear and pass through the origin.
C. Procedure for Unknown Sample Analysis
-
If the sample contains particulate matter, it should be filtered. If the iron concentration is expected to be high, dilute the sample accurately with deionized water to fall within the range of the calibration curve.
-
Pipette a suitable aliquot (e.g., 10 mL) of the unknown sample into a 100 mL volumetric flask.
-
Add the reagents in the same order and volumes as used for the calibration standards (1.0 mL hydroxylamine hydrochloride, 10.0 mL o-phenanthroline, 8.0 mL sodium acetate).[3]
-
Dilute to the 100 mL mark with deionized water and mix.
-
Measure the absorbance of the sample at 510 nm against the reagent blank.
-
Determine the concentration of ferrous iron in the sample by comparing its absorbance to the calibration curve. Remember to account for any initial dilution of the sample.
Visualizations
Caption: Chemical pathway for ferrous iron quantification.
Caption: Experimental workflow for the o-phenanthroline assay.
References
- 1. benchchem.com [benchchem.com]
- 2. NEMI Method Summary - 3500-Fe B [nemi.gov]
- 3. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 4. Application of O-Phenanthroline_Chemicalbook [chemicalbook.com]
- 5. tau.ac.il [tau.ac.il]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Application Notes and Protocols: Ortho-Phenanthroline as a Redox Indicator
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ortho-phenanthroline (o-phenanthroline) is a heterocyclic organic compound that serves as a bidentate ligand in coordination chemistry.[1] Its most prominent application in titrimetric analysis is as a component of the redox indicator ferroin. Ferroin is the tris(1,10-phenanthroline)iron(II) complex, [Fe(o-phen)₃]²⁺.[2] This complex exhibits a distinct and reversible color change upon oxidation, making it an excellent indicator for various redox titrations, particularly in cerimetry and with potassium dichromate.[3][4] The oxidized form, ferriin ([Fe(o-phen)₃]³⁺), is pale blue, while the reduced ferroin form is a vibrant red.[4] This sharp color transition provides a clear and sensitive endpoint determination in acidic solutions.[4]
Mechanism of Action
The utility of ferroin as a redox indicator lies in the reversible oxidation-reduction of the central iron atom within the stable phenanthroline complex. The ligand itself stabilizes both the Fe(II) and Fe(III) ions.[5] The redox reaction is as follows:
[Fe(phen)₃]³⁺ (Ferriin - pale blue) + e⁻ ⇌ [Fe(phen)₃]²⁺ (Ferroin - red)[2]
The standard potential for this redox change is approximately +1.06 V in 1 M H₂SO₄.[2][6] This high potential makes it suitable for titrations with strong oxidizing agents like cerium(IV) and potassium dichromate.[7][8]
Quantitative Data
The key properties of this compound and its iron complexes as redox indicators are summarized below.
| Property | Value | Reference |
| Ferroin Complex | [Fe(C₁₂H₈N₂)₃]SO₄ | [2] |
| Molar Mass | 596.27 g/mol | [2] |
| Redox Potential (E°) | +1.06 V (in 1 M H₂SO₄) | [2][6] |
| Color (Reduced Form) | Red | [4] |
| Color (Oxidized Form) | Pale Blue | [4] |
| Maximum Absorbance (λmax) | 510 nm (for Fe(II) complex) | [6][9] |
Substituted phenanthroline indicators offer a range of redox potentials, allowing for selection based on the specific titration system.
| Indicator | Redox Potential (E°) in 1 M H₂SO₄ | Reference |
| 5-Nitro-1,10-phenanthroline (Nitroferroin) | 1.25 V | [10] |
| 5-Methyl-1,10-phenanthroline | 1.02 V | [10] |
Experimental Protocols
Protocol 1: Preparation of Ferroin Indicator Solution (0.025 M)
This protocol details the standard method for preparing the ferroin indicator solution.
Materials:
-
1,10-Phenanthroline monohydrate (C₁₂H₈N₂·H₂O)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Deionized water
-
100 mL volumetric flask
-
Analytical balance
Procedure:
-
Weigh 1.485 g of 1,10-phenanthroline monohydrate and 0.695 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O).[9]
-
Dissolve both solids in approximately 70 mL of deionized water in a 100 mL volumetric flask.[11]
-
Once fully dissolved, dilute the solution to the 100 mL mark with deionized water.[11]
-
Mix the solution thoroughly. Store in a well-stoppered bottle.
Quality Control: A sensitivity test can be performed by adding 0.1 mL of the prepared indicator solution to 50 mL of 1 M sulfuric acid. Upon the addition of 0.1 mL of 0.1 M ceric ammonium nitrate, the color should change from red to light blue.[11]
Protocol 2: Titration of Ferrous Iron (Fe²⁺) with Potassium Dichromate (K₂Cr₂O₇)
This protocol is suitable for the determination of iron(II) concentration in a sample.[12]
Materials:
-
Unknown ferrous iron sample (e.g., ferrous ammonium sulfate)
-
Standardized potassium dichromate (K₂Cr₂O₇) solution (primary standard)
-
Ferroin indicator solution (prepared as in Protocol 1)
-
Sulfuric acid (H₂SO₄), concentrated
-
Phosphoric acid (H₃PO₄), 85%
-
Deionized water
-
Burette, pipette, Erlenmeyer flasks
Procedure:
-
Accurately weigh a sample containing ferrous iron and dissolve it in a mixture of 30 mL of dilute sulfuric acid and 100 mL of deionized water.[13]
-
To the analyte solution, add 7 mL of 85% phosphoric acid.[13] The phosphoric acid complexes with the Fe³⁺ ions produced during the titration, which sharpens the endpoint.[13]
-
Add 2-3 drops of the ferroin indicator solution to the flask.
-
Titrate the solution with the standardized potassium dichromate solution. The endpoint is reached when the color changes from the greenish tint of the solution to a sharp and permanent reddish-brown or violet-blue.[14][15]
-
Record the volume of K₂Cr₂O₇ solution used.
Reaction: Cr₂O₇²⁻ + 6 Fe²⁺ + 14 H⁺ → 2 Cr³⁺ + 6 Fe³⁺ + 7 H₂O[12][16]
Protocol 3: Cerate Oxidimetry of an Organic Compound (e.g., Dihydroartemisinin)
This protocol outlines a back-titration method for the quantification of a substance that can be oxidized by cerium(IV).[17]
Materials:
-
Dihydroartemisinin (DHA) sample
-
Standardized cerium(IV) sulfate solution
-
Standardized ferrous ammonium sulfate (FAS) solution
-
Ferroin indicator solution
-
Sulfuric acid (H₂SO₄)
-
Erlenmeyer flasks, pipettes, burette
Procedure:
-
Accurately transfer an aliquot of the DHA sample solution into a 100 mL Erlenmeyer flask.
-
Add a known excess of the standard cerium(IV) sulfate solution to the flask, followed by 5 mL of 2N sulfuric acid.
-
Allow the reaction to proceed for approximately 15 minutes to ensure complete oxidation of the DHA.[17]
-
Add 1-2 drops of ferroin indicator to the solution.
-
Back-titrate the excess, unreacted cerium(IV) sulfate with the standardized ferrous ammonium sulfate (FAS) solution.
-
The endpoint is marked by a sharp color change from a pale blue (or sky blue) to a reddish-brown as the first excess of Fe²⁺ reduces the ferriin back to ferroin.[17]
-
A blank titration should be performed under the same conditions, omitting the DHA sample.
-
The amount of cerium(IV) that reacted with the DHA is calculated by subtracting the amount consumed in the back-titration from the initial amount added.
References
- 1. nbinno.com [nbinno.com]
- 2. Ferroin - Wikipedia [en.wikipedia.org]
- 3. Cerimetry - Wikipedia [en.wikipedia.org]
- 4. Ferroin Indicator [rmreagents.com]
- 5. researchgate.net [researchgate.net]
- 6. dojindo.com [dojindo.com]
- 7. info.gfschemicals.com [info.gfschemicals.com]
- 8. info.gfschemicals.com [info.gfschemicals.com]
- 9. Application of O-Phenanthroline_Chemicalbook [chemicalbook.com]
- 10. datapdf.com [datapdf.com]
- 11. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]
- 12. scribd.com [scribd.com]
- 13. Determination of iron using potassium dichromate: Redox indicators [wwwchem.uwimona.edu.jm]
- 14. Why ferroin is used as indicator in the C:O.D. test? | Filo [askfilo.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Potassium Dichromate Titration [staff.buffalostate.edu]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: ortho-Phenanthroline in Colorimetric Analysis
Affiliation: Google Research
Introduction
Ortho-phenanthroline (1,10-phenanthroline) is a heterocyclic organic compound widely utilized as a chromogenic reagent in colorimetric analysis. Its ability to form stable, intensely colored complexes with various metal ions makes it a valuable tool for quantitative analysis in diverse fields, including pharmaceutical sciences, environmental monitoring, and materials science.[1][2] This document provides detailed application notes and experimental protocols for the colorimetric determination of iron and copper using this compound.
The principle of this method is based on the reaction of this compound with the target metal ion in a specific oxidation state to produce a colored complex.[1][2] The intensity of the color produced is directly proportional to the concentration of the metal ion, which can be quantified using spectrophotometry by measuring the absorbance at the wavelength of maximum absorbance (λmax).[2]
Application 1: Colorimetric Determination of Iron
The determination of iron using this compound is a well-established and sensitive method.[1][2] In this assay, ferrous iron (Fe²⁺) reacts with three molecules of this compound to form a stable, orange-red tris(1,10-phenanthroline)iron(II) complex, [Fe(phen)₃]²⁺.[2] Since iron in many samples exists in the ferric state (Fe³⁺), a reducing agent, such as hydroxylamine hydrochloride, is required to convert Fe³⁺ to Fe²⁺ prior to complexation.[2][3] The color of the complex is independent of pH in the range of 2 to 9.[1][4]
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Analyte | Iron (Fe²⁺) | [1],[2] |
| Chromogenic Reagent | This compound | [1],[2] |
| Wavelength (λmax) | 508 - 511 nm | [1],[3][4] |
| Molar Absorptivity (ε) | 11,100 M⁻¹cm⁻¹ | [1] |
| Optimal pH Range | 2 - 9 | [1][4] |
| Color of Complex | Orange-Red | [1],[2] |
Reaction Pathway
The chemical reactions involved in the determination of iron are as follows:
-
Reduction of Ferric Iron (Fe³⁺): 2Fe³⁺ + 2NH₂OH·HCl → 2Fe²⁺ + N₂ + 4H₂O + 2H⁺ + 2Cl⁻
-
Complexation of Ferrous Iron (Fe²⁺): Fe²⁺ + 3(o-phenanthroline) → [Fe(o-phenanthroline)₃]²⁺
Caption: Reaction pathway for the colorimetric determination of iron.
Experimental Protocol: Determination of Iron in an Aqueous Sample
1. Reagent Preparation:
-
Standard Iron Stock Solution (100 mg/L): Accurately weigh 0.7022 g of ferrous ammonium sulfate hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O] and dissolve it in approximately 250 mL of deionized water in a 1000 mL volumetric flask. Add 1 mL of concentrated sulfuric acid, then dilute to the mark with deionized water.[2]
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride (NH₂OH·HCl) in 100 mL of deionized water. Prepare this solution fresh.[2]
-
This compound Solution (0.1% w/v): Dissolve 0.1 g of this compound monohydrate in 100 mL of deionized water. Gentle warming may be necessary.[1]
-
Sodium Acetate Buffer Solution (1.0 M): Dissolve 136 g of sodium acetate trihydrate (CH₃COONa·3H₂O) in deionized water and dilute to 1 L.[2]
2. Preparation of Calibration Standards:
-
Prepare a 10 mg/L iron working standard by diluting 50.0 mL of the 100 mg/L iron stock solution to 500 mL in a volumetric flask with deionized water.[2]
-
Prepare a series of calibration standards (e.g., 0.5, 1.0, 2.0, 4.0, 5.0 mg/L) by pipetting appropriate volumes of the 10 mg/L working standard into 100 mL volumetric flasks.[2]
-
Prepare a reagent blank using a 100 mL volumetric flask containing only deionized water.
3. Sample Preparation and Analysis:
-
Pipette a suitable aliquot of the unknown sample into a 100 mL volumetric flask.
-
To each flask (standards, blank, and unknown), add the following reagents in the specified order, mixing after each addition:
-
Allow the solutions to stand for 10-15 minutes for complete color development.[2]
-
Dilute each flask to the 100 mL mark with deionized water and mix thoroughly.[2]
4. Spectrophotometric Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax), which is approximately 510 nm.[2]
-
Use the reagent blank to zero the absorbance of the instrument.
-
Measure the absorbance of each standard and the unknown sample.
5. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards versus their corresponding concentrations.
-
Determine the concentration of iron in the unknown sample by interpolating its absorbance on the calibration curve.
Caption: Experimental workflow for the determination of iron.
Application 2: Colorimetric Determination of Copper
This compound can also be used for the colorimetric determination of copper. In this method, cuprous ions (Cu⁺) react with this compound to form a colored complex. A reducing agent is necessary to reduce cupric ions (Cu²⁺) to cuprous ions.
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Analyte | Copper (Cu⁺) | |
| Chromogenic Reagent | This compound | |
| Wavelength (λmax) | ~435 nm (reported for a similar complex) | |
| Optimal pH Range | Weakly acidic to neutral | |
| Color of Complex | Yellow-Orange |
Reaction Pathway
The chemical reactions involved in the determination of copper are as follows:
-
Reduction of Cupric Copper (Cu²⁺): 2Cu²⁺ + 2NH₂OH·HCl → 2Cu⁺ + N₂ + 4H₂O + 2H⁺ + 2Cl⁻
-
Complexation of Cuprous Copper (Cu⁺): Cu⁺ + 2(o-phenanthroline) → [Cu(o-phenanthroline)₂]⁺
Caption: Reaction pathway for the colorimetric determination of copper.
Experimental Protocol: Determination of Copper in an Aqueous Sample
1. Reagent Preparation:
-
Standard Copper Stock Solution (100 mg/L): Accurately weigh 0.3929 g of cupric sulfate pentahydrate (CuSO₄·5H₂O) and dissolve it in deionized water in a 1000 mL volumetric flask. Add 1 mL of concentrated sulfuric acid and dilute to the mark with deionized water.
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride (NH₂OH·HCl) in 100 mL of deionized water. Prepare this solution fresh.
-
This compound Solution (0.1% w/v): Dissolve 0.1 g of this compound monohydrate in 100 mL of deionized water. Gentle warming may be necessary.
-
Sodium Acetate Buffer Solution (1.0 M): Dissolve 136 g of sodium acetate trihydrate (CH₃COONa·3H₂O) in deionized water and dilute to 1 L.
2. Preparation of Calibration Standards:
-
Prepare a 10 mg/L copper working standard by diluting 50.0 mL of the 100 mg/L copper stock solution to 500 mL in a volumetric flask with deionized water.
-
Prepare a series of calibration standards (e.g., 0.5, 1.0, 2.0, 4.0, 5.0 mg/L) by pipetting appropriate volumes of the 10 mg/L working standard into 100 mL volumetric flasks.
-
Prepare a reagent blank using a 100 mL volumetric flask containing only deionized water.
3. Sample Preparation and Analysis:
-
Pipette a suitable aliquot of the unknown sample into a 100 mL volumetric flask.
-
To each flask (standards, blank, and unknown), add the following reagents in the specified order, mixing after each addition:
-
1.0 mL of 10% Hydroxylamine Hydrochloride solution.
-
10.0 mL of 0.1% this compound solution.
-
8.0 mL of 1.0 M Sodium Acetate Buffer solution to adjust the pH.
-
-
Allow the solutions to stand for 15-20 minutes for complete color development.
-
Dilute each flask to the 100 mL mark with deionized water and mix thoroughly.
4. Spectrophotometric Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax), which should be determined experimentally but is expected to be around 435 nm.
-
Use the reagent blank to zero the absorbance of the instrument.
-
Measure the absorbance of each standard and the unknown sample.
5. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards versus their corresponding concentrations.
-
Determine the concentration of copper in the unknown sample by interpolating its absorbance on the calibration curve.
Caption: Experimental workflow for the determination of copper.
Interferences
Several ions can interfere with the determination of iron and copper using this compound. Strong oxidizing agents, cyanide, nitrite, and phosphates are known to interfere with the iron assay.[5] Metal ions such as bismuth, cadmium, mercury, molybdate, and silver can precipitate phenanthroline.[5] For the copper assay, high concentrations of other metal ions that can form complexes with this compound may interfere. It is crucial to consider the sample matrix and perform necessary sample preparation steps, such as ashing or extraction, to minimize these interferences.[5]
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle concentrated acids and other chemicals in a well-ventilated fume hood.
-
This compound and hydroxylamine hydrochloride can be harmful if ingested or inhaled. Avoid contact with skin and eyes.
-
Dispose of all chemical waste according to institutional guidelines.
References
- 1. Application of O-Phenanthroline_Chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Spectrophotometric determination of copper in alkaline solutions and evaluation of some hydroxy-substituted 1,10-phenanthrolines as chromogenic reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: ortho-Phenanthroline as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
ortho-Phenanthroline (o-phen), a heterocyclic organic compound, has emerged as a versatile ligand and catalyst in a multitude of organic transformations. Its rigid, planar structure and strong chelating ability with various transition metals make it an invaluable tool in modern synthetic chemistry. This document provides detailed application notes and experimental protocols for the use of o-phenanthroline and its derivatives as catalysts in several key organic reactions. The information is intended to guide researchers in leveraging this powerful catalytic system for the efficient synthesis of complex organic molecules.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classic method for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. The use of o-phenanthroline as a ligand dramatically accelerates these copper-catalyzed reactions, allowing them to proceed under milder conditions with improved yields.[1]
Application Notes:
The copper/o-phenanthroline catalytic system is particularly effective for the N-arylation and O-arylation of a wide range of substrates. The phenanthroline ligand enhances the solubility and reactivity of the copper catalyst.[2][3] Computational studies suggest that for phenanthroline-ligated copper catalysts, O-arylation may proceed via an iodine atom transfer (IAT) mechanism, while N-arylation can occur through a single-electron transfer (SET) pathway.[4][5] The choice of base and solvent is crucial and depends on the acidity of the substrate's C-H bond.[6] For less acidic substrates, stronger bases like lithium alkoxides are often required.[6]
Quantitative Data:
| Entry | Aryl Halide | Nucleophile | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Indole | CuI (5 mol%), o-phen (10 mol%) | K₃PO₄ | Dioxane | 110 | 24 | 95 | [7] |
| 2 | 4-Chlorotoluene | Benzamide | CuI (5 mol%), N,N'-dimethyl-1,2-cyclohexanediamine | Cs₂CO₃ | Dioxane | 110 | 23 | 93 | [8] |
| 3 | 2-Iodobenzamide | Imidazole | CuI (10 mol%), o-phen (20 mol%) | EtONa | DMF | 120 | 12 | 85 | [9] |
| 4 | Iodobenzene | Phenol | CuI (10 mol%), 4,7-dimethoxy-o-phen | Cs₂CO₃ | NMP | 120 | 24 | 92 | [10] |
Experimental Protocol: General Procedure for Copper-Phenanthroline Catalyzed N-Arylation of Indoles[7]
-
To an oven-dried Schlenk tube, add CuI (9.5 mg, 0.05 mmol, 5 mol%), 1,10-phenanthroline (18 mg, 0.10 mmol, 10 mol%), and K₃PO₄ (425 mg, 2.0 mmol).
-
Evacuate the tube and backfill with argon.
-
Add indole (117 mg, 1.0 mmol) and the aryl halide (1.2 mmol).
-
Add anhydrous dioxane (2 mL).
-
Seal the tube and heat the reaction mixture in an oil bath at 110 °C for 24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylindole.
Catalytic Cycle:
Figure 1: Proposed catalytic cycle for the Copper-catalyzed Ullmann condensation.
Palladium-Catalyzed Cross-Coupling Reactions
o-Phenanthroline and its derivatives serve as excellent supporting ligands in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Mizoroki-Heck reactions. These ligands stabilize the palladium catalyst, prevent the formation of inactive palladium black, and enhance catalytic activity.[11]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between organoboron compounds and organic halides. The use of a palladium/o-phenanthroline catalyst system allows for efficient coupling under aqueous and mild conditions.
The Pd/o-phenanthroline system is highly active for the coupling of aryl bromides and chlorides with arylboronic acids. The reaction can often be performed in aqueous media at moderate temperatures.[11] The choice of base and the specific phenanthroline ligand can influence the reaction efficiency. For challenging substrates, more electron-rich or sterically hindered phenanthroline derivatives may be beneficial.[12]
| Entry | Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromobenzaldehyde | Phenylboronic acid | Pd(OAc)₂ (0.1 mol%), PPh₃ | K₂CO₃ | H₂O | 80 | 3 | 94 | [13] |
| 2 | 3-Chloroindazole | 5-Indoleboronic acid | Pd₂(dba)₃ (2 mol%), P2 ligand | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 85 (GC) | [2] |
| 3 | Bromobenzene | Phenylboronic acid | Pd/PBP8 | K₃PO₄·3H₂O | H₂O/Ethanol | 30 | 2 | >99 | [11] |
| 4 | C₆F₅Br | PhB(pin) | CuI/phenanthroline (30 mol%) | CsF | DMF/Toluene | 140 | 36 | 75 | [14] |
-
In a reaction vessel, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add the palladium source (e.g., PdCl₂, 0.05 mol%) and the o-phenanthroline ligand (0.05 mol%).
-
Add the solvent system (e.g., a 3:2 mixture of water and ethanol).
-
Thoroughly degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 30-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds by coupling alkenes with aryl or vinyl halides. o-Phenanthroline ligands can be employed to create highly active and stable palladium catalysts for this transformation.[15]
The Pd/o-phenanthroline catalyst system is effective for the coupling of various aryl halides with a range of alkenes. The reaction typically requires a base and is often carried out at elevated temperatures.[16] The choice of solvent and base can significantly impact the reaction outcome.[17] In some cases, a phosphine-free system with a phenanthroline ligand shows high efficiency.[15]
| Entry | Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Estragole | Pd(OAc)₂ (1 mol%) | K₂CO₃ | DMF | 120 | 1 | 98 (GC) | [18] |
| 2 | Phenylboronic acid | Eugenol | Pd(OAc)₂ (1 mol%), Cu(OAc)₂ | - | DMF | 100 | 4 | 92 (GC) | [18] |
| 3 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1 mol%), NHC ligand | K₂CO₃ | DMF/H₂O | 80 | 4 | 96 | [19] |
| 4 | 3-Bromopyridine | Butyl acrylate | Pd(OAc)₂ (10 mol%), Supramolecular ligand L | K₂CO₃ | Toluene | 130 | 1 | 95 | [8] |
-
A solution containing the aryl halide (1 mmol), alkene (2 mmol), and triethylamine (4 mmol) in DMF (4 mL) is prepared in a reaction vessel.
-
The palladium catalyst (e.g., Pd(OAc)₂ with a phenanthroline-based ligand, 0.01 mmol) is added to the solution.
-
The reaction mixture is heated to 120 °C for 8 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Catalytic Cycle for Palladium Cross-Coupling:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines [organic-chemistry.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Mizoroki-Heck Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. A General Method for Copper-Catalyzed Arylation of Arene C-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
- 9. soc.chim.it [soc.chim.it]
- 10. mdpi.com [mdpi.com]
- 11. Remote functional group directed C-H activation by an Ir(iii) phenanthroline complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Direct arylation of phenanthroline derivatives via oxidative C–H/C–H cross-coupling: synthesis and discovery of excellent ligands - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 17. 2024.sci-hub.se [2024.sci-hub.se]
- 18. epublications.marquette.edu [epublications.marquette.edu]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Preparation of Ortho-Phenanthroline Indicator Solution for Iron Titration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ortho-phenanthroline, specifically the ferroin indicator, is a crucial reagent in analytical chemistry for the quantitative determination of iron through titration. This complex of iron(II) and 1,10-phenanthroline provides a distinct and rapid color change, making it an excellent indicator for redox titrations, particularly with strong oxidizing agents like cerium(IV) sulfate. The indicator is highly stable and its color change is reversible, allowing for precise endpoint detection.[1] This document provides detailed protocols for the preparation of the this compound (ferroin) indicator solution and its application in the titration of iron.
Principle of Operation
The functionality of the this compound indicator is based on the formation of a stable, intensely colored complex between ferrous iron (Fe²⁺) and three molecules of 1,10-phenanthroline. This complex, known as ferroin, has a distinct red color.[2] During a redox titration, the ferrous iron within the complex is oxidized to ferric iron (Fe³⁺), resulting in a color change from red to a pale blue.[2][3] The standard potential for this redox change is +1.06 volts in 1 M H₂SO₄.[1]
The reaction can be summarized as follows:
[Fe(C₁₂H₈N₂)₃]²⁺ (Ferroin, red) ⇌ [Fe(C₁₂H₈N₂)₃]³⁺ (Ferriin, pale blue) + e⁻
Quantitative Data Summary
The following tables summarize the key quantitative data for the preparation and properties of the this compound indicator solution.
Table 1: Reagent Specifications
| Reagent | Chemical Formula | Molar Mass ( g/mol ) |
| 1,10-Phenanthroline Monohydrate | C₁₂H₈N₂·H₂O | 198.22 |
| Ferrous Sulfate Heptahydrate | FeSO₄·7H₂O | 278.01 |
Table 2: Indicator Solution Properties
| Property | Value |
| Complex Name | Tris(1,10-phenanthroline)iron(II) sulfate |
| Color (Reduced Form) | Red |
| Color (Oxidized Form) | Pale Blue |
| Molar Absorptivity (at 508 nm) | 11,100 M⁻¹cm⁻¹[4] |
| Optimal pH Range for Complex Formation | 2 - 9[4][5] |
| Stability of Color | Stable for long periods[4] |
| Storage Conditions | 2-8°C, protected from light[3] |
Experimental Protocols
Preparation of 0.025 M this compound (Ferroin) Indicator Solution
This protocol outlines the standard procedure for preparing the ferroin indicator solution.
Materials:
-
1,10-Phenanthroline monohydrate
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Distilled or deionized water
-
100 mL volumetric flask
-
Beaker
-
Glass stirring rod
-
Weighing balance
Procedure:
-
Accurately weigh 1.485 g of 1,10-phenanthroline monohydrate and 0.695 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O).[5] An alternative preparation involves dissolving 0.7 g of ferrous sulphate and 1.5 g of 1,10-phenanthroline hydrochloride in 70 ml of water and diluting to 100 ml.[6]
-
Transfer the weighed reagents to a 100 mL beaker.
-
Add approximately 70 mL of distilled water to the beaker.
-
Stir the mixture with a glass rod until both solids are completely dissolved. Gentle warming may be applied to facilitate dissolution of the 1,10-phenanthroline.[7]
-
Quantitatively transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask.
-
Dilute the solution to the 100 mL mark with distilled water.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Store the prepared indicator solution in a dark, well-stoppered bottle at 2-8°C.
Protocol for Iron Titration using this compound Indicator
This protocol describes the general steps for titrating an iron(II) solution with a standard cerium(IV) sulfate solution.
Materials:
-
Iron(II) sample solution
-
Standardized cerium(IV) sulfate titrant
-
This compound (ferroin) indicator solution
-
Sulfuric acid (H₂SO₄), concentrated
-
Buret, pipette, and conical flask
Procedure:
-
Pipette a known volume of the iron(II) sample solution into a conical flask.
-
Carefully add a sufficient amount of concentrated sulfuric acid to make the final solution approximately 1 M in H₂SO₄.
-
Add 1-2 drops of the prepared this compound (ferroin) indicator solution to the flask. The solution should turn red.
-
Fill a clean buret with the standardized cerium(IV) sulfate titrant and record the initial volume.
-
Titrate the iron(II) solution with the cerium(IV) sulfate solution, swirling the flask continuously.
-
As the endpoint is approached, the color will begin to flicker. Add the titrant dropwise at this stage.
-
The endpoint is reached when the color of the solution sharply changes from red to a persistent pale blue.
-
Record the final volume of the titrant used.
-
Calculate the concentration of iron in the sample based on the stoichiometry of the reaction.
Visualized Workflows
The following diagrams illustrate the key processes described in these application notes.
Caption: Workflow for the preparation of this compound indicator solution.
Caption: Experimental workflow for the titration of iron using this compound.
References
- 1. Ferroin - Wikipedia [en.wikipedia.org]
- 2. Chrominfo: Preparation of ferroin indicator solution [chrominfo.blogspot.com]
- 3. Ferroin indicator solution [myskinrecipes.com]
- 4. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 5. Application of O-Phenanthroline_Chemicalbook [chemicalbook.com]
- 6. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]
- 7. flinnsci.com [flinnsci.com]
Application Notes and Protocols: The Role of Ortho-Phenanthroline in Photocatalytic CO₂ Reduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of carbon dioxide (CO₂) into value-added chemical feedstocks and fuels is a critical area of research aimed at mitigating climate change and developing sustainable energy sources. Photocatalysis, which utilizes light energy to drive chemical reactions, offers a promising pathway for CO₂ reduction. Within this field, ortho-phenanthroline (o-phen), also known as 1,10-phenanthroline, has emerged as a highly versatile and effective component in various photocatalytic systems. Its rigid, planar structure and excellent coordinating properties make it an ideal ligand for constructing stable and efficient molecular photocatalysts.
This compound plays several key roles in the photocatalytic reduction of CO₂:
-
As a Ligand in Metal Complexes: o-Phenanthroline is widely used as a bidentate N,N-ligand in coordination complexes with various transition metals, including Rhenium (Re), Iron (Fe), and Copper (Cu). These complexes can function as either photosensitizers, absorbing light and initiating electron transfer, or as the catalytic centers for CO₂ reduction. The electronic properties of the o-phenanthroline ligand can be tuned through substitution to optimize the light-absorbing and redox properties of the metal complex.
-
As a Photosensitizer: In some systems, o-phenanthroline-based complexes, such as [Ru(phen)₃]²⁺, act as efficient photosensitizers. Upon light absorption, they are excited to a state where they can donate an electron to a catalyst, which in turn reduces CO₂.
-
In Supramolecular Assemblies and Materials: o-Phenanthroline is a key building block in the synthesis of more complex photocatalytic architectures like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In these materials, the phenanthroline moiety can serve to anchor catalytic metal centers, facilitate charge transfer, and enhance CO₂ adsorption.
These application notes provide an overview of the role of this compound in photocatalytic CO₂ reduction, along with detailed experimental protocols for researchers.
Data Presentation
The following tables summarize the quantitative data from various studies on the photocatalytic reduction of CO₂ using this compound-based catalysts.
| Catalyst/System | Photosensitizer | Sacrificial Donor | Solvent | Products | Turnover Number (TON) | Quantum Yield (Φ) | Selectivity | Reference |
| [Re(CO)₃(1-(1,10)phenanthroline-5-(4-nitro-naphthalimide))Cl] | Self-sensitized | BIH | MeOH/DCM | Formic Acid | 533 | - | High | [1][2] |
| [Re(CO)₃(1-(1,10)phenanthroline-5-(4-nitro-naphthalimide))Cl] | Self-sensitized | TEA | - | Formate | - | - | - | [1][2] |
| Zn-porphyrin-phenanthroline-Re(I) complex (Zn-1-Re) | Zn-porphyrin | TEA | DMF | CO | 13 (after 24h) | - | - | [3] |
| FeCl-porphyrin-phenanthroline-Ru complex (FeCl-1-Ru) | Ru complex | TEA | DMF | CO | 11.4 (after 24h) | - | - | [4] |
| Fe(phen)₃Cl₂ | Ru(bpy)₃²⁺ | BIH/TEOA | DMF | CO | 19,376 | 0.38% | 90% | [5] |
| [Fe(phen)₂(CH₃CH₂OH)Cl]Cl | Ru(bpy)₃²⁺ | BIH/TEOA | DMF | CO | 33,167 | - | 95% | [5] |
| Fe ion source with 2,9-di-sec-butyl-phenanthroline | Dinuclear Cu(I) | TEOA | CH₃CN | CO | - | 8.2% | High | [6][7] |
| HCP-PNTL-Co-B | [Ru(bpy)₃]Cl₂ | TEOA | MeCN/H₂O | CO, H₂ | 2173 μmol·g⁻¹·h⁻¹ (rate) | - | 84% (for CO) | [8] |
| LaNi-Phen/COF-5 | Self-sensitized | BIH | MeCN/H₂O | CO, H₂ | 605.8 μmol·g⁻¹·h⁻¹ (rate) | - | 98% (for CO) | [9] |
Abbreviations: BIH: 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole; TEA: Triethylamine; TEOA: Triethanolamine; DMF: Dimethylformamide; MeCN: Acetonitrile; DCM: Dichloromethane; HCP-PNTL-Co-B: Cobalt-modified phenanthroline-based hypercrosslinked polymer; LaNi-Phen/COF-5: Lanthanum-Nickel phenanthroline-functionalized covalent organic framework.
Signaling Pathways and Experimental Workflows
Caption: Generalized mechanism of photocatalytic CO₂ reduction involving a photosensitizer and a catalyst.
Caption: General experimental workflow for a photocatalytic CO₂ reduction experiment.
Experimental Protocols
Protocol 1: Synthesis of a Rhenium-Phenanthroline Complex
This protocol describes the general synthesis of a fac-[Re(CO)₃(o-phen)Cl] type complex.
Materials:
-
Pentacarbonylrhenium(I) chloride [Re(CO)₅Cl]
-
1,10-phenanthroline
-
Toluene (anhydrous)
-
Argon or Nitrogen gas (high purity)
-
Standard Schlenk line and glassware
-
Reflux condenser
-
Magnetic stirrer/hotplate
Procedure:
-
In a Schlenk flask under an inert atmosphere (Ar or N₂), dissolve [Re(CO)₅Cl] (1 equivalent) and 1,10-phenanthroline (1 equivalent) in anhydrous toluene.
-
Connect the flask to a reflux condenser under the inert atmosphere.
-
Heat the mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by TLC or by observing a color change.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under vacuum.
-
The product can be precipitated by adding a non-polar solvent like hexane.
-
Collect the solid product by filtration, wash with hexane, and dry under vacuum.
-
Characterize the product using ¹H NMR, FT-IR, and mass spectrometry. The FT-IR spectrum should show characteristic C≡O stretching frequencies for the fac-tricarbonyl geometry.
Protocol 2: General Procedure for Photocatalytic CO₂ Reduction
This protocol outlines a typical experiment for evaluating the performance of a phenanthroline-based photocatalyst.
Materials and Equipment:
-
Photocatalyst (e.g., fac-[Re(CO)₃(o-phen)Cl] or an Fe-phenanthroline complex)
-
Photosensitizer (if the catalyst is not self-sensitized, e.g., [Ru(bpy)₃]Cl₂)
-
Sacrificial electron donor (e.g., triethanolamine (TEOA) or 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole (BIH))
-
Anhydrous solvent (e.g., acetonitrile or dimethylformamide)
-
High-purity CO₂ gas
-
Photocatalytic reactor (e.g., a sealed quartz cuvette or a custom gas-tight reactor with a quartz window)
-
Light source (e.g., a 300 W Xe lamp with appropriate filters)
-
Gas chromatograph (GC) for gas product analysis
-
High-performance liquid chromatograph (HPLC) or NMR spectrometer for liquid product analysis
-
Gas-tight syringe
Procedure:
-
Catalyst Solution Preparation: Prepare a stock solution of the photocatalyst, photosensitizer (if needed), and sacrificial electron donor in the chosen anhydrous solvent. A typical concentration range for the catalyst is 0.1-1.0 mM.
-
Reactor Setup: Add a specific volume of the catalyst solution to the photocatalytic reactor.
-
CO₂ Saturation: Seal the reactor and purge with high-purity CO₂ for at least 30 minutes to ensure the solution is saturated and the headspace is filled with CO₂.
-
Initial Sampling: Before irradiation, take a sample from the headspace and the liquid phase to establish a baseline (t=0).
-
Photocatalysis: Place the reactor in a temperature-controlled water bath and begin irradiation with the light source. Ensure consistent stirring throughout the experiment.
-
Sampling: At regular time intervals (e.g., every hour), withdraw a small aliquot of the gas from the headspace using a gas-tight syringe for GC analysis. If liquid products are expected, also take liquid samples for HPLC or NMR analysis.
-
Product Quantification:
-
Gas Products (CO, H₂): Analyze the gas samples using a GC equipped with a suitable column (e.g., molecular sieve 5A) and a detector (e.g., a thermal conductivity detector (TCD) for H₂ or a flame ionization detector (FID) with a methanizer for CO).
-
Liquid Products (Formic acid, Formaldehyde): Analyze the liquid samples using HPLC with a suitable column and detector (e.g., a UV detector after derivatization for aldehydes). Formic acid can also be quantified by NMR.
-
-
Data Analysis: Calculate the amount of each product generated over time. Determine the turnover number (TON) and quantum yield (Φ) using established methods.
Protocol 3: Product Analysis and Quantification
Accurate product analysis is crucial for evaluating catalyst performance.
Gas Chromatography (GC) for Gaseous Products:
-
Instrument: A gas chromatograph equipped with a methanizer and a Flame Ionization Detector (FID) for CO and CH₄ analysis, and a Thermal Conductivity Detector (TCD) for H₂ analysis.
-
Column: A packed column such as a molecular sieve 5A or Porapak Q is commonly used.
-
Carrier Gas: High-purity Argon or Helium.
-
Calibration: Create a calibration curve by injecting known concentrations of standard gases (CO, CH₄, H₂) into the GC.
-
Quantification: The concentration of the products in the reactor headspace is determined by comparing the peak areas from the experimental samples to the calibration curve.
High-Performance Liquid Chromatography (HPLC) for Liquid Products:
-
For Aldehydes (e.g., Formaldehyde):
-
Derivatize the aldehyde in the sample with 2,4-dinitrophenylhydrazine (DNPH).
-
Analyze the derivatized sample using HPLC with a C18 column and a UV-Vis detector.
-
Quantify by comparing with a calibration curve prepared from derivatized formaldehyde standards.[10]
-
-
For Carboxylic Acids (e.g., Formic Acid):
-
Analyze the sample directly using an HPLC equipped with an appropriate column (e.g., an ion-exchange column) and a suitable detector (e.g., a conductivity detector or a UV detector).
-
Quantify using a calibration curve of formic acid standards.
-
Isotope Labeling Studies:
To confirm that the detected products originate from CO₂, experiments should be conducted using ¹³CO₂. The products can then be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to detect the ¹³C-labeled products (e.g., ¹³CO).
Conclusion
This compound is a cornerstone ligand in the development of molecular photocatalysts for CO₂ reduction. Its ability to form stable, redox-active, and photo-responsive complexes with a variety of metals has led to significant advances in the field. The protocols provided here offer a starting point for researchers to synthesize and evaluate new phenanthroline-based photocatalytic systems. Future research will likely focus on the incorporation of functionalized phenanthroline ligands into more complex architectures to further improve efficiency, selectivity, and stability for practical applications in artificial photosynthesis.
References
- 1. scispace.com [scispace.com]
- 2. Photocatalytic turnover of CO2 under visible light by [Re(CO)3(1-(1,10) phenanthroline-5-(4-nitro-naphthalimide))Cl] in tandem with the sacrificial donor BIH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photochemical CO2 Reduction Catalyzed by Phenanthroline Extended Tetramesityl Porphyrin Complexes Linked with a Rhenium(I) Tricarbonyl Unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photochemical CO2-reduction catalyzed by mono- and dinuclear phenanthroline-extended tetramesityl porphyrin complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. An Unexpected Iron (II)-Based Homogeneous Catalytic System for Highly Efficient CO2-to-CO Conversion under Visible-Light Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Photocatalytic CO2 Reduction Using Mixed Catalytic Systems Comprising an Iron Cation with Bulky Phenanthroline Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: ortho-Phenanthroline in the Analysis of Biological Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
ortho-Phenanthroline (1,10-phenanthroline) is a heterocyclic organic compound widely utilized in the analysis of biological materials. Its primary application stems from its function as a potent chelating agent for various metal ions, most notably iron. This property allows for the sensitive and specific quantification of metals in complex biological matrices. Beyond metal ion analysis, this compound also serves as an inhibitor of certain enzymes, particularly metalloproteinases, and has been implicated in the study of reactive oxygen species (ROS). This document provides detailed application notes and experimental protocols for the use of this compound in these key areas of biological analysis.
Spectrophotometric Determination of Iron
The most common application of this compound in biological analysis is the quantification of iron. The method is based on the reaction of ferrous iron (Fe²⁺) with three molecules of this compound to form a stable, orange-red complex, tris(1,10-phenanthroline)iron(II), which has a maximum absorbance at approximately 510 nm.[1][2] Since iron in biological samples is often in the ferric state (Fe³⁺), a reducing agent is required to convert it to the ferrous state prior to complexation.[1]
Quantitative Data Summary
| Parameter | Value | References |
| Wavelength of Max. Absorbance (λmax) | 508 - 510 nm | [3][4] |
| Molar Absorptivity (ε) | 11,100 M⁻¹cm⁻¹ at 508 nm | [3] |
| Optimal pH Range | 2 - 9 | [3][5] |
| Recommended pH for Rapid Color Dev. | 3.2 - 3.3 | [2] |
| Linearity Range | Up to 5 mg/L (ppm) | [6] |
| Stability of Colored Complex | Stable for at least 6 months | [2] |
Experimental Protocols
-
Standard Iron Stock Solution (100 mg/L): Accurately weigh 0.7022 g of analytical grade ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O). Dissolve it in approximately 500 mL of deionized water containing 2.5 mL of concentrated sulfuric acid. Quantitatively transfer the solution to a 1 L volumetric flask and dilute to the mark with deionized water. This solution is stable for several months.[3]
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride (NH₂OH·HCl) in 100 mL of deionized water. Prepare this solution fresh.[1][3]
-
This compound Solution (0.1% w/v): Dissolve 0.1 g of this compound monohydrate in 100 mL of deionized water. Gentle warming may be necessary. Store in a dark bottle.[3]
-
Sodium Acetate Buffer Solution (1 M): Dissolve 136 g of sodium acetate trihydrate (CH₃COONa·3H₂O) in deionized water and dilute to 1 L. Adjust the pH to between 6 and 9 if necessary.[3]
-
Into a series of 100 mL volumetric flasks, pipette 1, 5, 10, 25, and 50 mL of the standard iron stock solution (100 mg/L) to prepare standards of 1, 5, 10, 25, and 50 mg/L respectively.
-
To each flask, and a blank flask containing only deionized water, add 1 mL of hydroxylamine hydrochloride solution (10% w/v) and 10 mL of this compound solution (0.1% w/v).[3]
-
Add 8 mL of sodium acetate buffer solution to each flask and dilute to the 100 mL mark with deionized water.[3]
-
Allow the solutions to stand for 10 minutes for full color development.[3]
-
Set a spectrophotometer to 510 nm and zero the instrument using the blank solution.
-
Measure the absorbance of each standard solution.
-
Plot a graph of absorbance versus iron concentration (mg/L).
-
Sample Preparation: Weigh 1 g of dried and ground plant tissue into a crucible and ash in a muffle furnace at 550°C for 4-6 hours.
-
Dissolve the ash in 5 mL of 2 M HCl and heat gently.
-
Filter the solution into a 50 mL volumetric flask and dilute to volume with deionized water.
-
Analysis: Take a suitable aliquot (e.g., 10 mL) of the filtered solution and place it in a 50 mL volumetric flask.
-
Add 1 mL of hydroxylamine hydrochloride solution (10% w/v) and 10 mL of this compound solution (0.1% w/v).
-
Add 8 mL of sodium acetate buffer solution and dilute to the 50 mL mark with deionized water.
-
Allow 10 minutes for color development and measure the absorbance at 510 nm.
-
Calculate the iron concentration from the standard curve, accounting for the dilution factor.
-
Sample Preparation: To 1.0 mL of serum in a centrifuge tube, add 2.0 mL of 0.3 M trichloroacetic acid (TCA) to precipitate proteins.
-
Mix thoroughly and let stand for 15 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer the clear supernatant to a clean tube.
-
Analysis: To 2.0 mL of the supernatant, add 0.5 mL of hydroxylamine hydrochloride solution (10% w/v) and 2.0 mL of this compound solution (0.1% w/v).
-
Add 0.5 mL of sodium acetate buffer solution and mix well.
-
Allow 10 minutes for color development and measure the absorbance at 510 nm against a reagent blank.
-
Calculate the serum iron concentration using the standard curve. Note that various commercial kits are also available for this purpose.
Workflow for Spectrophotometric Iron Determination
Caption: Workflow for the spectrophotometric determination of iron using this compound.
Enzyme Inhibition Assays
This compound is a known inhibitor of metalloproteinases, which are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[7] The inhibitory action of this compound is due to its ability to chelate the essential zinc ion at the active site of these enzymes.
Quantitative Data for Metalloproteinase Inhibition
| Enzyme | Inhibitor | IC₅₀ | References |
| Collagenase | o-Phenanthroline | 110.5 µM | [8] |
| MMP-2 | [Ru(dip)₂(bpy-SC)]²⁺ (a phenanthroline derivative complex) | 2-12 µM | [9] |
| MMP-9 | [Ru(dip)₂(bpy-SC)]²⁺ (a phenanthroline derivative complex) | 2-12 µM | [9] |
Experimental Protocol
This protocol provides a general framework for assessing the inhibitory effect of this compound on MMP activity using a fluorogenic substrate.
-
Reagents:
-
Purified MMP enzyme (e.g., MMP-2, MMP-9)
-
MMP assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
Fluorogenic MMP substrate (e.g., a FRET-based peptide substrate)
-
This compound stock solution (e.g., 100 mM in DMSO)
-
-
Procedure:
-
Prepare serial dilutions of this compound in MMP assay buffer to achieve a range of desired final concentrations.
-
In a 96-well black microplate, add the diluted this compound solutions. Include a control with buffer only (no inhibitor) and a blank with buffer and substrate but no enzyme.
-
Add the purified MMP enzyme to each well (except the blank) and incubate for 15-30 minutes at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to all wells.
-
Immediately monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the substrate.
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plot.
-
Determine the percentage of inhibition for each this compound concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Signaling Pathway of MMP Inhibition
Caption: Mechanism of metalloproteinase inhibition by this compound.
Analysis of Reactive Oxygen Species (ROS)
This compound has been used in studies of cellular oxidative stress.[6] Its role in this context is complex; it can act as a protective agent by chelating iron, which can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. Conversely, some studies suggest that phenanthroline derivatives can also induce oxidative stress.[9]
Experimental Protocol
This protocol describes a general method to evaluate the impact of this compound on intracellular ROS levels using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).
-
Cell Culture and Treatment:
-
Seed cells (e.g., a neuronal cell line) in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a desired period (e.g., 1-24 hours). Include untreated control cells.
-
Optionally, include a positive control for oxidative stress by treating a set of cells with a known ROS inducer (e.g., H₂O₂).
-
-
ROS Detection:
-
After treatment, remove the culture medium and wash the cells gently with pre-warmed phosphate-buffered saline (PBS).
-
Load the cells with 10 µM H₂DCFDA in serum-free medium or PBS and incubate for 30-45 minutes at 37°C in the dark.
-
Remove the H₂DCFDA solution and wash the cells again with PBS.
-
Add fresh PBS or serum-free medium to the wells.
-
Immediately measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no cells) from all readings.
-
Normalize the fluorescence intensity of the treated cells to that of the untreated control cells to determine the relative change in ROS levels.
-
Logical Relationship in ROS Modulation
Caption: Role of this compound in mitigating iron-catalyzed ROS formation.
Conclusion
This compound is a versatile and valuable tool in the analysis of biological materials. Its well-established role in the spectrophotometric determination of iron provides a robust and sensitive method applicable to a wide range of biological samples. Furthermore, its utility as a metalloproteinase inhibitor and its involvement in the complex pathways of reactive oxygen species highlight its importance in drug discovery and the study of cellular signaling and pathology. The protocols and data presented herein offer a comprehensive guide for researchers to effectively utilize this compound in their experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 4. iglobaljournal.com [iglobaljournal.com]
- 5. researchgate.net [researchgate.net]
- 6. edu.rsc.org [edu.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes: Spectrophotometric Determination of Iron in Environmental Water Samples using ortho-Phenanthroline
Introduction
Ortho-phenanthroline (o-phenanthroline) is a robust and widely adopted reagent for the spectrophotometric determination of iron in various environmental water samples.[1] This method is valued for its sensitivity and is applicable to natural and treated waters.[2] The underlying principle involves the reaction of ferrous iron (Fe²⁺) with o-phenanthroline to form a stable, orange-red complex.[1][3] The intensity of this color is directly proportional to the iron concentration and is quantified using a spectrophotometer, adhering to the Beer-Lambert Law.[1][3]
In most environmental water samples, iron predominantly exists in its ferric state (Fe³⁺) due to exposure to atmospheric oxygen.[4] As only the ferrous form reacts with o-phenanthroline, a reducing agent, typically hydroxylamine hydrochloride, is required to convert Fe³⁺ to Fe²⁺ prior to complexation.[1][4][5] The complex formation is rapid and stable over a pH range of 3 to 9.[5] A slightly acidic pH of around 3.5 is commonly maintained using a buffer solution to ensure optimal color development.[5]
Chemical Reaction and Signaling Pathway
The determination of iron using this compound involves a two-step chemical process. First, any ferric iron (Fe³⁺) present in the sample is reduced to ferrous iron (Fe²⁺) by a reducing agent like hydroxylamine hydrochloride. Subsequently, three molecules of this compound, a bidentate ligand, chelate a single ferrous ion to form a stable, colored complex.
References
ortho-Phenanthroline as a Ligand in the Synthesis of Metal Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ortho-Phenanthroline (o-phen), a heterocyclic aromatic organic compound, is a cornerstone ligand in coordination chemistry.[1][2] Its rigid, planar structure and the presence of two nitrogen atoms in a bidentate arrangement make it an exceptional chelating agent for a wide array of metal ions.[1][3] The resulting metal complexes exhibit diverse and tunable photophysical, electrochemical, and catalytic properties, leading to significant applications in analytical chemistry, materials science, and notably, drug development.[1][2][3][4]
This document provides detailed application notes and experimental protocols for the synthesis and characterization of metal complexes utilizing this compound and its derivatives as ligands. It is intended to serve as a comprehensive resource for researchers and professionals engaged in the synthesis of novel metal-based compounds with potential therapeutic applications.
Applications in Drug Development
Metal complexes of this compound have emerged as promising candidates in the design of novel therapeutic agents, particularly in oncology and microbiology. The coordination of o-phen to a metal center can significantly enhance the biological activity of both the ligand and the metal ion.
Anticancer Activity
This compound complexes of metals such as copper, silver, manganese, and ruthenium have demonstrated potent cytotoxic activity against various cancer cell lines, in some cases surpassing the efficacy of established drugs like cisplatin.[5][6] The primary mechanisms of anticancer action include:
-
DNA Intercalation and Cleavage: The planar structure of the phenanthroline ligand allows it to intercalate between the base pairs of DNA.[5] Upon coordination with redox-active metals like copper, the complex can generate reactive oxygen species (ROS) in the presence of reducing agents, leading to oxidative cleavage of the DNA backbone and subsequent cell death.[4][5]
-
Enzyme Inhibition: As a potent chelating agent, o-phen and its metal complexes can inhibit the activity of metalloenzymes that are crucial for cancer cell proliferation and metastasis.[5] For instance, they can sequester essential metal ions from the active sites of metalloproteases.[5]
-
Modulation of Signaling Pathways: Some metal-phenanthroline complexes have been shown to interfere with critical cellular signaling pathways, inducing apoptosis in cancer cells.[7]
Antibacterial Activity
The increasing prevalence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Metal-phenanthroline complexes have shown significant promise in this area, exhibiting activity against a broad spectrum of bacteria, including multidrug-resistant strains.[8][9] The coordination of the phenanthroline ligand to a metal ion can enhance its cellular uptake and facilitate targeting of essential bacterial processes.[8]
Synthesis and Characterization of this compound Metal Complexes
The synthesis of this compound metal complexes typically involves the reaction of a metal salt with the phenanthroline ligand in a suitable solvent. The stoichiometry of the reactants and the reaction conditions can be varied to obtain complexes with different metal-to-ligand ratios and coordination geometries.
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of this compound metal complexes.
Caption: General workflow for the synthesis of o-phenanthroline metal complexes.
Experimental Protocols
This section provides detailed protocols for the synthesis of specific this compound metal complexes.
Protocol 1: Synthesis of Tris(1,10-phenanthroline)iron(III) Complex[10]
Materials:
-
Iron(III) chloride (FeCl₃)
-
1,10-phenanthroline
-
10 M Perchloric acid (HClO₄)
-
Ethanol
Procedure:
-
Prepare a solution of 1.625 g (0.01 mole) of FeCl₃ in 10 mL of 10 M HClO₄ in a reaction flask.
-
In a separate beaker, dissolve 5.4 g (0.03 mole) of 1,10-phenanthroline in 10 mL of HClO₄.
-
Add the ligand solution dropwise to the FeCl₃ solution, which will result in the formation of an orange slurry precipitate.
-
Stir the solution and allow it to stand for 7 days.
-
Collect the crystals formed at the bottom of the reaction vessel by filtration.
-
Dry the crystals and recrystallize them from ethanol.
-
Dry the final product in open air.
Expected Yield: 88.5% (3.03 g)
Protocol 2: Synthesis of [phenH][FeCl₄]·2H₂O[11]
Materials:
-
Iron(III) chloride (FeCl₃)
-
1,10-phenanthroline
-
10 M Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
Add a solution of 0.130 g (0.802 mmol) of FeCl₃ in 10 mL of 10 M aqueous HCl to a 150 mL reaction flask.
-
Dissolve 0.145 g (0.802 mmol) of 1,10-phenanthroline in 10 mL of HCl.
-
Add the ligand solution dropwise to the FeCl₃ solution, observing an orange color change.
-
Stir the solution overnight at room temperature, during which an orange precipitate will form.
-
Filter the solid and dry it in vacuo.
-
Recrystallize the product from ethanol to obtain the final complex.
Expected Yield: 77.3% (0.224 g)
Quantitative Data Summary
The following tables summarize key quantitative data for several this compound metal complexes reported in the literature.
Table 1: Synthesis and Physical Properties of Iron(III)-Phenanthroline Complexes [10][11]
| Complex | Formula | Yield (%) | Melting Point (°C) |
| 1 | [phenH][FeCl₄] | 77.3 | 298 - 301 |
| 2 | [²⁹⁻dimethylphenH][FeCl₄] | 89.1 | 180 - 185 |
| 3 | [²⁹⁻di-sec-butylphenH][FeCl₄] | 50.1 | >150 (decomposition) |
Table 2: UV-Vis Spectroscopic Data for Iron(III)-Phenanthroline Complexes in Acetonitrile [10][11]
| Complex | λ_max (nm) (ε, M⁻¹cm⁻¹) |
| 1 | 230 (28,847), 270 (23,812), 320 (6,623), 366 (6,608) |
| 2 | 225 (31,119), 280 (27,475), 317 (10,306), 364 (6,318) |
| 3 | 225 (46,278), 270 (29,480), 317 (10,306), 364 (8,168) |
Mechanism of Action: DNA Damage by a Copper-Phenanthroline Complex
The cytotoxic effects of many this compound metal complexes are attributed to their ability to damage DNA. The following diagram illustrates the proposed mechanism for DNA cleavage by a copper(II)-phenanthroline complex.
References
- 1. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]
- 2. Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. soc.chim.it [soc.chim.it]
- 5. benchchem.com [benchchem.com]
- 6. In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), [Ag2(phen)3(mal)]x2H2O, [Cu(phen)2(mal)]x2H2O and [Mn(phen)2(mal)]x2H2O (malH2=malonic acid) using human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Antibacterial activity of metal–phenanthroline complexes against multidrug-resistant Irish clinical isolates: a whole genome sequencing approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Antibacterial Activity of Metal Complexes Containing 1,10- phenanthroline: Potential as Alternative Therapeutics in the Era of Antibiotic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization, and stability of iron (III) complex ions possessing phenanthroline-based ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, characterization, and stability of iron (III) complex ions possessing phenanthroline-based ligands [scirp.org]
Troubleshooting & Optimization
Interference of metal ions in ortho-phenanthroline iron assay
This guide provides troubleshooting advice and answers to frequently asked questions regarding metal ion interference in the ortho-phenanthroline spectrophotometric assay for iron determination.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the this compound iron assay?
A1: The assay is based on the reaction of ferrous iron (Fe²⁺) with 1,10-phenanthroline (also known as this compound or o-Phen). In this reaction, three molecules of o-phenanthroline chelate a single ferrous ion, forming a stable, orange-red complex, [(C₁₂H₈N₂)₃Fe]²⁺.[1][2] The intensity of this color is directly proportional to the concentration of iron in the sample and can be quantified by measuring its absorbance with a spectrophotometer, typically at a maximum wavelength (λmax) of around 510 nm.[3] Because iron in many samples exists in the ferric state (Fe³⁺), a reducing agent like hydroxylamine hydrochloride is first added to convert all ferric ions to the ferrous state, ensuring the measurement of total iron.[2][4][5]
Q2: Which metal ions are known to interfere with the this compound assay?
A2: A variety of metal ions can interfere with this assay. These are broadly categorized by their mechanism of interference:
-
Forming colorless complexes: Zinc (Zn), Cadmium (Cd), and Mercury (Hg) can form colorless, soluble complexes with o-phenanthroline, consuming the reagent and leading to artificially low iron readings.[6]
-
Precipitating the reagent: Bismuth (Bi), Cadmium (Cd), Silver (Ag), Mercury (Hg), and Molybdate (Mo) can form precipitates with the o-phenanthroline reagent, which also leads to inaccurate results.[1][7]
-
General interference: Other ions like Chromium (Cr), Cobalt (Co), Copper (Cu), and Nickel (Ni) can also interfere, particularly at high concentrations.[1][7]
Q3: At what concentrations do these metal ions typically become problematic?
A3: The concentration at which an ion interferes can vary. The table below summarizes known tolerance limits for common interfering ions. It is crucial to note that these values are approximate and can be influenced by the specific conditions of your assay.
| Interfering Ion | Interfering Concentration Level | Type of Interference | Reference |
| Zinc (Zn) | > 10 times the concentration of iron | Forms colorless complex | [1][7] |
| Copper (Cu) | > 5 mg/L | General interference | [1] |
| Cobalt (Co) | > 5 mg/L | General interference | [1] |
| Nickel (Ni) | > 2 mg/L | General interference | [1][8] |
| Chromium (Cr) | High concentrations | General interference | [1] |
| Cadmium (Cd) | Any significant concentration | Precipitates reagent, forms colorless complex | [1][6][7] |
| Bismuth (Bi) | Any significant concentration | Precipitates reagent | [1][7] |
| Silver (Ag) | Any significant concentration | Precipitates reagent | [1][7] |
| Mercury (Hg) | Any significant concentration | Precipitates reagent, forms colorless complex | [1][6][7] |
| Molybdate (Mo) | Any significant concentration | Precipitates reagent | [1][7] |
Q4: Are there any non-metal interferences I should be aware of?
A4: Yes, several non-metal species can interfere. Strong oxidizing agents can prevent the complete reduction of Fe³⁺ to Fe²⁺.[1] Cyanide, nitrite, and phosphates (especially polyphosphates) are also known to cause interference.[1][7]
Q5: What is the optimal pH for color development in this assay?
A5: The orange-red iron-phenanthroline complex is stable over a wide pH range, generally from 3 to 9.[1] However, for rapid and complete color development, a slightly acidic pH of 3.2 to 3.3 is recommended.[1] Most protocols use a buffer, such as sodium acetate, to maintain the pH in the optimal range of 4-6.[4] It is important to add the o-phenanthroline reagent before adjusting the pH to avoid the precipitation of iron hydroxides at higher pH values.[9]
Troubleshooting Guide
Problem: My final absorbance reading is unexpectedly low.
This often indicates that the formation of the colored Fe(II)-phenanthroline complex was inhibited.
Caption: Troubleshooting logic for low absorbance readings.
-
Possible Cause 1: Presence of competing metal ions. Ions like zinc, cadmium, and mercury compete with iron for the o-phenanthroline reagent, forming their own colorless complexes.[6][7] This reduces the amount of reagent available to react with iron.
-
Possible Cause 2: Precipitation of the reagent. If your sample contains bismuth, silver, cadmium, mercury, or molybdate, a visible precipitate may form upon addition of the o-phenanthroline.[1][7] This removes the reagent from the solution.
-
Possible Cause 3: High phosphate concentration. Phosphates can interfere with the iron measurement.
-
Solution: This interference can be eliminated by adding citrate, which acts as a masking agent for the phosphate.[9]
-
Problem: My sample color is off, or the absorbance is unexpectedly high.
This may indicate the presence of other colored substances or a side reaction.
-
Possible Cause 1: Presence of colored ions or organic matter. If the original sample has a noticeable color or contains significant organic material, it can contribute to the absorbance reading.
-
Solution: Evaporate the sample, gently ash the residue to destroy organic matter, and then redissolve it in acid before proceeding with the assay.[1]
-
-
Possible Cause 2: Nitrite interference. Nitrite can cause a positive interference during total iron analysis, leading to a yellow, orange, or red color upon the addition of certain reducing agents like thioglycolic acid.[7]
-
Solution: Boiling the sample with acid at the beginning of the procedure can help remove nitrite.[1]
-
Experimental Protocols
General Protocol for Iron Determination
This is a standard workflow for determining total iron. Always prepare a reagent blank and a set of standards for calibration.
Caption: Standard workflow for the o-phenanthroline iron assay.
-
Sample Preparation: Pipette a known volume of your sample into a volumetric flask. If necessary, boil with acid to dissolve particulate iron and remove interferences like cyanide and nitrite.[1]
-
Reduction: Add a solution of hydroxylamine hydrochloride to reduce all Fe³⁺ ions to Fe²⁺.[4] Mix well.
-
Complexation: Add an excess of 1,10-phenanthroline solution.[9] Swirl to mix.
-
pH Adjustment: Add a buffer solution (e.g., sodium acetate) to adjust the pH to the optimal range for color development (3.2 - 3.5).[1]
-
Dilution: Dilute the solution to the mark with deionized water and mix thoroughly.
-
Color Development: Allow the solution to stand for at least 10-15 minutes for the color to fully develop.
-
Measurement: Measure the absorbance of the solution using a spectrophotometer at the wavelength of maximum absorbance (~510 nm).
-
Quantification: Determine the iron concentration in your unknown sample by comparing its absorbance to a calibration curve prepared from a series of iron standards.
Protocol for Using a Masking Agent
Masking agents are used to form stable complexes with interfering ions, preventing them from reacting with the o-phenanthroline.
Caption: How a masking agent prevents interference.
-
Sample Preparation: To a flask containing your sample, add the appropriate masking agent before adding the other reagents. For example, to mitigate phosphate interference, add a citrate solution.[9]
-
Follow Standard Protocol: Proceed with the general protocol by adding the reducing agent (hydroxylamine hydrochloride), followed by the o-phenanthroline solution, pH adjustment, and dilution as described above. The masking agent will bind to the interfering ion, leaving the o-phenanthroline free to react with the iron.
References
- 1. NEMI Method Summary - 3500-Fe B [nemi.gov]
- 2. bpasjournals.com [bpasjournals.com]
- 3. tau.ac.il [tau.ac.il]
- 4. Introduction [chem.fsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Experiment 1: Spectroscopic determination of iron in | Chegg.com [chegg.com]
- 7. chemetrics.com [chemetrics.com]
- 8. researchgate.net [researchgate.net]
- 9. Precautions for the detection of iron ions in water by o-phenanthroline spectrophotometry - Water Quality Testing and Analytical Instruments,Focus on water quality analysis equipment production and research and development |GuanAo [en.zzgayq.com]
Technical Support Center: Ortho-Phenanthroline-Iron Complex Formation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the ortho-phenanthroline method for iron determination.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak color development | Incorrect pH of the solution. | Ensure the pH is within the optimal range of 2 to 9. For rapid color development, a pH between 3.2 and 3.3 is recommended.[1] A pH of 5.0 has also been reported as optimal.[2] Use a buffer solution (e.g., sodium acetate) to maintain the desired pH.[3][4][5] |
| Iron is in the ferric (Fe³⁺) state. | The this compound complex only forms with ferrous (Fe²⁺) iron.[3][6] Add a reducing agent, such as hydroxylamine hydrochloride, to the sample before adding the this compound to reduce any Fe³⁺ to Fe²⁺.[3][4][5] | |
| Insufficient this compound concentration. | Ensure an excess of this compound is used to drive the complexation reaction to completion. | |
| Presence of interfering substances. | See the FAQ section below for a list of common interfering ions and how to mitigate their effects. | |
| Color fades over time | Unstable pH. | Re-check and adjust the pH of the solution. The complex is stable between pH 2 and 9.[3][7][8] |
| Re-oxidation of Fe²⁺ to Fe³⁺. | Ensure a sufficient excess of the reducing agent (hydroxylamine hydrochloride) was added to prevent re-oxidation by dissolved oxygen.[4] | |
| Precipitate formation | High pH causing precipitation of iron hydroxides. | Lower the pH of the solution to be within the recommended range. A pH above 9 can lead to the formation of iron hydroxyl species.[2] |
| Interference from other metal ions. | Certain metal ions can precipitate the phenanthroline reagent.[9] See the FAQ on interferences for more details. | |
| Inconsistent or non-reproducible results | Variation in reagent addition order. | Follow a consistent and validated order of reagent addition. The sequence of adding the sample, reducing agent, complexing agent, and buffer can be critical. |
| Temperature fluctuations. | While the reaction is generally robust, significant temperature changes can affect reaction kinetics. Perform experiments at a consistent room temperature. | |
| Improper blank preparation. | The blank solution must contain all reagents except for the iron standard to properly zero the spectrophotometer.[3][5] |
Frequently Asked Questions (FAQs)
1. What is the optimal pH for the formation of the this compound-iron complex?
The intensity of the color of the this compound-iron complex is generally independent of pH in the range of 2 to 9.[3][7][8] For rapid and complete color development, a pH between 3.2 and 3.3 is often recommended.[1] Some studies have identified a specific optimum at pH 5.0.[2] It is advisable to use a buffer, such as sodium acetate, to maintain the pH within the desired range.[3][4][5]
2. Why is a reducing agent necessary?
This compound forms a stable, colored complex with ferrous iron (Fe²⁺).[3][6] In many samples, iron exists in the ferric state (Fe³⁺). A reducing agent, most commonly hydroxylamine hydrochloride, is added to the sample to reduce all Fe³⁺ to Fe²⁺, ensuring that the total iron concentration is measured.[3][4][5]
3. What are the common interfering substances in this method?
Several ions can interfere with the determination of iron using this compound:
-
Strong oxidizing agents: Can interfere with the reduction of Fe³⁺.[9]
-
Chelating agents like EDTA: Can prevent the formation of the iron-phenanthroline complex.[9]
-
Certain metal ions: High concentrations of ions such as zinc, chromium, cobalt, copper, and nickel can potentially interfere.[9] Cadmium, silver, mercury, and bismuth may precipitate the reagent.[9] Using an excess of this compound can help to minimize these interferences.[9]
-
Molybdate: May precipitate the reagent, leading to low results.[9]
-
Nitrite: Can cause a false negative result.[9]
4. How long does it take for the color to develop, and how stable is it?
The color of the complex typically develops within 10 minutes of adding the reagents and is very stable over long periods, provided the pH is maintained within the 2 to 9 range.[3][7][8]
5. At what wavelength should the absorbance be measured?
The maximum absorbance (λmax) of the this compound-iron complex is typically observed at 508 nm or 510 nm.[2][7]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the this compound-iron complex formation.
| Parameter | Recommended Value/Range | Reference(s) |
| Optimal pH Range | 2 - 9 | [3][7][8] |
| pH for Rapid Color Development | 3.2 - 3.3 | [1] |
| Reported Optimal pH | 5.0 | [2] |
| Wavelength of Maximum Absorbance (λmax) | 508 nm - 510 nm | [2][7] |
| Molar Absorptivity (ε) | ~11,100 L mol⁻¹ cm⁻¹ | [7] |
| Color Development Time | ~10 minutes | [3][8] |
Experimental Protocols
1. Preparation of Reagents
-
Standard Iron Solution (e.g., 10 ppm): Accurately weigh approximately 0.07 g of pure ferrous ammonium sulfate hexahydrate, dissolve it in distilled water in a 1 L volumetric flask. Carefully add 2.5 mL of concentrated sulfuric acid and dilute to the mark with distilled water.[3][8]
-
This compound Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of distilled water. Gentle warming may be necessary to aid dissolution.[3][8]
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of distilled water.[3][8]
-
Sodium Acetate Buffer Solution (10% w/v): Dissolve 10 g of sodium acetate in 100 mL of distilled water.[3][8]
2. Standard Curve Preparation and Sample Analysis
-
Pipette a series of known volumes of the standard iron solution into separate 100 mL volumetric flasks.
-
To each flask, and to a flask containing the unknown sample and a blank (containing only distilled water), add the following reagents in order, mixing after each addition:
-
Dilute each flask to the 100 mL mark with distilled water and mix thoroughly.
-
Allow the solutions to stand for at least 10 minutes for full color development.[3][8]
-
Set the spectrophotometer to the wavelength of maximum absorbance (e.g., 508 nm).
-
Use the blank solution to zero the spectrophotometer.
-
Measure the absorbance of each standard and the unknown sample.
-
Plot a calibration curve of absorbance versus iron concentration for the standards.
-
Determine the concentration of iron in the unknown sample using the calibration curve.
Visualizations
Caption: Workflow for the determination of iron using the this compound method.
References
- 1. NEMI Method Summary - 3500-Fe B [nemi.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 4. IronSpec [web.pdx.edu]
- 5. flinnsci.com [flinnsci.com]
- 6. bpasjournals.com [bpasjournals.com]
- 7. tau.ac.il [tau.ac.il]
- 8. chemlab.truman.edu [chemlab.truman.edu]
- 9. chemetrics.com [chemetrics.com]
How to prevent precipitation of ortho-phenanthroline in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of ortho-phenanthroline in solution.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous solution?
A1: Precipitation of this compound from aqueous solutions can occur for several reasons:
-
Concentration Exceeds Solubility: this compound has limited solubility in water.[1][2][3] Attempting to dissolve it at a concentration above its solubility limit will result in precipitation.
-
pH of the Solution: The solubility of this compound is pH-dependent. As a weak base, it is more soluble in acidic solutions where it forms the protonated phenanthrolinium ion.[4] In neutral or basic solutions, the less soluble free base form predominates, which can lead to precipitation.
-
Temperature: Temperature can affect the solubility of this compound. While gentle heating can aid dissolution, a decrease in temperature can cause the solution to become supersaturated, leading to precipitation.[5]
-
Presence of Other Ions: The presence of certain metal ions can lead to the formation of insoluble metal-phenanthroline complexes, causing them to precipitate out of solution.[1][2]
Q2: What is the solubility of this compound in different solvents?
A2: this compound exhibits varying solubility in different solvents. It is sparingly soluble in water but shows good solubility in several organic solvents and dilute mineral acids.[1][2]
Q3: How does pH affect the solubility of this compound?
A3: The solubility of this compound in aqueous solutions is significantly influenced by pH due to its basic nature. The pKa of the protonated form (phenH+) is approximately 4.86.[3]
-
Below pH 4.86: The solution is acidic, and the this compound exists predominantly as the protonated, more soluble phenanthrolinium ion.
-
Above pH 4.86: In less acidic, neutral, or basic conditions, the equilibrium shifts towards the unprotonated, less soluble free base form, which is more likely to precipitate.
Therefore, maintaining an acidic pH is crucial for preparing stable aqueous solutions of this compound.
Q4: Can I heat the solution to dissolve this compound?
A4: Yes, gentle heating can be used to facilitate the dissolution of this compound, particularly in water.[6][7] However, it is important to cool the solution to the desired experimental temperature and observe for any precipitation, as the solubility will decrease upon cooling.
Q5: Are there alternative forms of this compound that are more soluble?
A5: Yes, this compound monohydrochloride monohydrate is a salt form that is more soluble in water than the free base.[8][9][10] Using the hydrochloride salt can be a good strategy to achieve higher concentrations in aqueous solutions without significant pH adjustments.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitate forms immediately upon adding this compound to water. | Concentration is too high. | 1. Reduce the concentration of this compound. 2. Refer to the solubility table to ensure the concentration is within the solubility limit. 3. Use a more soluble form like this compound monohydrochloride.[8][9] |
| Solution is initially clear but a precipitate forms over time. | Change in pH. | 1. Measure the pH of the solution. 2. If the pH is neutral or basic, adjust to an acidic pH (e.g., pH 3-5) by adding a small amount of a suitable acid (e.g., HCl, H₂SO₄).[4] 3. Consider using a buffer to maintain a stable acidic pH. |
| Precipitate forms when the solution is cooled. | Temperature-dependent solubility. | 1. Prepare the solution at the temperature it will be used and stored. 2. If heating is used for dissolution, allow the solution to cool to room temperature and filter out any precipitate before use. 3. Store the solution at a constant temperature. |
| An unexpected colored precipitate forms. | Formation of a metal complex. | 1. Ensure all glassware is thoroughly cleaned to remove any trace metal contaminants. 2. Use high-purity water and reagents. 3. If the presence of specific metal ions is known, consider their potential to form insoluble complexes with this compound.[1][2] |
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (g/L) | Temperature (°C) | Reference |
| Water | 3.3 | Room Temperature | [1][2] |
| Water | 2.69 | 25 | [3] |
| Water | 3.0 (as monohydrate) | Not Specified | [11] |
| Benzene | 14 | Room Temperature | [1][2] |
| Benzene | 27 | 20 | [12] |
| Ethanol | 540 | Not Specified | [1][2] |
| Acetone | Soluble | Not Specified | [3] |
| Methanol | 0.5 g/L | Not Specified | [11] |
| Diluted Mineral Acids | Fairly Soluble | Not Specified | [1][2] |
Table 2: Properties of this compound
| Property | Value | Reference |
| pKa₁ (phenH₂²⁺/phenH⁺) | 0.70 | [1][2] |
| pKa₂ (phenH⁺/phen) | 4.98 | [1][2] |
| pKa (phenH⁺) | 4.86 | [3] |
Experimental Protocols
Protocol 1: Preparation of an Acidified Aqueous Solution of this compound
-
Objective: To prepare a stable aqueous solution of this compound for general laboratory use.
-
Materials:
-
This compound (or its monohydrate)
-
Deionized water
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), 1 M solution
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
pH meter
-
-
Procedure:
-
Weigh the desired amount of this compound. Do not exceed its solubility limit in water (approximately 3 g/L).
-
Add the this compound to a volumetric flask.
-
Add deionized water to approximately 80% of the final volume.
-
While stirring, slowly add the 1 M acid solution dropwise until all the solid has dissolved.
-
Check the pH of the solution using a pH meter. Adjust the pH to be between 3 and 5.[4]
-
Once the solid is fully dissolved and the pH is in the desired range, add deionized water to the final volume mark.
-
Mix the solution thoroughly.
-
Store the solution in a well-sealed container, protected from light.
-
Protocol 2: Preparation of this compound Solution for Iron Determination
-
Objective: To prepare a 0.1% (w/v) this compound solution for the colorimetric determination of iron.
-
Materials:
-
This compound monohydrate
-
Deionized water
-
Beaker
-
Hot plate/stirrer
-
Volumetric flask (100 mL)
-
-
Procedure:
-
Weigh 0.1 g of this compound monohydrate.[7]
-
Transfer the solid to a beaker containing approximately 80 mL of deionized water.
-
Gently warm the solution while stirring to facilitate dissolution.[6][7]
-
Once the solid is completely dissolved, allow the solution to cool to room temperature.
-
Quantitatively transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with small portions of deionized water and add the rinsings to the volumetric flask.
-
Bring the final volume to 100 mL with deionized water and mix well.
-
Store the solution in a dark bottle to protect it from light.[6]
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. O-phenanthroline - XenWiki [wiki.xenbase.org]
- 2. dojindo.com [dojindo.com]
- 3. Phenanthroline - Sciencemadness Wiki [sciencemadness.org]
- 4. staff.buffalostate.edu [staff.buffalostate.edu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 8. CAS NO. 3829-86-5 | o-Phenanthroline monohydrochloride monohydrate | C12H9ClN2 [localpharmaguide.com]
- 9. o-Phenanthroline monohydrochloride monohydrate CAS#: 3829-86-5 [chemicalbook.com]
- 10. Cas 3829-86-5,o-Phenanthroline monohydrochloride monohydrate | lookchem [lookchem.com]
- 11. 1,10-フェナントロリン ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. 1,10-phenanthroline [chemister.ru]
Technical Support Center: Troubleshooting ortho-Phenanthroline Indicator Color Changes
Welcome to our dedicated support center for researchers, scientists, and drug development professionals utilizing ortho-phenanthroline (o-phenanthroline) as an indicator. This guide provides troubleshooting assistance and frequently asked questions (FAQs) to address unexpected color changes and other common issues encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my freshly prepared this compound/ferrous sulfate indicator solution not showing the expected red color?
A1: The characteristic red color of the this compound indicator, known as ferroin, is due to the formation of the tris(1,10-phenanthroline)iron(II) complex, [Fe(phen)₃]²⁺.[1][2] If this color is absent, it could be due to several factors:
-
Incorrect Reagent Concentration: The molar ratio of o-phenanthroline to ferrous iron is crucial. A 3:1 ratio is required for the stable complex to form.[2] Ensure you are using the correct concentrations as specified in the standard preparation protocols.
-
Oxidation of Ferrous Ions: The ferrous ions (Fe²⁺) in your ferrous sulfate solution may have oxidized to ferric ions (Fe³⁺) upon exposure to air. The Fe³⁺ complex with o-phenanthroline is a pale blue, which may appear nearly colorless in dilute solutions.[3][4] It is advisable to use freshly prepared ferrous sulfate solutions.
-
Incorrect pH: The formation of the ferroin complex is pH-dependent. The stable, orange-red complex forms in a pH range of 2 to 9.[5] Outside of this range, the complex may not form correctly.
Troubleshooting Steps:
-
Verify the concentrations of your 1,10-phenanthroline and ferrous sulfate solutions. A common preparation involves dissolving approximately 1.485g of 1,10-phenanthroline monohydrate and 0.695g of FeSO₄·7H₂O in 100ml of water.[5]
-
Prepare a fresh solution of ferrous sulfate.
-
Check the pH of your solution and adjust if necessary to be within the 2-9 range.
Q2: The color of my indicator is fading or disappearing during the experiment. What could be the cause?
A2: The fading of the red ferroin color can be attributed to either oxidation of the iron center or dissociation of the complex.
-
Oxidation: In redox titrations, the endpoint is marked by the oxidation of Fe²⁺ to Fe³⁺, causing a color change from red to pale blue.[2][3] If the color fades prematurely, it might be due to the presence of strong oxidizing agents in your sample.[6]
-
Acid Hydrolysis: In strongly acidic solutions (e.g., 1 M H₂SO₄), the complex can undergo hydrolysis, leading to a loss of color.[2]
-
Indicator Instability: While the ferroin solution is stable up to 60°C, higher temperatures can lead to decomposition.[2]
Troubleshooting Steps:
-
Ensure that your sample does not contain unexpected strong oxidizing agents.
-
Verify that the acidity of your solution is appropriate for the titration and the stability of the indicator.
-
Maintain the experimental temperature below 60°C.
Q3: The color change at the titration endpoint is not sharp or is a muddy brown/green. Why is this happening?
A3: A sluggish or off-color endpoint can be due to interfering substances or an inappropriate reaction medium.
-
Presence of Other Metal Ions: this compound is not exclusively selective for iron. It also forms colored complexes with other metal ions such as copper (Cu²⁺), cobalt (Co²⁺), and nickel (Ni²⁺).[1][3] The presence of these ions in your sample can interfere with the expected color change. Zinc (Zn²⁺) and Cadmium (Cd²⁺) can also form colorless complexes, potentially consuming the indicator.[3]
-
High Concentrations of Other Ions: High concentrations of other ions, such as chromic ions, can impart their own color to the solution, obscuring the indicator's color change.[7]
-
Precipitation: In certain conditions, interfering ions like cadmium, silver, mercury, and bismuth may precipitate the reagent.[6]
Troubleshooting Steps:
-
Review the composition of your sample for the presence of potentially interfering metal ions. Masking agents may be necessary to sequester these ions.
-
If high concentrations of colored ions are present, a different method of endpoint detection, such as potentiometry, might be more suitable.
-
Ensure all reagents are fully dissolved and that no precipitation is occurring upon addition of the indicator.
Quantitative Data Summary
The following table summarizes key quantitative data for the this compound (ferroin) indicator.
| Parameter | Value | Conditions | Reference |
| Redox Potential (E₀) | +1.06 V | in 1 M H₂SO₄ | [2][3] |
| Maximum Absorbance (λmax) | 510 nm | For [Fe(phen)₃]²⁺ complex | [3] |
| Optimal pH Range for Complexation | 2 - 9 | [5] | |
| o-Phenanthroline pKa₁ | 0.70 | µ=0.1, 25°C | [3] |
| o-Phenanthroline pKa₂ | 4.98 | µ=0.1, 25°C | [3] |
Experimental Protocols
Preparation of Ferroin Indicator Solution
A commonly used method for preparing the ferroin indicator solution is as follows:
-
Weigh 1.485 g of 1,10-phenanthroline monohydrate and 0.695 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O).[5]
-
Dissolve both solids in 100 ml of distilled water.[5]
-
Stir until all solids are completely dissolved. The resulting solution should be a deep red color.
-
Store the solution in a well-stoppered bottle.
Visualizations
Caption: Chemical mechanism of the ferroin indicator color change.
Caption: Logical workflow for troubleshooting o-phenanthroline issues.
References
- 1. nbinno.com [nbinno.com]
- 2. Ferroin - Wikipedia [en.wikipedia.org]
- 3. dojindo.com [dojindo.com]
- 4. Chrominfo: Preparation of ferroin indicator solution [chrominfo.blogspot.com]
- 5. Application of O-Phenanthroline_Chemicalbook [chemicalbook.com]
- 6. chemetrics.com [chemetrics.com]
- 7. info.gfschemicals.com [info.gfschemicals.com]
Technical Support Center: Ortho-Phenanthroline-Ferrous Complex (Ferroin)
Welcome to the technical support center for the ortho-phenanthroline-ferrous complex, commonly known as ferroin. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting issues that may arise during experiments involving this complex.
Frequently Asked Questions (FAQs)
Q1: What is the this compound-ferrous complex and what are its primary applications?
A1: The this compound-ferrous complex, or ferroin, is a coordination complex formed between ferrous iron (Fe²⁺) and three molecules of 1,10-phenanthroline. The active component is the [Fe(o-phen)₃]²⁺ ion.[1] It is primarily used as a redox indicator in analytical chemistry, particularly in titrations such as cerimetry.[1] Its distinct and reversible color change from red (reduced form) to pale blue (oxidized form, ferriin) makes it highly suitable for visualizing endpoints in redox reactions and for observing oscillatory chemical reactions like the Belousov–Zhabotinsky reaction.[1][2]
Q2: What is the expected shelf life of a prepared ferroin indicator solution?
A2: When stored correctly, ferroin indicator solution has a good shelf life.[3] Commercially prepared solutions can have a stated shelf life of 3 to 5 years.[4][5] For laboratory-prepared solutions, proper storage in a cool, dry, and dark place is crucial to maximize stability.[6][7]
Q3: How should the ferroin indicator solution be stored to ensure its stability?
A3: To ensure the stability of the ferroin solution, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[6] Due to its photosensitivity, storing the solution in brown glass or opaque bottles is recommended to protect it from light.[7] It is also advisable to protect the solution from freezing.[6]
Q4: At what temperature is the ferroin complex stable?
A4: The ferroin solution is stable at temperatures up to 60°C (140°F).[1]
Troubleshooting Guide
Q5: My ferroin indicator solution appears to be fading or changing color over time. What could be the cause?
A5: A change in the color or intensity of the ferroin solution can be attributed to several factors:
-
Oxidation: The ferrous (Fe²⁺) complex may be oxidizing to the ferric (Fe³⁺) state, which is pale blue. This can be caused by exposure to air (oxygen) or other oxidizing agents.
-
pH Changes: The stability of the complex can be influenced by pH. The complex is most stable in acidic conditions. An increase in pH can lead to the precipitation of iron hydroxides. The recommended pH range for the use of 1,10-phenanthroline as an iron-determining reagent is between 2 and 9.[8]
-
Photodecomposition: As the complex is photosensitive, prolonged exposure to light can lead to its degradation.[7]
-
Hydrolysis: In strongly acidic solutions (e.g., concentrated sulfuric acid), the complex can undergo hydrolysis.[1]
Q6: I am observing unexpected results or a lack of a sharp endpoint during titration. How can I troubleshoot this?
A6: If you are experiencing issues with the indicator's performance during titration, consider the following:
-
Indicator Concentration: Ensure you are using the correct concentration of the ferroin indicator. An insufficient amount may result in a faint color change, while an excess can interfere with the reaction.
-
Matrix Effects: The composition of your sample solution can affect the stability and performance of the complex. The presence of other metal ions or complexing agents in your sample may interfere with the ferroin complex.[9][10] For instance, studies have shown that the presence of alumina or zeolite in the sample can impact the stability of the complex over time.[9][10][11]
-
Acidity of the Medium: The redox potential of the ferroin complex is dependent on the acidity of the solution.[1] A significant deviation from the optimal acid concentration for your specific titration can lead to a sluggish or premature endpoint.
-
Slow Reaction Kinetics: In some titrations, the reaction between the titrant and the analyte may be slow, leading to a delayed color change. The presence of iron(III) can sometimes catalyze the indicator's oxidation.[12]
Q7: The absorbance of my ferroin solution is not stable during spectrophotometric analysis. What could be the reason?
A7: Unstable absorbance readings can be due to the instability of the complex under the specific experimental conditions. Research has shown that in the presence of certain materials like alumina or zeolite, the absorbance of the ferroin complex can change over time, indicating instability.[9][10] For standard solutions without such interferences, the absorbance should remain stable.[10] It is crucial to allow for a sufficient complex formation time; in some cases, absorbance may gradually increase and stabilize after a certain period.[9]
Data Presentation
Table 1: Stability and Storage of this compound-Ferrous Complex
| Parameter | Recommended Condition/Value |
| Storage Temperature | Cool, ambient temperature |
| Storage Conditions | Tightly sealed, dark/opaque container |
| Shelf Life | 3-5 years (commercial), variable (lab-prepared) |
| Operating Temperature | Up to 60°C[1] |
| pH Range for Use | 2 - 9[8] |
Table 2: Factors Influencing Complex Stability
| Factor | Effect on Stability |
| pH | Stable in acidic conditions; may precipitate at high pH. |
| Light Exposure | Photosensitive; can lead to degradation.[7] |
| Oxidizing Agents | Can oxidize Fe²⁺ to Fe³⁺, causing a color change from red to blue. |
| Sample Matrix | Presence of other ions or materials (e.g., alumina, zeolite) can affect stability.[9][10] |
| Strong Acids | Can cause hydrolysis in highly concentrated acidic solutions.[1] |
Experimental Protocols
Preparation of 0.025 M Ferroin Indicator Solution
This protocol outlines the standard procedure for preparing a 0.025 M solution of the this compound-ferrous complex.
Materials:
-
1,10-Phenanthroline monohydrate (C₁₂H₈N₂·H₂O)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Distilled or deionized water
-
100 mL volumetric flask
-
Weighing balance
-
Beaker
Procedure:
-
Weighing the Reagents:
-
Dissolving the Reagents:
-
Complex Formation:
-
Swirl the flask gently until both solids are completely dissolved. The solution will turn a deep red color as the complex forms.
-
-
Final Dilution:
-
Storage:
-
Transfer the prepared solution to a clean, clearly labeled, and tightly sealed brown glass bottle for storage.
-
Visualizations
Experimental Workflow: Preparation of Ferroin Indicator
Caption: A flowchart illustrating the step-by-step process for the preparation of a ferroin indicator solution.
Troubleshooting Logic: Ferroin Instability
Caption: A logical diagram to guide troubleshooting efforts when encountering instability with the ferroin complex.
References
- 1. Ferroin - Wikipedia [en.wikipedia.org]
- 2. Chrominfo: Preparation of ferroin indicator solution [chrominfo.blogspot.com]
- 3. Ferroin Solution SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. FERROIN SOLUTION AR 0.025 M (Redox Indicator) | 14634-91-4 | MSDS and Specifications of FERROIN SOLUTION AR 0.025 M (Redox Indicator) [molychem.net]
- 5. FERROIN SOLUTION 0.025 M | Redox Indicators | Article No. 03845 [lobachemie.com]
- 6. technopharmchem.com [technopharmchem.com]
- 7. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 8. info.gfschemicals.com [info.gfschemicals.com]
- 9. ache.org.rs [ache.org.rs]
- 10. jetir.org [jetir.org]
- 11. researchgate.net [researchgate.net]
- 12. Behaviour of ferroin indicator in iron(ii)- dichromate titrations A Critical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Ortho-Phenanthroline Method for Iron Determination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the ortho-phenanthroline method for iron determination. It specifically addresses the challenge of interfering ions and the use of masking agents to ensure accurate results.
Frequently Asked Questions (FAQs)
Q1: What is the this compound method and what is it used for?
The this compound method is a sensitive and widely used spectrophotometric technique for determining the concentration of iron in a sample.[1][2] The method relies on the reaction of ferrous iron (Fe²⁺) with three molecules of 1,10-phenanthroline (this compound) to form a stable, orange-red complex.[1][3] The intensity of the color is directly proportional to the iron concentration and is measured using a spectrophotometer at approximately 510 nm.[4][5]
Q2: Why is a reducing agent, such as hydroxylamine hydrochloride, necessary?
In many samples, iron exists in the ferric state (Fe³⁺). This compound only forms the colored complex with ferrous iron (Fe²⁺).[3][6] Therefore, a reducing agent like hydroxylamine hydrochloride is added to the sample to reduce any ferric iron to the ferrous state, ensuring that the total iron concentration is measured.[1][7]
Q3: What are interfering ions in the this compound method?
Interfering ions are other substances present in the sample that can react with this compound or otherwise affect the accuracy of the iron measurement. Common interfering ions include strong oxidizing agents, cyanide, nitrite, and phosphates.[1][7] Several metal ions can also interfere, such as zinc, copper, cobalt, nickel, and chromium, especially at high concentrations.[1][7]
Q4: What are masking agents and how do they work?
Masking agents are chemicals added to a sample to form stable complexes with interfering ions, preventing them from reacting with the this compound.[8][9] This "masking" of the interfering ion allows for the selective determination of iron. The masking agent should form a more stable complex with the interfering ion than with the iron-phenanthroline complex.[10]
Q5: Can I just add more this compound to overcome interference from other metals?
In some cases, adding a larger excess of this compound can help to mitigate interference from metal ions that form weaker complexes with it than iron does.[1][7] This is because the excess reagent will be available to react with the iron after the interfering ions have been complexed. However, this approach may not be effective for high concentrations of interfering ions and the use of a specific masking agent is often a more robust solution.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no color development | 1. Iron is in the ferric (Fe³⁺) state.2. pH of the solution is incorrect.3. Presence of strong oxidizing agents or nitrite.[1][7] | 1. Ensure a sufficient amount of reducing agent (e.g., hydroxylamine hydrochloride) is added and allow adequate time for the reduction to occur.2. Adjust the pH to the optimal range of 3.2-3.3 for rapid color development.[1]3. Initial boiling with acid can remove nitrite. Adding excess hydroxylamine hydrochloride can eliminate errors from strong oxidizing agents.[1] |
| Fading color or unstable readings | 1. Insufficient excess of this compound.2. Photochemical decomposition of the complex. | 1. Increase the concentration of the this compound solution.2. Avoid prolonged exposure of the samples to light.[1] |
| Inaccurate or irreproducible results | 1. Presence of interfering ions.2. Contamination of glassware with iron. | 1. Identify potential interfering ions in your sample and use an appropriate masking agent (see table below).2. Thoroughly clean all glassware with acid (e.g., 6N HCl) and rinse with deionized water.[1] |
| Precipitate formation | 1. Presence of ions like bismuth, cadmium, mercury, molybdate, or silver that precipitate with phenanthroline.[1]2. pH is too high, causing precipitation of metal hydroxides. | 1. Consider using an extraction method to separate the iron-phenanthroline complex from the interfering ions.[1]2. Ensure the pH is maintained within the recommended range. |
Masking Agents for Common Interfering Ions
The selection of a suitable masking agent is critical for accurate iron determination in complex matrices. The following table summarizes common interfering ions and suggested masking agents.
| Interfering Ion | Masking Agent | Notes |
| Copper (Cu²⁺) | Citric Acid or Ascorbic Acid | Ascorbic acid can also act as a reducing agent.[11] Citrate can be used to mask a variety of ions.[12] |
| Zinc (Zn²⁺) | Excess o-phenanthroline | Zinc interference is significant at concentrations exceeding 10 times that of iron.[1] |
| Nickel (Ni²⁺) | Excess o-phenanthroline | Nickel interference is significant in excess of 2 mg/L.[1] |
| Cobalt (Co²⁺) | Excess o-phenanthroline | Cobalt interference is significant in excess of 5 mg/L.[1] |
| Phosphates (PO₄³⁻) | Citrate | Boiling with acid can convert polyphosphates to orthophosphate, which is less interfering.[1] Citrate can be effective in masking phosphate interference.[13] |
| Iron (Fe³⁺) | Nitrilotriacetic acid (NTA) | In methods specifically determining Fe²⁺ in the presence of Fe³⁺, NTA can be used to mask the ferric ions.[14] |
Detailed Experimental Protocol: this compound Method with Masking Agents
This protocol outlines the steps for the determination of total iron in a sample, incorporating the use of a masking agent.
1. Reagent Preparation:
-
Standard Iron Solution (10 ppm Fe): Dissolve 0.0702 g of ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O) in deionized water. Add 2-3 drops of concentrated sulfuric acid and dilute to 1 liter with deionized water.
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.
-
This compound Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water. Gentle heating may be required.
-
Sodium Acetate Buffer Solution (pH 4.5): Dissolve 60 g of sodium acetate trihydrate in 100 mL of deionized water.
-
Masking Agent Solution (e.g., 10% w/v Citric Acid): Dissolve 10 g of citric acid in 100 mL of deionized water.
2. Sample Preparation:
-
Take a known volume of the sample (e.g., 25 mL) in a 50 mL volumetric flask. If the iron concentration is high, dilute the sample accordingly with deionized water.
-
Add 1 mL of hydroxylamine hydrochloride solution and mix well. Allow the solution to stand for 10-15 minutes to ensure complete reduction of Fe³⁺ to Fe²⁺.
3. Masking of Interfering Ions:
-
Add an appropriate volume of the selected masking agent solution (e.g., 2 mL of 10% citric acid solution). The exact amount will depend on the concentration of the interfering ion. Mix the solution thoroughly.
4. Color Development:
-
Add 5 mL of the this compound solution and mix.
-
Add the sodium acetate buffer solution dropwise to adjust the pH to between 3.2 and 3.3. Use a pH meter for accurate adjustment.
-
Dilute the solution to the 50 mL mark with deionized water and mix thoroughly.
-
Allow the solution to stand for at least 15 minutes for full color development.
5. Spectrophotometric Measurement:
-
Prepare a blank solution by following the same procedure but using deionized water instead of the sample.
-
Set the spectrophotometer to a wavelength of 510 nm and zero the instrument using the blank solution.
-
Measure the absorbance of the sample solution.
6. Calibration and Calculation:
-
Prepare a series of standard solutions with known iron concentrations (e.g., 0.5, 1, 2, 4, 6 ppm) from the 10 ppm standard iron solution.
-
Follow steps 2-5 for each standard solution.
-
Plot a calibration curve of absorbance versus iron concentration.
-
Determine the concentration of iron in the sample by comparing its absorbance to the calibration curve.
Logical Workflow for Using Masking Agents
The following diagram illustrates the decision-making process and workflow when dealing with potential interfering ions in the this compound method.
Caption: Workflow for addressing ionic interference in the this compound method.
References
- 1. NEMI Method Summary - 3500-Fe B [nemi.gov]
- 2. researchgate.net [researchgate.net]
- 3. egyankosh.ac.in [egyankosh.ac.in]
- 4. dojindo.com [dojindo.com]
- 5. researchgate.net [researchgate.net]
- 6. IronSpec [web.pdx.edu]
- 7. chemetrics.com [chemetrics.com]
- 8. Masking and demasking reagents in Complexometric titration - Pharmacy Infoline [pharmacyinfoline.com]
- 9. firsthope.co.in [firsthope.co.in]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. en.zzgayq.com [en.zzgayq.com]
- 14. Suppression of iron(III) interference in the determination of iron(II) in water by the 1,10-phenanthroline method - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing Trace Iron Detection with the Ortho-phenanthroline Method
Welcome to our dedicated technical support center for the ortho-phenanthroline method for trace iron analysis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to improve the sensitivity and accuracy of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My absorbance readings are lower than expected, or I'm having trouble detecting low iron concentrations. How can I improve the sensitivity of the method?
A1: Several factors can contribute to low sensitivity. Here are some key areas to troubleshoot and optimize:
-
pH Optimization: The formation of the ferrous-phenanthroline complex is pH-dependent. The optimal pH range is generally between 3 and 9.[1][2] For rapid color development, a pH between 2.9 and 3.5 is recommended.[3] A pH that is too low can lead to the protonation of 1,10-phenanthroline, while a pH that is too high can cause the precipitation of iron hydroxides.[4] It is crucial to use a buffer, such as sodium acetate, to maintain a constant pH.[4]
-
Complete Reduction of Fe(III) to Fe(II): The this compound reagent specifically forms a colored complex with ferrous iron (Fe²⁺). Therefore, all ferric iron (Fe³⁺) in the sample must be reduced to Fe²⁺ prior to color development.[1]
-
Reducing Agent: Hydroxylamine hydrochloride is a commonly used reducing agent.[1] An excess of the reducing agent is necessary to prevent the reoxidation of Fe²⁺ to Fe³⁺ by dissolved oxygen.[4]
-
Reaction Time and Temperature: Ensure sufficient time and appropriate temperature for the reduction to go to completion. In some cases, gentle heating can facilitate the reduction. For instance, heating a solution buffered at pH 3.5 with 5% hydroxylamine hydrochloride at 65°C for 1 hour can ensure complete reduction.[5]
-
-
Wavelength of Maximum Absorbance (λmax): The orange-red iron-phenanthroline complex has a maximum absorbance at approximately 510 nm.[2][6][7] Ensure your spectrophotometer is set to this wavelength for maximum sensitivity.
-
Preconcentration Techniques: For extremely low iron concentrations, preconcentration of the sample may be necessary. This can be achieved through methods like solid-phase extraction using a chelating resin.[8] This technique can significantly increase the concentration of iron in the sample before analysis.
-
Solvent Extraction: The sensitivity of the method can be enhanced by extracting the ferrous phenanthroline complex into an organic solvent, such as amyl alcohol.[6] This concentrates the complex and can remove it from interfering aqueous matrix components.
Q2: I am observing interferences in my measurements. What are the common interfering substances and how can I mitigate their effects?
A2: Several ions and compounds can interfere with the this compound method. Here's a summary of common interferences and solutions:
-
Strong Oxidizing Agents: These can interfere with the reduction of Fe³⁺ to Fe²⁺. Adding an excess of the reducing agent, like hydroxylamine hydrochloride, can eliminate this interference.[3]
-
Metal Ions: Several metal ions can form complexes with phenanthroline or precipitate the reagent, including zinc, copper, cobalt, nickel, cadmium, silver, mercury, and bismuth.[3][9]
-
To counteract this, a larger excess of the this compound reagent can be added to ensure enough is available to complex with the iron.[3]
-
-
Phosphates and Cyanide: Polyphosphates and cyanide can interfere with the analysis.[9] Boiling the sample with acid can convert polyphosphates to orthophosphate and remove cyanide.[3]
-
High Concentrations of Fe³⁺: In samples where the concentration of Fe³⁺ is significantly higher than Fe²⁺, Fe³⁺ itself can cause interference. The addition of a masking agent, such as fluoride ions (F⁻), can be used to complex with the Fe³⁺ and prevent its interference.[10]
Q3: The color of my complex is not stable and fades over time. What could be the cause?
A3: The ferrous-phenanthroline complex is generally very stable.[1] If you are observing color fading, consider the following:
-
Incomplete Reduction: If not all Fe³⁺ is reduced to Fe²⁺, the initial color may be less intense and could change over time. Ensure an adequate amount of reducing agent and sufficient reaction time.
-
pH Instability: If the pH of the solution is not properly buffered and drifts outside the optimal range (3-9), the complex may dissociate.[1][2]
-
Photodegradation: While the complex is generally stable, prolonged exposure to strong light should be avoided.[3] Storing samples in the dark before measurement is a good practice.
Quantitative Data Summary
For easy reference, the following tables summarize key quantitative parameters for the this compound method.
Table 1: Optimal Conditions for Complex Formation and Measurement
| Parameter | Recommended Value/Range | Reference(s) |
| Wavelength of Maximum Absorbance (λmax) | 508 - 512 nm | [1][2][7] |
| Optimal pH Range | 3 - 9 | [1][2] |
| pH for Rapid Color Development | 2.9 - 3.5 | [3] |
| Molar Absorptivity (ε) | ~11,100 L mol⁻¹ cm⁻¹ | [1][2] |
Table 2: Common Interferences and Mitigation Strategies
| Interfering Substance | Mitigation Strategy | Reference(s) |
| Strong Oxidizing Agents | Add excess hydroxylamine hydrochloride. | [3] |
| Metal Ions (e.g., Zn, Cu, Co, Ni) | Add a larger excess of this compound. | [3] |
| Polyphosphates, Cyanide | Boil the sample with acid. | [3] |
| High Concentrations of Fe³⁺ | Add fluoride ions as a masking agent. | [10] |
Experimental Protocols
Protocol 1: Standard this compound Method for Total Iron
This protocol outlines the standard procedure for determining the total iron concentration in a water sample.
-
Sample Preparation:
-
Collect the water sample in a clean container.
-
To determine total iron, acidify the sample at the time of collection to dissolve any particulate iron and prevent adsorption to the container walls.[3]
-
-
Reduction of Fe³⁺ to Fe²⁺:
-
Pipette a known volume of the sample into a volumetric flask.
-
Add 1 mL of hydroxylamine hydrochloride solution (10% w/v).[1]
-
Mix and allow to stand for 10-15 minutes to ensure complete reduction of ferric ions.
-
-
Color Development:
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (approx. 510 nm).
-
Use a reagent blank (containing all reagents except the iron sample) to zero the instrument.
-
Measure the absorbance of the sample.
-
-
Quantification:
-
Prepare a series of standard iron solutions of known concentrations.
-
Follow steps 2-4 for each standard to create a calibration curve of absorbance versus iron concentration.
-
Determine the iron concentration of the sample from the calibration curve.
-
Visualizations
The following diagrams illustrate the key processes in the this compound method.
Caption: Experimental workflow for the this compound method.
Caption: Reaction pathway for the formation of the ferrous-phenanthroline complex.
References
- 1. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 2. tau.ac.il [tau.ac.il]
- 3. NEMI Method Summary - 3500-Fe B [nemi.gov]
- 4. IronSpec [web.pdx.edu]
- 5. researchgate.net [researchgate.net]
- 6. Solvent Extraction Behaviour of Ferrous Phenanthroline Complex With Amyl Alcohol – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemetrics.com [chemetrics.com]
- 10. researchgate.net [researchgate.net]
Effect of reducing agents on ortho-phenanthroline iron determination
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of reducing agents in the ortho-phenanthroline method for iron determination. It is intended for researchers, scientists, and drug development professionals to ensure accurate and reliable results.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process.
| Problem | Potential Cause(s) | Solution(s) |
| Low or No Color Development | Incomplete reduction of Fe(III) to Fe(II): The reducing agent is crucial for converting ferric iron to the ferrous state, which is necessary for the color-forming reaction with this compound.[1][2] | - Verify Reducing Agent Concentration: Ensure the reducing agent is added at the optimal concentration. For instance, to reduce 5 ppm of Fe(III), approximately 8 ppm of hydroxylamine hydrochloride is required. - Check pH: The reduction efficiency is pH-dependent. An optimal pH of around 3.5 to 4.5 is often recommended for reducing agents like hydroxylamine hydrochloride and sodium thiosulfate.[3] - Allow Sufficient Reaction Time: Some reducing agents require an incubation period to completely reduce the iron. For example, hydroxylamine hydrochloride and sodium thiosulfate may need up to 15 minutes for optimal reduction. |
| Incorrect pH for Complex Formation: The formation of the ferrous-phenanthroline complex is stable within a pH range of 2 to 9.[4] Outside this range, color development can be hindered. | - Adjust and Buffer the pH: Use a suitable buffer, such as sodium acetate, to maintain the pH within the optimal range for complex formation after the reduction step.[3][5] | |
| Inconsistent or Unstable Readings | Instability of the Reducing Agent: Some reducing agents can be unstable and may degrade over time, leading to variable reduction efficiency. | - Prepare Fresh Solutions: It is best practice to prepare fresh solutions of the reducing agent daily. Some reagents, like hydroxylamine hydrochloride, can darken on standing and should be discarded if this occurs.[6] |
| Presence of Interfering Substances: Certain ions can interfere with the reaction. Strong oxidizing agents can consume the reducing agent, while metals like copper, nickel, and zinc can also form complexes with phenanthroline.[7] | - Increase Reducing Agent Concentration: An excess of the reducing agent can help to mitigate the effect of oxidizing agents.[7] - Use Masking Agents: In some cases, specific masking agents can be used to prevent interference from other metal ions. | |
| Photodegradation: Although the ferrousphenanthroline complex is generally stable, prolonged exposure to UV light can potentially lead to a decrease in absorbance. | - Protect from Light: Store standards and samples in a dark environment and minimize exposure to direct light during the experiment. | |
| High Background Signal | Contaminated Reagents: Reagents, including the reducing agent and water, may contain trace amounts of iron, leading to a high blank reading. | - Use High-Purity Reagents: Employ analytical grade reagents and iron-free deionized water for all solutions. - Run a Reagent Blank: Always prepare and measure a reagent blank (containing all reagents except the sample) to subtract any background absorbance. |
| Precipitate Formation | Precipitation of Iron Hydroxides: At a pH above the recommended range, ferric or ferrous hydroxides may precipitate, leading to inaccurate results. A pH of about 3.5 is often recommended to prevent the precipitation of iron salts like phosphates.[6] | - Maintain Acidic Conditions: Ensure the initial sample solution is sufficiently acidic before adding the other reagents. The final pH for color development should be controlled within the 3 to 9 range.[1] |
| Reagent Precipitation: Certain ions, such as cadmium, silver, mercury, and bismuth, can precipitate the this compound reagent itself.[7] Molybdate can also cause precipitation.[7] | - Sample Pre-treatment: If these ions are known to be present in high concentrations, a sample pre-treatment step, such as selective precipitation or extraction, may be necessary. |
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for my experiment?
A1: The choice of reducing agent depends on your specific sample matrix and analytical requirements. Hydroxylamine hydrochloride is a commonly used and effective reducing agent.[1] Ascorbic acid is a viable alternative and is less toxic.[8] For specific applications, other agents like sodium thiosulfate or sodium borohydride can also be optimized.
Q2: What is the optimal concentration of the reducing agent?
A2: The optimal concentration depends on the expected concentration of Fe(III) in your sample. A study showed that for reducing 5 ppm of Fe(III), the optimal concentrations were 8 ppm for hydroxylamine hydrochloride, 11 ppm for sodium thiosulfate, and 150 ppm for sodium borohydride. It is recommended to use a slight excess to account for any interfering substances.
Q3: How does pH affect the efficiency of the reducing agent and the overall assay?
A3: The pH is a critical parameter. The reduction of Fe(III) by agents like hydroxylamine hydrochloride and sodium thiosulfate is most efficient at a pH of 4.5. The subsequent formation of the colored Fe(II)-phenanthroline complex is stable over a broader pH range of 2 to 9.[4] Therefore, it is crucial to adjust the pH for the reduction step and then ensure the final pH is suitable for stable color development.
Q4: Can the reducing agent interfere with the spectrophotometric measurement?
A4: Hydroxylamine hydrochloride is often preferred because it does not interfere with the absorbance measurement of the Fe(II)-phenanthroline complex.[1] However, it's always good practice to check for any potential interference by running a proper reagent blank.
Q5: How long is the colored complex stable after its formation?
A5: The orange-red Fe(II)-phenanthroline complex is very stable.[2] Studies have shown that the color can be stable for at least 20 hours, and in some cases, for as long as six months.[2][3]
Quantitative Data Summary
The following table summarizes the characteristics of common reducing agents used in the this compound method for iron determination.
| Reducing Agent | Optimal pH | Optimal Concentration (for 5 ppm Fe(III)) | Reaction Time | Key Considerations |
| Hydroxylamine Hydrochloride | 4.5 | 8 ppm | 15 minutes | Commonly used, effective, does not interfere with absorbance measurement.[1] |
| Ascorbic Acid | 1-4[8] | 4.46 x 10⁻⁴ M[8] | Not specified, but generally fast | Less toxic alternative to hydroxylamine.[8] |
| Sodium Thiosulfate | 4.5 | 11 ppm | 15 minutes | Another effective reducing agent. |
| Sodium Borohydride | 4.5 | 150 ppm | 5 minutes | Faster reaction time but requires a significantly higher concentration. |
Experimental Protocol: Iron Determination with o-Phenanthroline
This protocol outlines the key steps for determining iron concentration using this compound with hydroxylamine hydrochloride as the reducing agent.
-
Sample Preparation:
-
Standard Curve Preparation:
-
Prepare a stock solution of a known iron concentration (e.g., from Mohr's salt).[1]
-
Create a series of standards by diluting the stock solution to concentrations that bracket the expected sample concentration.
-
-
Reduction of Fe(III) to Fe(II):
-
To an appropriate volume of the sample and each standard in separate volumetric flasks, add a solution of hydroxylamine hydrochloride (e.g., 10% aqueous solution).[9]
-
Mix well and allow the reaction to proceed for the optimal time (e.g., 15 minutes).
-
-
Color Development:
-
Add a sodium acetate buffer solution to adjust the pH to the optimal range for complex formation (e.g., pH 3-9).[1]
-
Add the this compound solution (e.g., 0.25% aqueous solution).[9]
-
Dilute to the final volume with iron-free deionized water and mix thoroughly.
-
Allow the color to develop fully (typically 15-20 minutes).
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the maximum wavelength of absorbance for the Fe(II)-phenanthroline complex, which is 510 nm.
-
Measure the absorbance of the standards and the sample against a reagent blank.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus iron concentration for the standards.
-
Determine the iron concentration in the sample by interpolating its absorbance on the calibration curve.
-
Visualizations
Caption: Experimental workflow for this compound iron determination.
Caption: Troubleshooting decision tree for common issues.
References
- 1. bpasjournals.com [bpasjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ache.org.rs [ache.org.rs]
- 5. scispace.com [scispace.com]
- 6. staff.buffalostate.edu [staff.buffalostate.edu]
- 7. chemetrics.com [chemetrics.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Ortho-Phenanthroline Method for Iron Determination
Welcome to the technical support center for the ortho-phenanthroline method. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you achieve accurate and reliable results in your iron determination experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the this compound method?
The this compound method is a highly sensitive colorimetric technique for quantifying iron. The core principle involves two key steps:
-
Reduction: All ferric iron (Fe³⁺) in the sample is reduced to ferrous iron (Fe²⁺) using a reducing agent, typically hydroxylamine hydrochloride.[1][2]
-
Complexation: The ferrous iron (Fe²⁺) reacts with three molecules of this compound (o-phenanthroline) to form a stable, orange-red complex known as "ferroin".[3][4]
The intensity of the resulting color is directly proportional to the concentration of iron in the sample and is measured spectrophotometrically at the wavelength of maximum absorbance, approximately 508-510 nm.[1][4][5] The colored complex is stable across a wide pH range of 3 to 9.[1][4][6]
Q2: Why is pH control so critical for this assay?
Proper pH control is essential for several reasons:
-
Ensures Complete Complexation: A pH range of 3.2 to 3.5 ensures rapid and quantitative formation of the ferroin complex.[2]
-
Prevents Precipitation: It prevents the precipitation of iron salts, such as hydroxides or phosphates, which would lead to inaccurate, low readings.[4][6]
-
Avoids Reagent Protonation: At very low pH, the o-phenanthroline reagent, which is a weak base, can become protonated (phenH⁺). This protonated form competes with the ferrous ions for the reagent, leading to incomplete complex formation.[2]
A buffer solution, such as sodium acetate or sodium citrate, is used to maintain the optimal pH.[1][2][6]
Q3: What is the purpose of the hydroxylamine hydrochloride solution?
Hydroxylamine hydrochloride serves as a crucial reducing agent.[1] Its primary function is to reduce any ferric iron (Fe³⁺) present in the sample to ferrous iron (Fe²⁺), as only the ferrous form reacts with o-phenanthroline to produce the colored complex.[4] Additionally, it helps to eliminate errors by neutralizing strong oxidizing agents that might be present in the sample.[3] An excess is used to ensure all iron remains in the +2 oxidation state.[2][4]
Troubleshooting Guide
Q4: My calibration curve is not linear. What are the common causes?
A non-linear calibration curve can result from several factors:
-
Concentration Out of Range: The concentration of your standards may exceed the linear range of the assay according to Beer's Law.[7] Dilute your standards and try again.
-
Incorrect Wavelength: Ensure your spectrophotometer is set to the wavelength of maximum absorbance (λmax), which is typically 508-510 nm for the ferroin complex.[1][5]
-
Insufficient Reagents: If the iron concentration is very high, the amount of o-phenanthroline or reducing agent may be insufficient for a complete reaction.
-
pH Drift: If the buffer is weak or incorrectly prepared, the pH may shift between samples, affecting color development.
Q5: My blank solution shows a high absorbance value. Why is this happening?
A high blank reading points to contamination in your reagents or glassware.
-
Reagent Contamination: One or more of your reagents (distilled water, buffer, hydroxylamine, or even the o-phenanthroline solution) may be contaminated with iron. Ammonium acetate and hydrochloric acid can sometimes have high iron content.[8] Prepare fresh solutions using high-purity water and reagents.
-
Glassware Contamination: Use acid-washed glassware to remove any trace iron that may be adsorbed on the surfaces. Soaking glassware in HCl (1+1) for several hours is recommended.[8]
Q6: My sample absorbance readings are unstable or fade over time. What should I do?
While the ferroin complex is generally very stable[1][4][7], unstable readings can occur.
-
Presence of Interfering Ions: High concentrations of certain metal ions or complexing agents can interfere with the stability of the complex. (See Q7).
-
High Fe³⁺ Concentration: In samples with a very high Fe³⁺/Fe²⁺ ratio, the Fe³⁺ can interfere, causing instability.[9][10] Masking the Fe³⁺ with fluoride or a complexone like nitrilotriacetic acid can solve this.[9][10]
-
Matrix Effects: The sample matrix itself (e.g., high alumina or zeolite content) can sometimes affect the stability of the complex over time.[11][12] It is recommended to take readings promptly after color development and to be consistent with the timing for all samples.
Q7: I suspect interference from other metal ions or compounds. How can I identify and overcome this?
This is one of the most significant limitations of the method. Various ions can interfere by forming their own complexes, precipitating the reagent, or sequestering iron.[3]
| Interfering Substance | Effect | How to Overcome |
| Divalent Metals (Cu²⁺, Co²⁺, Ni²⁺, Zn²⁺) | Form colorless or weakly colored complexes with phenanthroline, consuming the reagent.[13] | Add a larger excess of the o-phenanthroline solution to ensure enough is available for the iron.[14] |
| Other Metals (Cd²⁺, Hg²⁺, Ag⁺, Bi³⁺) | May precipitate the o-phenanthroline reagent.[3] | Adding excess phenanthroline can help minimize this effect.[3] For severe cases, a solvent extraction method may be necessary.[8] |
| Anions (Polyphosphates, Cyanide, Nitrite) | Form stable complexes with iron, preventing reaction with phenanthroline.[3] | Initial boiling of the sample with acid can remove cyanide and nitrite and convert polyphosphates to less-interfering orthophosphate. |
| Strong Oxidizing Agents | Interfere with the reduction of Fe³⁺ to Fe²⁺.[3] | Add an excess of the reducing agent (hydroxylamine hydrochloride).[3] |
| Chelating Agents (EDTA) | Form a very stable complex with iron that is not measured quantitatively by this method.[3] | This method is not suitable for samples containing significant amounts of EDTA. |
Table 1: Common Interferences and Mitigation Strategies.
Experimental Protocols and Data
Key Experimental Parameters
| Parameter | Value | Reference |
| Wavelength of Max. Absorbance (λmax) | 508 - 510 nm | [1][4][5] |
| Molar Absorptivity (ε) | ~11,100 L mol⁻¹ cm⁻¹ | [1][2] |
| Optimal pH for Color Development | 3.2 - 3.5 | [2] |
| Stable pH Range of Complex | 2 - 9 | [1][4][6] |
Table 2: Quantitative Parameters for the this compound Method.
Protocol 1: Standard Method for Total Iron Determination
This protocol is adapted for determining the total iron concentration in a water sample.
Reagents:
-
Standard Iron Solution (e.g., 100 ppm): Dissolve 0.7022 g of ferrous ammonium sulfate hexahydrate in deionized water, add 2.5 mL of concentrated sulfuric acid, and dilute to 1.00 L.[1][15]
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.[1]
-
o-Phenanthroline Solution (0.25% w/v): Dissolve 0.25 g of o-phenanthroline monohydrate in 100 mL of deionized water, warming gently if necessary.[13]
-
Sodium Acetate Buffer Solution (1.2 M): Dissolve ~10 g of sodium acetate in 100 mL of deionized water.[1][2]
Procedure:
-
Sample Preparation: Pipette a known volume of your sample (e.g., 25 mL) into a 100 mL volumetric flask. If the sample is turbid or contains particulate iron, an acid digestion step may be required first.[3]
-
Reduction: Add 1 mL of the 10% hydroxylamine hydrochloride solution to the flask and mix.[1][16]
-
Complexation: Add 10 mL of the 0.25% o-phenanthroline solution and mix.[1][16]
-
pH Adjustment: Add 8 mL of the sodium acetate buffer solution to adjust the pH to the optimal range.[1][16]
-
Dilution: Dilute the solution to the 100 mL mark with deionized water, cap the flask, and invert several times to mix thoroughly.
-
Color Development: Allow the solution to stand for at least 10-15 minutes for the color to develop completely.[1][17]
-
Measurement: Set your spectrophotometer to ~510 nm. Use a reagent blank (containing all reagents except the iron standard/sample) to zero the instrument. Measure the absorbance of your standards and sample.
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards versus their known concentrations. Use the linear regression equation from this curve to calculate the iron concentration in your sample.
Protocol 2: Overcoming Fe³⁺ Interference in Fe²⁺ Determination
This protocol allows for the specific measurement of ferrous iron (Fe²⁺) in a sample containing a high concentration of interfering ferric iron (Fe³⁺).
Principle: Fluoride ions (F⁻) are used as a masking agent. They form a stable and colorless complex with Fe³⁺ (e.g., [FeF₆]³⁻), preventing it from interfering with the o-phenanthroline reaction.[10]
Procedure:
-
Sample Preparation: To a volumetric flask, add a known volume of your sample.
-
Masking: Add a solution of sodium fluoride (NaF) such that the molar ratio of F⁻ to the estimated maximum Fe³⁺ concentration is at least 14:1.[10] Mix gently.
-
Complexation: Immediately add the o-phenanthroline solution. Do NOT add a reducing agent (like hydroxylamine) as you only want to measure the initial Fe²⁺.
-
pH Adjustment & Measurement: Add the buffer, dilute to volume, allow for color development, and measure the absorbance at 510 nm as described in Protocol 1. The resulting absorbance corresponds only to the Fe²⁺ originally present in the sample.
Visual Guides and Workflows
Caption: Workflow for Total Iron Determination.
Caption: Troubleshooting Common Assay Problems.
References
- 1. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 2. IronSpec [web.pdx.edu]
- 3. chemetrics.com [chemetrics.com]
- 4. staff.buffalostate.edu [staff.buffalostate.edu]
- 5. tau.ac.il [tau.ac.il]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Precautions for the detection of iron ions in water by o-phenanthroline spectrophotometry - Water Quality Testing and Analytical Instruments,Focus on water quality analysis equipment production and research and development |GuanAo [en.zzgayq.com]
- 9. Suppression of iron(III) interference in the determination of iron(II) in water by the 1,10-phenanthroline method - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. ache.org.rs [ache.org.rs]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. m.youtube.com [m.youtube.com]
- 15. pennwest.edu [pennwest.edu]
- 16. chemlab.truman.edu [chemlab.truman.edu]
- 17. scribd.com [scribd.com]
Calibration curve issues in spectrophotometric analysis with ortho-phenanthroline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the spectrophotometric determination of iron using ortho-phenanthroline.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My calibration curve is not linear. What are the possible causes and solutions?
A non-linear calibration curve can result from several factors, from procedural errors to chemical interferences. Below is a systematic guide to troubleshoot this issue.
-
High Concentration of Standards: The Beer-Lambert law holds for dilute solutions. If your standards' concentrations are too high, you will observe a negative deviation from linearity.
-
Solution: Prepare standards with lower concentrations. Ensure the highest concentration standard gives an absorbance value below 1.5.
-
-
Incorrect Wavelength: While the maximum absorbance (λmax) for the ferroin complex is typically around 510 nm, this can vary slightly with instrumentation.[1][2][3]
-
Solution: Scan one of your standards across a wavelength range (e.g., 400-600 nm) to determine the λmax for your specific conditions and use this wavelength for all measurements.[2]
-
-
Incomplete Complex Formation: The formation of the orange-red tris(1,10-phenanthroline)iron(II) complex is pH-dependent and requires sufficient time.[4][5]
-
Presence of Interfering Ions: Certain ions can interfere with the analysis, leading to inaccurate absorbance readings.
-
Solution: Refer to the section on Common Interferences below for a detailed list and mitigation strategies.
-
2. My results have poor reproducibility. What should I check?
Poor reproducibility is often due to variations in the experimental procedure.
-
Inconsistent Reagent Addition: The order of reagent addition is crucial for consistent results.[7][8]
-
Fluctuating Temperature: Temperature can affect the rate of complex formation and the stability of the complex.
-
Solution: Allow all solutions to reach room temperature before analysis and try to maintain a consistent temperature throughout the experiment.
-
-
Instability of Reagents: The this compound reagent can degrade over time, especially when exposed to light.[4]
-
Instrument Drift: The spectrophotometer's signal may drift over time.
-
Solution: Re-blank the instrument periodically with your reagent blank, especially if you are running a large number of samples.
-
3. The color of my complex is fading or not developing properly. Why is this happening?
Issues with color development or stability can point to several problems.
-
Incorrect pH: The formation of the colored complex is optimal within a pH range of 3 to 9.[2][4][5] Outside this range, the complex may not form completely or may be unstable. A pH between 2.9 and 3.5 ensures rapid color development.[6]
-
Incomplete Reduction of Iron: this compound only forms a colored complex with ferrous iron (Fe²⁺). If your sample contains ferric iron (Fe³⁺), it must be reduced first.[5]
-
Presence of Strong Oxidizing Agents: These can interfere with the reducing agent and prevent the complete conversion of Fe³⁺ to Fe²⁺.[10]
-
Solution: Adding an excess of hydroxylamine hydrochloride can help minimize this interference.[10]
-
-
Insufficient this compound: An excess of the this compound reagent is necessary to ensure all the ferrous iron is complexed.[4]
-
Solution: Check your calculations and ensure you are adding a sufficient excess of the this compound solution.
-
4. What are the common interferences in this method and how can I mitigate them?
Several ions can interfere with the this compound method for iron determination.
| Interfering Ion | Type of Interference | Mitigation Strategy |
| Strong Oxidizing Agents | Prevent complete reduction of Fe³⁺ to Fe²⁺.[10] | Add an excess of the reducing agent (hydroxylamine hydrochloride).[10] |
| Cyanide, Nitrite, Polyphosphates | Can form complexes with iron, preventing the reaction with this compound.[10] | Boiling with acid can remove cyanide and nitrite. Acid hydrolysis can convert polyphosphates to orthophosphate.[6] |
| Bismuth, Cadmium, Mercury, Silver, Zinc | Can precipitate the this compound reagent.[10] | Adding an excess of this compound can help.[10] |
| Cobalt, Copper, Nickel | Can form colored complexes with this compound, leading to positive interference.[10] | Use a larger excess of this compound to preferentially complex the iron.[6] |
| Molybdate | Can precipitate the reagent, causing low results.[10] |
Experimental Protocols
Protocol 1: Preparation of a Standard Iron Calibration Curve
This protocol outlines the steps for preparing a set of standard solutions and generating a calibration curve for the spectrophotometric determination of iron.
-
Preparation of Stock Iron Solution (e.g., 100 mg/L):
-
Preparation of Reagents:
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.[3]
-
This compound Solution (0.25% w/v): Dissolve 0.25 g of this compound monohydrate in 100 mL of deionized water. Gentle heating may be required.[3]
-
Sodium Acetate Buffer Solution (1.0 M): Dissolve 136 g of sodium acetate trihydrate in deionized water and dilute to 1 L.[3]
-
-
Preparation of Calibration Standards:
-
Prepare a working standard solution (e.g., 10 mg/L) by diluting the stock solution.
-
Into a series of 100 mL volumetric flasks, pipette appropriate volumes of the working standard to create a range of concentrations (e.g., 0.5, 1.0, 2.0, 4.0, 5.0 mg/L).[3]
-
Include a blank containing only deionized water.
-
To each flask, add the following reagents in order, mixing after each addition:
-
Allow the solutions to stand for 10-15 minutes for complete color development.[3]
-
Dilute each flask to the 100 mL mark with deionized water and mix thoroughly.[3]
-
-
Spectrophotometric Measurement:
Visualizations
Caption: Experimental workflow for spectrophotometric iron determination.
Caption: Troubleshooting logic for calibration curve issues.
References
- 1. Application of O-Phenanthroline_Chemicalbook [chemicalbook.com]
- 2. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 3. benchchem.com [benchchem.com]
- 4. staff.buffalostate.edu [staff.buffalostate.edu]
- 5. IronSpec [web.pdx.edu]
- 6. NEMI Method Summary - 3500-Fe B [nemi.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. tau.ac.il [tau.ac.il]
- 10. chemetrics.com [chemetrics.com]
Validation & Comparative
A Comparative Guide to o-Phenanthroline and Bipyridine as Chelating Ligands
For Researchers, Scientists, and Drug Development Professionals
In the realm of coordination chemistry, the selection of an appropriate chelating ligand is paramount to the successful design and function of metal complexes. Among the most widely employed bidentate N-donor ligands are ortho-phenanthroline (phen) and 2,2'-bipyridine (bpy). Both are renowned for their ability to form stable complexes with a variety of metal ions, finding extensive applications in catalysis, analytical chemistry, and medicinal chemistry. This guide provides an objective comparison of their performance as chelating ligands, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their specific applications.
Structural and Electronic Properties: A Tale of Two Ligands
At a glance, o-phenanthroline and 2,2'-bipyridine share a similar coordination motif, featuring two nitrogen atoms positioned for chelation. However, their subtle structural and electronic differences significantly influence their coordination behavior and the properties of their resulting metal complexes.
-
Rigidity and Pre-organization: o-Phenanthroline is a more rigid and pre-organized ligand compared to 2,2'-bipyridine. The fused aromatic rings in phenanthroline restrict conformational freedom, meaning less energy is required to achieve the correct geometry for metal chelation. This inherent structural rigidity often leads to the formation of thermodynamically more stable complexes.
-
π-Acceptor Properties: Both ligands are capable of engaging in π-backbonding with metal centers, a crucial factor in stabilizing low-valent metal complexes. The more extended aromatic system of phenanthroline generally makes it a slightly better π-acceptor than bipyridine. This can influence the electronic properties and reactivity of the metal center.
-
Steric Hindrance: The hydrogen atoms at the 2 and 9 positions of phenanthroline can introduce greater steric hindrance around the metal center compared to the analogous positions in bipyridine. This can affect the coordination number and geometry of the resulting complexes.
Comparative Performance Data
The following tables summarize key quantitative data comparing the performance of o-phenanthroline and bipyridine as chelating ligands.
Table 1: Stepwise Stability Constants (log K) of Divalent Metal Complexes
The stability of a metal complex is a critical parameter, and it is quantified by the stability constant (K). The following table presents the stepwise stability constants for the formation of 1:1, 1:2, and 1:3 metal-ligand complexes with various divalent transition metal ions in aqueous solution at 25°C and an ionic strength of 0.1 M[1].
| Metal Ion | Ligand | log K₁ | log K₂ | log K₃ | Overall log β₃ |
| Mn²⁺ | o-Phenanthroline | 4.0 | 3.5 | 3.0 | 10.5 |
| 2,2'-Bipyridine | 2.6 | 2.0 | 1.5 | 6.1 | |
| Fe²⁺ | o-Phenanthroline | 5.9 | 5.3 | 9.8 | 21.0 |
| 2,2'-Bipyridine | 4.2 | 3.7 | 5.5 | 13.4 | |
| Co²⁺ | o-Phenanthroline | 7.1 | 6.7 | 6.2 | 20.0 |
| 2,2'-Bipyridine | 5.7 | 5.4 | 4.8 | 15.9 | |
| Ni²⁺ | o-Phenanthroline | 8.6 | 8.1 | 7.6 | 24.3 |
| 2,2'-Bipyridine | 7.1 | 6.8 | 6.4 | 20.3 | |
| Cu²⁺ | o-Phenanthroline | 8.8 | 7.0 | 5.4 | 21.2 |
| 2,2'-Bipyridine | 8.1 | 5.5 | 3.4 | 17.0 | |
| Zn²⁺ | o-Phenanthroline | 6.4 | 5.8 | 5.2 | 17.4 |
| 2,2'-Bipyridine | 5.0 | 4.5 | 4.0 | 13.5 |
Note: The anomalously high log K₃ value for the Fe²⁺-phenanthroline complex is attributed to a spin-pairing phenomenon.
Table 2: Comparison in Catalytic and Analytical Applications
| Application | o-Phenanthroline Complex | 2,2'-Bipyridine Complex | Key Findings |
| Oxidation Catalysis | [VO(phen)Cl₂] | [VO(bpy)Cl₂] | In the oxidation of cyclohexane with H₂O₂, the phenanthroline complex demonstrated higher catalytic activity, yielding a greater amount of cyclohexanol and cyclohexanone compared to the bipyridine analogue under identical conditions. |
| Chemiluminescence | [Ru(phen)₃]²⁺ | [Ru(bpy)₃]²⁺ | [Ru(phen)₃]²⁺ generally exhibits greater chemiluminescence and electrochemiluminescence (ECL) intensity with oxalate as a co-reactant, which can lead to superior detection limits in certain analytical applications. However, the notion that it is a universally more sensitive reagent than [Ru(bpy)₃]²⁺ for all analytes is not supported[2]. |
| Colorimetric Detection | Fe(III)-phenanthroline | Fe(III)-bipyridine | Both complexes exhibit oxidase-like activity, catalyzing the oxidation of 3,3',5,5'-tetramethylbenzidine (TMB) to produce a blue color. This property can be utilized for the sensitive colorimetric detection of molecules like glutathione[3]. |
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
Determination of Stability Constants by Potentiometric Titration
This method involves monitoring the pH of a solution containing a metal ion and the ligand as it is titrated with a standard base. The data is then used to calculate the stability constants of the metal-ligand complexes.
Materials:
-
pH meter with a combination glass electrode
-
Thermostated titration vessel
-
Burette
-
Standardized solutions of the metal salt (e.g., metal nitrate)
-
Standardized solution of the ligand (o-phenanthroline or 2,2'-bipyridine)
-
Standardized carbonate-free solution of a strong base (e.g., NaOH)
-
Standardized solution of a strong acid (e.g., HNO₃)
-
Inert electrolyte solution to maintain constant ionic strength (e.g., 1 M NaNO₃)
-
High-purity water
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions (pH 4.0, 7.0, and 9.2) before each titration.
-
Titration Mixtures: Prepare the following solutions in the thermostated vessel under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption:
-
Acid Titration: A known volume of standard acid and inert electrolyte.
-
Ligand Titration: A known volume of standard acid, a known concentration of the ligand, and inert electrolyte.
-
Metal-Ligand Titration: A known volume of standard acid, a known concentration of the ligand, a known concentration of the metal salt, and inert electrolyte.
-
-
Titration: Titrate each solution with the standardized base, recording the pH after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of base added for each titration. The data is then analyzed using computational programs (e.g., SCOGS) that employ the Irving-Rossotti titration technique to calculate the protonation constants of the ligand and the stepwise stability constants of the metal complexes[4].
Determination of Stability Constants by UV-Vis Spectrophotometry (Job's Method of Continuous Variation)
This method is used to determine the stoichiometry of a metal-ligand complex and its stability constant by measuring the absorbance of a series of solutions with varying mole fractions of the metal and ligand while keeping the total molar concentration constant.
Materials:
-
UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Stock solutions of the metal salt and the ligand of the same molar concentration.
-
Buffer solution to maintain a constant pH.
Procedure:
-
Preparation of Solutions: Prepare a series of solutions in volumetric flasks where the mole fraction of the metal ion varies from 0 to 1, while the total concentration of metal and ligand remains constant. For example, prepare solutions where the volumes of the metal and ligand stock solutions are 0:10, 1:9, 2:8, ..., 9:1, 10:0 mL.
-
Absorbance Measurement: After allowing the solutions to equilibrate, measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.
-
Job's Plot: Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex.
-
Calculation of Stability Constant: The stability constant (K) can be calculated from the absorbance data using the following equation for a 1:n complex: K = [MLn] / ([M][L]ⁿ) where the concentrations of the species at equilibrium can be determined from the absorbance values and the initial concentrations.
Visualizing a Catalytic Workflow
The following diagram illustrates a generalized workflow for the colorimetric detection of an analyte using a metal complex of bipyridine or phenanthroline as a catalyst.
Caption: A generalized workflow for a colorimetric assay.
Signaling Pathway Example: Catalytic Oxidation
The following diagram illustrates a simplified proposed mechanism for the catalytic oxidation of a substrate by a metal-phenanthroline complex.
Caption: A simplified catalytic oxidation cycle.
Conclusion
Both this compound and 2,2'-bipyridine are exceptional chelating ligands, each with its own set of advantages. The choice between them should be guided by the specific requirements of the application.
-
o-Phenanthroline is often the ligand of choice when high thermodynamic stability is crucial, owing to its rigid, pre-organized structure. Its enhanced π-acceptor character can also be beneficial in stabilizing specific metal oxidation states and influencing the electronic properties of the complex.
-
2,2'-Bipyridine , with its greater conformational flexibility, can sometimes accommodate a wider range of metal ion coordination geometries. It remains a highly effective and versatile ligand, particularly in applications where extreme stability is not the primary concern.
Ultimately, the experimental data and protocols provided in this guide should serve as a valuable resource for researchers in selecting the optimal ligand to achieve their desired outcomes in the synthesis and application of metal complexes.
References
- 1. 1002. The stability of metal complexes of 1,10-phenanthroline and its analogues. Part I. 1,10-Phenanthroline and 2,2′-bipyridyl - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. Table 26 from Stability constants of some M(I)- and M(II)- 1,10-phenanthroline complexes | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
A Comparative Analysis of Ortho-Phenanthroline and Ferrozine for Spectrophotometric Iron Determination
A comprehensive guide for researchers, scientists, and drug development professionals on the selection of the optimal reagent for iron analysis.
The accurate quantification of iron is critical across various scientific disciplines, from environmental monitoring to pharmaceutical development. Two of the most widely employed chromogenic reagents for the spectrophotometric determination of ferrous iron (Fe²⁺) are 1,10-phenanthroline (ortho-phenanthroline) and Ferrozine. Both reagents form intensely colored complexes with Fe²⁺, allowing for sensitive detection. However, their analytical performance characteristics differ, making the choice between them dependent on the specific requirements of the application, such as sensitivity, sample matrix, and potential interfering substances.
This guide provides an objective comparison of this compound and Ferrozine, supported by experimental data and detailed protocols to assist researchers in making an informed decision.
Performance Comparison
The selection of a suitable chromogenic reagent is paramount for achieving accurate and reliable results in iron analysis. The key performance indicators for this compound and Ferrozine are summarized below.
| Parameter | This compound | Ferrozine |
| Molar Absorptivity (ε) | ~11,100 L·mol⁻¹·cm⁻¹[1][2] | ~27,900 L·mol⁻¹·cm⁻¹[3][4] |
| Wavelength of Max Absorbance (λmax) | 508-510 nm[1][5] | 562 nm[6][7][8] |
| Color of Fe(II) Complex | Orange-Red[6][9][10] | Magenta/Violet[8][11] |
| Optimal pH Range | 3-9[1][2][10] | 4-9[3][7] |
| Reported Interferences | Strong oxidizing agents, cyanide, nitrite, phosphates, various metal ions (e.g., Cu, Co, Ni, Zn)[10] | Co(II) and Cu(I) form colored complexes; other heavy metals may compete for the reagent.[3] |
Ferrozine exhibits a significantly higher molar absorptivity, making it more than twice as sensitive as this compound.[12] This enhanced sensitivity is advantageous for the determination of trace amounts of iron.
Chemical Principle
The determination of total iron in a sample typically involves a two-step process. First, any ferric iron (Fe³⁺) present is reduced to ferrous iron (Fe²⁺), as only the latter forms a colored complex with these reagents.[9] Commonly used reducing agents include hydroxylamine hydrochloride or ascorbic acid.[9] Following reduction, the chromogenic reagent is added to form a stable, colored Fe²⁺ complex. The intensity of the color, which is directly proportional to the iron concentration, is then measured using a spectrophotometer.
Three molecules of both this compound and Ferrozine chelate a single ferrous ion to form the respective colored complexes.[10]
Figure 1. Complexation of ferrous iron with this compound and Ferrozine.
Experimental Protocols
Detailed methodologies for the determination of total iron using both reagents are provided below. Note that reagent concentrations and volumes may need to be optimized based on the expected iron concentration in the sample.
General Spectrophotometric Workflow
The fundamental steps for iron determination using either reagent are consistent.
Figure 2. General experimental workflow for spectrophotometric iron analysis.
Protocol 1: Iron Determination with this compound
This method is robust and widely used for various sample types.[9]
1. Reagents:
-
Standard Iron Stock Solution (e.g., 100 mg/L): Prepare by dissolving a known mass of ferrous ammonium sulfate in deionized water containing a small amount of sulfuric or hydrochloric acid.[1][9]
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.[1][9]
-
This compound Solution (0.1-0.25% w/v): Dissolve 0.1 g to 0.25 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water, warming gently if necessary.[1][9]
-
Sodium Acetate Buffer Solution: To adjust and maintain the optimal pH.[1]
2. Procedure:
-
Prepare Calibration Standards: Create a series of standards (e.g., 0.5, 1.0, 2.0, 4.0, 5.0 mg/L) by diluting the iron stock solution in volumetric flasks. Also, prepare a reagent blank using deionized water instead of the iron standard.[9]
-
Sample Preparation: Pipette a known volume of your sample into a volumetric flask.
-
Reduction: To each flask (standards, sample, and blank), add 1 mL of the hydroxylamine hydrochloride solution to reduce all Fe³⁺ to Fe²⁺.[1]
-
Complexation and pH Adjustment: Add 10 mL of the this compound solution and 8 mL of the sodium acetate solution to each flask.[1]
-
Dilution: Dilute to the mark with deionized water, mix thoroughly, and allow the solution to stand for at least 10-15 minutes for full color development.[1]
-
Measurement: Set the spectrophotometer to the wavelength of maximum absorbance (~510 nm). Zero the instrument using the reagent blank. Measure the absorbance of each standard and the sample.
-
Quantification: Construct a calibration curve by plotting absorbance versus iron concentration for the standards. Determine the iron concentration in the sample from its absorbance using the calibration curve.[9]
Protocol 2: Iron Determination with Ferrozine
This method is highly sensitive and ideal for samples with low iron concentrations.[12]
1. Reagents:
-
Standard Iron Stock Solution: Prepare as described for the this compound method.
-
Reducing Agent (e.g., Thioglycolic Acid or Hydroxylamine HCl): Thioglycolic acid can be used to dissolve iron oxides and reduce Fe³⁺.[7] Alternatively, hydroxylamine hydrochloride can be used.[11]
-
Ferrozine/Buffer Reagent: A combined reagent containing Ferrozine and a buffer (e.g., acetate) to maintain the pH between 4 and 9 is often used for simplicity.[7][11]
2. Procedure:
-
Prepare Calibration Standards: Prepare a series of standards and a reagent blank as described in the previous protocol.
-
Sample Digestion/Reduction: For total iron, especially in samples containing iron oxides, add a reducing agent like thioglycolic acid and heat the sample (e.g., 90°C for 30 minutes) to dissolve and reduce the iron.[7] Cool to room temperature.
-
Complexation: Add a specific volume of the Ferrozine/buffer reagent to each standard, sample, and blank.[7]
-
Color Development: Allow at least 3-5 minutes for the magenta color to fully develop.[7][13]
-
Measurement: Set the spectrophotometer to the wavelength of maximum absorbance (~562 nm). Zero the instrument with the reagent blank (or ultrapure water, with subsequent blank subtraction).[7] Measure the absorbance of the standards and the sample.
-
Quantification: Construct a calibration curve and determine the sample's iron concentration as previously described.
Considerations for Method Selection
-
Sensitivity: For trace iron analysis, Ferrozine is the superior choice due to its higher molar absorptivity.[3][12]
-
Interferences: The this compound method is susceptible to interference from a wider range of metal ions.[10] While Ferrozine is more specific, the presence of high concentrations of copper or cobalt can still interfere.[3] It is crucial to consider the sample matrix and potential interfering ions. In some cases, masking agents or extraction procedures may be necessary.
-
Sample Matrix: For samples containing highly crystalline iron oxides, a more aggressive digestion with heating in 6M HCl may be required, and in such cases, the Ferrozine method has been reported to be more reliable for determining total iron.[14] However, for some geological samples, the phenanthroline method has been recommended.[15][16]
-
Cost and Availability: this compound is a classic and widely available reagent. Ferrozine, while also commercially available, may be more expensive.[3]
References
- 1. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 2. tau.ac.il [tau.ac.il]
- 3. faculty.nres.illinois.edu [faculty.nres.illinois.edu]
- 4. Antioxidant activity of Ferrozine–iron–amino acid complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. A Comparative Spectrophotometric Study Using Ferrozine and 1,10-Ortho-phenanthroline to Evaluate the Iron Redox Ratio (Fe(2+)/ΣFe) in Glass Prepared by Microwave Heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. matarvattensektionen.se [matarvattensektionen.se]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. NEMI Method Summary - 3500-Fe B [nemi.gov]
- 11. archem.com.tr [archem.com.tr]
- 12. images.hach.com [images.hach.com]
- 13. kelid1.ir [kelid1.ir]
- 14. Reevaluation of colorimetric iron determination methods commonly used in geomicrobiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Ortho-Phenanthroline Method for Iron Determination
For researchers, scientists, and professionals in drug development requiring accurate quantification of iron, the ortho-phenanthroline method stands as a well-established and reliable spectrophotometric technique. This guide provides a comprehensive validation and comparison of the this compound method against other common analytical techniques for iron determination, supported by experimental data and detailed protocols.
Principle of the this compound Method
The spectrophotometric determination of iron using this compound is a robust and sensitive method for quantifying trace amounts of iron in various samples.[1] The underlying principle involves the reaction of ferrous iron (Fe²⁺) with three molecules of this compound to form a stable, orange-red complex, [Fe(phen)₃]²⁺.[2][3][4][5] The intensity of this color is directly proportional to the iron concentration, adhering to the Beer-Lambert Law, and is typically measured at a wavelength of 510 nm.[3][6]
A crucial step in this method is the reduction of any ferric iron (Fe³⁺) present in the sample to ferrous iron (Fe²⁺), as only the latter forms the colored complex with this compound.[1][3] This reduction is commonly achieved using a reducing agent such as hydroxylamine hydrochloride.[1][3][7] The reaction is typically carried out in a slightly acidic solution (pH 3-6) to ensure rapid color development and prevent the precipitation of iron hydroxides.[1][4]
Comparative Analysis of Iron Determination Methods
The this compound method is often compared with other techniques for iron analysis, each with its own advantages and limitations. The following tables summarize the key performance characteristics of the this compound method, the Ferrozine method, and Atomic Absorption Spectroscopy (AAS).
| Parameter | This compound Method | Ferrozine Method | Atomic Absorption Spectroscopy (AAS) |
| Principle | Colorimetric; formation of an orange-red complex between Fe²⁺ and this compound.[1][2][3][4][5] | Colorimetric; formation of a purple complex between Fe²⁺ and Ferrozine. | Atomic absorption; measures the absorption of light by free iron atoms in a flame or graphite furnace.[8] |
| Wavelength (λmax) | 510 nm[3][6] | 562 nm[9] | 248.3 nm[8][10] |
| Linearity Range | Typically up to 5 mg/L | 2-1000 µg/L (5 cm cuvette), 10-5000 µg/L (1 cm cuvette)[9] | 10 µg/L to 1,000 µg/L[8] |
| Limit of Detection (LOD) | Can determine concentrations as low as 10 µg/L with a 5 cm light path.[4] | Not explicitly found in search results. | 10 µg/L[8] |
| Limit of Quantification (LOQ) | Not explicitly found in search results. | Not explicitly found in search results. | Not explicitly found in search results. |
| Method | Advantages | Disadvantages | Common Interferences |
| This compound | Robust, sensitive, widely adopted, stable color complex.[1][11] | Potential interference from other metal ions.[4] | Strong oxidizing agents, cyanide, nitrite, phosphates, chromium, zinc, cobalt, copper, nickel.[4] |
| Ferrozine | Sensitive, stable complex formation.[9] | Potential interference from ferric ions.[12] | EDTA[13] |
| Atomic Absorption Spectroscopy (AAS) | High sensitivity and specificity, can analyze complex matrices.[10] | Requires significant instrumentation investment, potential for clogging with high iron concentrations.[2] | High concentrations of other ions may cause non-specific background absorption.[14] |
Experimental Protocols
This compound Method
1. Reagent Preparation:
-
Standard Iron Solution (100 mg/L): Dissolve 0.7022 g of ferrous ammonium sulfate hexahydrate in deionized water, add 1 mL of concentrated sulfuric acid, and dilute to 1000 mL in a volumetric flask.[1]
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.[1]
-
This compound Solution (0.25% w/v): Dissolve 0.25 g of this compound monohydrate in 100 mL of deionized water, warming gently if necessary.[2]
-
Sodium Acetate Solution (1.0 M): Dissolve 8.2 g of sodium acetate in 100 mL of deionized water.[2]
2. Preparation of Calibration Curve:
-
Pipette known volumes of the standard iron solution (e.g., 1, 2, 5, 10, and 15 mL of a 10 mg/L working solution) into separate 100 mL volumetric flasks.
-
To each flask, add 1 mL of hydroxylamine hydrochloride solution and 10 mL of the this compound solution.[7]
-
Add 8 mL of sodium acetate solution to each flask and dilute to the mark with deionized water.[7]
-
Allow the solutions to stand for 10-15 minutes for full color development.[7]
-
Measure the absorbance of each standard at 510 nm using a spectrophotometer, with a reagent blank to zero the instrument.
-
Plot a graph of absorbance versus iron concentration to create a calibration curve.[1]
3. Sample Analysis:
-
Take a known volume of the sample and transfer it to a 100 mL volumetric flask.
-
Follow the same procedure as for the calibration standards (addition of hydroxylamine hydrochloride, this compound, and sodium acetate).
-
Measure the absorbance of the sample solution at 510 nm.
-
Determine the iron concentration in the sample from the calibration curve.
Ferrozine Method
1. Reagent Preparation:
-
Ferrozine/Buffer Reagent: Specific preparation details may vary, but it typically involves dissolving Ferrozine and a buffer salt (e.g., ammonium acetate) in water to maintain a pH between 4 and 9.
-
Reducing Agent (e.g., Thioglycolic Acid or Ascorbic Acid): A solution of a suitable reducing agent is prepared to convert Fe³⁺ to Fe²⁺.[9]
2. Procedure:
-
For total iron determination, samples may require digestion with an acid (e.g., thioglycolic acid) at an elevated temperature (e.g., 90°C) to dissolve iron oxides and reduce Fe³⁺.[9]
-
After cooling, the Ferrozine/buffer reagent is added, and the solution is allowed to stand for color development (typically at least 3 minutes).[9]
-
The absorbance is measured at 562 nm.[9]
-
A calibration curve is prepared using standard iron solutions.
Atomic Absorption Spectroscopy (AAS)
1. Standard Preparation:
-
Prepare a series of working standards by diluting a stock iron standard solution (e.g., 1000 mg/L) with acidified deionized water.[8]
2. Instrumental Parameters:
-
Set the atomic absorption spectrometer to the appropriate wavelength for iron (248.3 nm).[8][10]
-
Use an air-acetylene flame.[8]
-
Optimize other instrument parameters according to the manufacturer's instructions.
3. Measurement:
-
Aspirate the blank, standards, and samples directly into the flame.
-
Record the absorbance readings.
-
Construct a calibration curve of absorbance versus concentration and determine the concentration of the samples.
Visualizing the Methodologies
To further clarify the experimental workflows and the underlying chemical principles, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. bpasjournals.com [bpasjournals.com]
- 4. NEMI Method Summary - 3500-Fe B [nemi.gov]
- 5. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 6. scispace.com [scispace.com]
- 7. chemlab.truman.edu [chemlab.truman.edu]
- 8. nemi.gov [nemi.gov]
- 9. matarvattensektionen.se [matarvattensektionen.se]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Interference of ferric ions with ferrous iron quantification using the ferrozine assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. kamiyabiomedical.com [kamiyabiomedical.com]
- 14. NEMI Method Summary - D1068A [nemi.gov]
A Comparative Guide to Iron Determination: The Ortho-Phenanthroline Method Versus Modern Alternatives
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of iron is a critical aspect of various analytical procedures. The ortho-phenanthroline colorimetric method has long been a staple for this purpose. However, with the advent of modern analytical techniques, it is imperative to evaluate its performance in comparison to other available methods. This guide provides an objective comparison of the this compound method with other alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your specific needs.
The this compound Method: A Detailed Look
The this compound method relies on the reaction of ferrous iron (Fe²⁺) with 1,10-phenanthroline to form a stable, orange-red complex. The intensity of the color, which is directly proportional to the iron concentration, is measured spectrophotometrically at approximately 510 nm. Since iron in samples often exists in the ferric state (Fe³⁺), a reducing agent, typically hydroxylamine hydrochloride, is required to convert Fe³⁺ to Fe²⁺ prior to complexation.
Performance Characteristics
A multi-laboratory study on a synthetic sample containing 300 µg/L of iron analyzed by the phenanthroline method reported a relative standard deviation of 25.5% and a relative error of 13.3%.[1] The colored complex formed is notably stable, with no fading observed for as long as six months, and the method is most sensitive for concentrations around 0.5 ppm.
Comparison of Analytical Methods for Iron Determination
The choice of an analytical method for iron determination depends on various factors, including the required sensitivity, the sample matrix, throughput needs, and available instrumentation. Below is a comparison of the this compound method with other common techniques: the Ferrozine colorimetric method, Atomic Absorption Spectroscopy (AAS), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
| Parameter | This compound Method | Ferrozine Method | Atomic Absorption Spectroscopy (AAS) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Principle | Colorimetric | Colorimetric | Atomic Absorption | Mass Spectrometry |
| Accuracy | Good (Relative Error ~13.3%)[1] | Good to Excellent | Good to Excellent (0.5-5% attainable) | Excellent |
| Precision | Moderate (RSD ~25.5%)[1] | Good | Good (RSD 0.3-1% for flame) | Excellent (RSD <5%) |
| Detection Limit | ~0.1 ppm | ~10 ppb | ~10 ppb (flame), ~0.1 ppb (graphite furnace) | ~0.1 ppt |
| Interferences | Certain metal ions (e.g., Cu²⁺, Ni²⁺, Zn²⁺), strong oxidizing agents, phosphates | Fewer than o-phenanthroline, but can be affected by high copper concentrations | Spectral and chemical interferences are possible but can be minimized | Isobaric and polyatomic interferences can occur but are manageable with modern instruments |
| Speed per Sample | Slower (requires color development time) | Slower (requires color development time) | Faster | Fastest for multi-element analysis |
| Cost per Sample | Low | Low | Moderate | High |
| Instrumentation Cost | Low (Spectrophotometer) | Low (Spectrophotometer) | Moderate (AAS instrument) | High (ICP-MS instrument) |
Experimental Protocols
This compound Method
This protocol outlines the fundamental steps for determining iron concentration using the this compound method.
1. Reagent Preparation:
-
Standard Iron Solution (100 ppm): Dissolve 0.7022 g of ferrous ammonium sulfate hexahydrate in deionized water containing 1 mL of concentrated sulfuric acid and dilute to 1000 mL.
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.
-
This compound Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water, warming gently if necessary.
-
Sodium Acetate Buffer (pH 4.5): Dissolve 60 g of sodium acetate in 500 mL of deionized water, add 100 mL of glacial acetic acid, and dilute to 1 L.
2. Calibration Curve:
-
Prepare a series of standard iron solutions (e.g., 0.5, 1, 2, 5, 10 ppm) by diluting the 100 ppm standard iron solution.
-
To 10 mL of each standard, add 1 mL of hydroxylamine hydrochloride solution and 5 mL of this compound solution.
-
Add sodium acetate buffer to adjust the pH to around 4.5 and dilute to a final volume of 100 mL.
-
Allow the color to develop for at least 10-15 minutes.
-
Measure the absorbance of each standard at 510 nm using a spectrophotometer, with a reagent blank as the reference.
-
Plot a calibration curve of absorbance versus iron concentration.
3. Sample Analysis:
-
Take an appropriate volume of the sample solution.
-
Follow the same procedure as for the calibration standards (addition of hydroxylamine hydrochloride, this compound, and sodium acetate buffer, followed by dilution).
-
Measure the absorbance of the sample at 510 nm.
-
Determine the iron concentration in the sample from the calibration curve.
Ferrozine Method
The Ferrozine method is another colorimetric technique that is often considered an alternative to the this compound method. It involves the formation of a magenta-colored complex between ferrous iron and Ferrozine, which is measured at 562 nm. One study comparing the two methods found that the Ferrozine method was preferable for estimating the iron redox ratio in glass due to less susceptibility to aerial oxidation.
Atomic Absorption Spectroscopy (AAS)
AAS is a highly sensitive technique for the determination of metals.
1. Sample Preparation:
-
Samples are typically acidified with nitric acid to a pH of less than 2.
-
For total recoverable iron, a digestion step with acid (e.g., hydrochloric and nitric acid) is required to bring all iron into solution.[2]
2. Instrumental Analysis:
-
An iron hollow cathode lamp is used as the light source.
-
The sample is aspirated into a flame (flame AAS) or vaporized in a graphite tube (graphite furnace AAS).
-
The absorbance of the characteristic wavelength of iron (248.3 nm) by the atomized sample is measured.
-
Quantification is achieved by comparing the sample absorbance to a calibration curve prepared from iron standards.
A validation study of flame AAS for the determination of iron in a multivitamin-mineral capsule showed an accuracy of 100.12% and a precision (coefficient of variation) of 0.99% for repeatability.[3]
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is a powerful technique for elemental analysis, offering very low detection limits and the ability to perform multi-element analysis simultaneously.
1. Sample Preparation:
-
Similar to AAS, samples are typically acidified.
-
For complex matrices, microwave digestion is often employed to ensure complete dissolution of the sample.
2. Instrumental Analysis:
-
The sample is introduced into an argon plasma, which ionizes the atoms.
-
The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.
-
The detector counts the number of ions for each isotope of interest.
-
Quantification is performed using a calibration curve or by isotope dilution.
Validation of an ICP-MS method for elemental impurities in a pharmaceutical ingredient demonstrated high accuracy and precision, meeting the requirements of USP <233>.
Visualizing the Workflow and Comparison
To better understand the procedural flow and the comparative aspects of these methods, the following diagrams are provided.
References
Comparing ortho-phenanthroline with other chromogenic reagents for copper
For researchers, scientists, and drug development professionals, the accurate quantification of copper is essential across a multitude of applications, from monitoring environmental samples to analyzing biological materials and ensuring the quality of pharmaceutical products. Spectrophotometry provides a rapid, cost-effective, and widely accessible method for this purpose. The choice of chromogenic reagent is critical to the success of the analysis, influencing sensitivity, selectivity, and the overall robustness of the assay. This guide presents an objective comparison of ortho-phenanthroline with other common chromogenic reagents for copper determination, supported by experimental data and detailed protocols.
Comparison of Analytical Performance
The selection of an appropriate chromogenic reagent for copper quantification depends on several factors, including the expected copper concentration, the sample matrix, the presence of interfering ions, and the desired sensitivity. The following table summarizes the key analytical parameters of this compound and its alternatives.
| Reagent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Detection Limit | Optimal pH Range | Linear Range (mg/L) | Key Interferences |
| o-Phenanthroline | 435 | 7,000 | ~0.1 mg/L | 2.3 - 9.0 | 0.1 - 8.0 | Fe²⁺, Ni²⁺, Co²⁺, Zn²⁺ |
| Bathocuproine | 484 | 14,200 | 20 µg/L[1] | 4.0 - 5.0[1] | Up to 5.0[1] | High concentrations of Al³⁺, Cd²⁺, Cr³⁺, Fe²⁺/³⁺, Mg²⁺[1] |
| Neocuproine | 457 | 7,950[2] | 0.6 µg (in 5-cm cell)[2] | 3.0 - 9.0[2] | 0.01 - 5.0 | Cr, Sn[2] |
| Cuprizone | 595 - 600 | 16,000 | 0.21 mg/L[3] | 7.0 - 9.0[3] | 1.0 - 12.0[3] | Ni²⁺ |
| Zincon | 600 | 19,000[4] | 0.05 mg/L (for Zn)[4] | 8.5 - 9.5[4] | 0.1 - 2.4 | Zn²⁺, Co²⁺, Ni²⁺ |
| Dithiocarbamate | 436 | 13,000[5] | 4.38 x 10⁻⁷ M[5] | ~8.0 | 0 - 6.0[5] | Bi³⁺, Co²⁺, Fe³⁺, Ni²⁺ |
Experimental Protocols
Detailed methodologies for the spectrophotometric determination of copper using this compound and its alternatives are provided below.
This compound Method
This method relies on the formation of a colored complex between Cu(I) ions and 1,10-phenanthroline.
Reagents:
-
Standard copper solution (1000 mg/L)
-
Hydroxylamine hydrochloride solution (10% w/v)
-
o-Phenanthroline solution (0.1% w/v in ethanol)
-
Sodium acetate buffer (pH 4.5)
Procedure:
-
To a 25 mL volumetric flask, add an aliquot of the sample containing copper.
-
Add 1 mL of hydroxylamine hydrochloride solution to reduce Cu(II) to Cu(I) and mix well.
-
Add 5 mL of o-phenanthroline solution and mix.
-
Add 5 mL of sodium acetate buffer to adjust the pH.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Allow the color to develop for 15 minutes.
-
Measure the absorbance at 435 nm against a reagent blank.
-
Prepare a calibration curve using standard copper solutions following the same procedure.
Bathocuproine Method
This method utilizes the highly specific reaction between cuprous ion (Cu⁺) and bathocuproine to form a water-soluble orange-colored chelate.
Reagents:
-
Standard copper solution (1000 mg/L)
-
Hydroxylamine hydrochloride solution (10% w/v)
-
Bathocuproine disulfonate solution (0.1% w/v)
-
Sodium citrate solution (30% w/v)
-
Acetate buffer solution (pH 4.3)
Procedure:
-
Pipette a suitable aliquot of the sample into a 50 mL volumetric flask.
-
Add 1 mL of hydroxylamine hydrochloride solution and swirl.
-
Add 5 mL of sodium citrate solution and 5 mL of acetate buffer solution.
-
Add 2 mL of bathocuproine disulfonate solution and dilute to the mark with deionized water.
-
Mix thoroughly and allow the color to develop for 10 minutes.
-
Measure the absorbance at 484 nm against a reagent blank.
-
Construct a calibration curve using a series of copper standards treated in the same manner.
Neocuproine Method
Cuprous ion (Cu⁺) reacts with neocuproine (2,9-dimethyl-1,10-phenanthroline) to form a yellow complex that can be extracted into an organic solvent.
Reagents:
-
Standard copper solution (1000 mg/L)
-
Hydroxylamine hydrochloride solution (10% w/v)
-
Sodium citrate solution (30% w/v)
-
Ammonium hydroxide solution (5 M)
-
Neocuproine solution (0.1% w/v in methanol)
-
Chloroform
Procedure:
-
To a separatory funnel, add a known volume of the sample.
-
Add 1 mL of hydroxylamine hydrochloride solution and 5 mL of sodium citrate solution.
-
Adjust the pH to between 4 and 6 with ammonium hydroxide.
-
Add 10 mL of neocuproine solution and mix.
-
Add 10 mL of chloroform and shake vigorously for 30 seconds.
-
Allow the layers to separate and collect the chloroform layer.
-
Measure the absorbance of the chloroform extract at 457 nm.
-
Prepare a calibration curve by extracting standards in the same way.
Cuprizone Method
Cuprizone forms a blue-colored complex with copper(II) ions in a slightly alkaline medium.
Reagents:
-
Standard copper solution (1000 mg/L)
-
Cuprizone solution (0.5% w/v in 50% ethanol)
-
Ammonium citrate buffer (pH 9.0)
Procedure:
-
To a 25 mL volumetric flask, add an aliquot of the sample.
-
Add 5 mL of ammonium citrate buffer.
-
Add 2 mL of cuprizone solution and mix well.
-
Dilute to the mark with deionized water.
-
Allow the solution to stand for at least 16 minutes for full color development[6].
-
Measure the absorbance at 600 nm against a reagent blank.
-
Prepare a calibration curve with copper standards following the same steps.
Logical Workflow for Reagent Selection
The choice of a suitable chromogenic reagent is a critical step in the analytical workflow. The following diagram illustrates a decision-making process for selecting the optimal reagent based on key experimental parameters.
References
- 1. Spectrophotometric Determination of Trace Concentrations of Copper in Waters Using the Chromogenic Reagent 4-Amino-3-Me… [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Spectrophotometric Methods for the Determination of Copper in Sugar Cane Spirit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Low-Cost Colorimetric Assay for the Analytical Determination of Copper Ions with Consumer Electronic Imaging Devices in Natural Water Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Alternatives for Ortho-Phenanthroline in Metal Ion Analysis
For decades, ortho-phenanthroline has been a cornerstone reagent for the colorimetric determination of metal ions, particularly iron. However, the evolving demands of scientific research necessitate a broader toolkit of analytical reagents. This guide provides a comprehensive comparison of viable alternatives to this compound for the specific analysis of iron, copper, nickel, and zinc ions. We offer a detailed examination of their performance, supported by experimental data and protocols, to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific applications.
Comparative Analysis of Reagents for Iron (Fe) Determination
This compound is widely used for the spectrophotometric quantification of ferrous iron (Fe²⁺). The analysis of total iron requires a preliminary reduction step to convert all ferric iron (Fe³⁺) to its ferrous state. Several alternatives offer improved sensitivity and different selectivity profiles.
Data Presentation: Performance Characteristics for Iron (II) Complexing Agents
| Reagent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Optimal pH Range | Key Advantages | Potential Interferences |
| o-Phenanthroline | 508 - 510[1][2] | 11,100[1] | 2 - 9[1] | Stable complex, wide pH range. | Strong oxidizing agents, certain metal ions (e.g., Cu²⁺, Ni²⁺, Zn²⁺) at high concentrations. |
| Ferrozine | 562[2][3] | ~27,900 - 30,000[4][5][6][7] | 4 - 9[6] | High sensitivity, water-soluble complex. | Copper, Cobalt[8]; Ferric ions can interfere in the dark[9]. |
| Bathophenanthroline | 533[10] | ~22,400[10] | 4.0 - 4.5[11][12] | High sensitivity, specific for Fe(II).[10][13] | Copper (I) can interfere.[11] |
| TPTZ (2,4,6-Tripyridyl-s-triazine) | 590 - 595[4][14] | ~22,600[6] | 3 - 8[15] | High sensitivity, rapid color development. | High levels of colored dissolved organic carbon.[16] |
Experimental Protocols for Iron Analysis
1. General Protocol for Total Iron Determination using Ferrozine
This protocol outlines the steps for determining the total iron concentration in a sample.
-
Reagents:
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.[1]
-
Ferrozine Solution (e.g., 5 mM): Prepare by dissolving the appropriate amount of ferrozine in deionized water.
-
Ammonium Acetate Buffer (pH ~5.5): Prepare a buffer solution to maintain the optimal pH for complex formation.[17]
-
Iron Standard Solution (e.g., 1000 ppm): Prepare from a certified standard.
-
-
Procedure:
-
Sample Preparation: Pipette a known volume of the sample into a volumetric flask.
-
Reduction of Fe(III): Add 1 mL of the hydroxylamine hydrochloride solution to the sample and mix. Allow sufficient time for the complete reduction of any ferric ions to ferrous ions.[1]
-
pH Adjustment: Add the ammonium acetate buffer to adjust the pH to the optimal range for ferrozine (pH 4-9).[6]
-
Color Development: Add a specific volume of the ferrozine solution and mix thoroughly. A magenta-colored complex will form in the presence of Fe(II).[6]
-
Incubation: Allow the solution to stand for a few minutes to ensure complete color development.[17]
-
Spectrophotometric Measurement: Measure the absorbance of the solution at 562 nm using a spectrophotometer.[2]
-
Quantification: Determine the iron concentration from a calibration curve prepared using standard iron solutions.
-
Experimental Workflow for Total Iron Analysis
Caption: General workflow for spectrophotometric total iron analysis.
Alternatives for Other Specific Metal Ions
While this compound and its alternatives are predominantly used for iron, other reagents are more suitable for the analysis of copper, nickel, and zinc.
Data Presentation: Performance Characteristics for Cu, Ni, and Zn Analysis
| Target Ion | Reagent | λmax (nm) | Optimal pH | Key Advantages | Potential Interferences |
| Copper (Cu) | Neocuproine | 450 - 458[11] | Weakly acidic/neutral[11] | Highly specific for Cu(I).[18] | - |
| Bathocuproine | 484[19] | 5 - 6[19] | High sensitivity for Cu(I). | EDTA, Cyanide.[20] | |
| Nickel (Ni) | Dimethylglyoxime (DMG) | 445[21] | 5 - 9[2] | Highly selective for Ni(II).[22] | Palladium, Bismuth, high concentrations of Cobalt. |
| Zinc (Zn) | Zincon | 620 | ~9.0[23] | Good sensitivity. | Cd, Al, Mn, Fe, Cr, Ni, Cu, Co.[1] |
| PAN (1-(2-pyridylazo)-2-naphthol) | Varies | Varies | High sensitivity. | Many metal ions can interfere. |
Experimental Protocols for Other Metal Ions
1. Protocol for Copper (I) Determination using Neocuproine
-
Reagents:
-
Neocuproine Solution: Prepare a dilute solution (e.g., 3.0 x 10⁻³ M) in a suitable solvent.[11]
-
Buffer Solution (e.g., Ammonium Acetate): To maintain a weakly acidic to neutral pH.[11]
-
Reducing Agent (for total copper): Such as hydroxylamine hydrochloride if total copper is to be determined by reducing Cu(II) to Cu(I).
-
Copper Standard Solution.
-
-
Procedure:
-
To a known volume of the sample, add the buffer solution.
-
If determining total copper, add the reducing agent and allow for complete reduction.
-
Add the neocuproine solution and mix.
-
Allow time for the color to develop.
-
Measure the absorbance at approximately 450 nm.[11]
-
Quantify the copper concentration using a calibration curve.
-
2. Protocol for Nickel (II) Determination using Dimethylglyoxime (DMG)
-
Reagents:
-
Procedure:
-
To the sample, add the citric or tartaric acid solution.
-
Adjust the pH to be slightly alkaline using the ammonia solution.
-
Add the alcoholic DMG solution. A red precipitate of the nickel-DMG complex will form.[10]
-
The complex can be extracted into an organic solvent (e.g., chloroform) for spectrophotometric analysis or determined gravimetrically.
-
For spectrophotometry, measure the absorbance of the organic phase at around 445 nm.[21]
-
Determine the nickel concentration from a calibration curve.
-
3. Protocol for Zinc (II) Determination using Zincon
-
Reagents:
-
Procedure:
-
Buffer the sample to pH 9.0.[23]
-
Add cyanide solution to mask interfering heavy metals.[1]
-
Add cyclohexanone to selectively free the zinc from its cyanide complex.[1]
-
Add the zincon solution. A blue complex will form with zinc.[1]
-
Measure the absorbance at approximately 620 nm.
-
Quantify the zinc concentration using a calibration curve.
-
Signaling Pathways and Logical Relationships
Chemical Reaction Principle: Fe(II) Chelation
The fundamental principle behind these colorimetric methods is the formation of a stable, colored coordination complex between the metal ion and the chelating agent.
Caption: General equilibrium for the formation of a colored Fe(II) complex.
Reagent Selection Guide
Choosing the appropriate reagent depends on several factors, including the target metal ion, required sensitivity, and the sample matrix.
Caption: Decision tree for selecting an appropriate colorimetric reagent.
This guide provides a foundational understanding of the available alternatives to this compound for specific metal ion analysis. Researchers are encouraged to consult the primary literature for further details and to validate these methods for their specific sample matrices and analytical requirements.
References
- 1. NEMI Method Summary - 3500-Zn B [nemi.gov]
- 2. chemlab.truman.edu [chemlab.truman.edu]
- 3. scribd.com [scribd.com]
- 4. images.hach.com [images.hach.com]
- 5. 2.3.1. Ferrozine Method [bio-protocol.org]
- 6. Determination of iron with bathophenanthroline following an improved procedure for reduction of iron(III) ions - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. galgo.co.uk [galgo.co.uk]
- 8. A systematic evaluation of bathophenanthroline, ferrozine and ferene in an ICSH-based method for the measurement of serum iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of ni dmg | DOCX [slideshare.net]
- 10. Detection of Nickel Cations in Coins | Chemical Education Xchange [chemedx.org]
- 11. Spectrophotometric determination of trace amounts of copper(I) and reducing agents with neocuproine in the presence of copper(II) - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. NEMI Method Summary - D1068D [nemi.gov]
- 13. benchchem.com [benchchem.com]
- 14. TPTZ, a color former for quantitative determination of iron_Chemicalbook [chemicalbook.com]
- 15. lovibond.com [lovibond.com]
- 16. researchgate.net [researchgate.net]
- 17. faculty.nres.illinois.edu [faculty.nres.illinois.edu]
- 18. Comparison of Spectrophotometric Methods for the Determination of Copper in Sugar Cane Spirit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. amt.copernicus.org [amt.copernicus.org]
- 20. chemetrics.b-cdn.net [chemetrics.b-cdn.net]
- 21. scielo.br [scielo.br]
- 22. saimm.co.za [saimm.co.za]
- 23. A spectrophotometric method for the determination of zinc, copper, and cobalt ions in metalloproteins using Zincon - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Cross-Validation of Ortho-Phenanthroline and Atomic Absorption Spectroscopy for Iron Determination
For researchers, scientists, and professionals in drug development, the accurate quantification of metal ions is a critical aspect of quality control, impurity profiling, and stability testing.[1][2][3] Iron is one of the most common elements analyzed, and two prevalent analytical techniques for its determination are the ortho-phenanthroline colorimetric method and Atomic Absorption Spectroscopy (AAS).[4][5][6]
This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in selecting the most appropriate technique for specific analytical needs. Studies have shown that the results obtained from the spectrophotometric this compound method are in good agreement with those from the more modern and sensitive AAS method, validating its use in many applications.[5][7]
Principles of a Method
This compound Method: This is a spectrophotometric or colorimetric method based on the reaction between ferrous iron (Fe²⁺) and 1,10-phenanthroline (this compound).[8][9] These reagents form a stable, orange-red tris-o-phenanthroline ferrous complex.[7][8][10] Since the reagent is specific for the ferrous form, any ferric iron (Fe³⁺) in the sample must first be reduced to Fe²⁺, typically using a reducing agent like hydroxylamine hydrochloride.[8][11] The intensity of the colored complex, which is directly proportional to the iron concentration, is measured using a spectrophotometer at its maximum absorbance wavelength (λmax), typically around 510 nm.[4][6][7][12] The concentration is then determined by comparing the sample's absorbance to a calibration curve prepared from standards of known iron concentrations, following the Beer-Lambert law.[8][13]
Atomic Absorption Spectroscopy (AAS): AAS is an instrumental technique for determining the concentration of specific metal elements in a sample.[14] The method relies on the principle that atoms in a ground state will absorb light of a specific, characteristic wavelength.[15] A liquid sample is aspirated into a high-temperature flame or a graphite furnace, where it is vaporized and atomized.[1] A hollow-cathode lamp, containing iron, emits a light beam at the precise wavelength that iron atoms absorb (e.g., 248.3 nm).[7][16][17] This beam passes through the atomized sample, and a detector measures the amount of light absorbed. The absorbance is directly proportional to the concentration of the iron atoms in the sample.[15]
Performance Characteristics: A Comparative Summary
The choice between the this compound method and AAS often depends on factors like required sensitivity, sample matrix, available equipment, and cost. Below is a summary of their key performance characteristics.
| Parameter | This compound Method | Atomic Absorption Spectroscopy (AAS) |
| Principle | Colorimetry/Spectrophotometry: Formation of a colored Fe²⁺-phenanthroline complex.[7][8] | Atomic Absorption: Absorption of specific wavelength light by ground-state atoms in a flame or furnace.[14][15] |
| Linearity Range | Typically 0.1 to 5.0 mg/L (ppm).[6][7][11] Some methods extend up to 30 mg/L.[13][18] | Flame AAS (FAAS): Typically 0.1 to 10 mg/L (ppm).[17][19] Graphite Furnace AAS (GFAAS) offers a much lower range (e.g., 2-120 µg/L or ppb).[20][21] |
| Limit of Detection (LOD) | Approximately 0.01 mg/L.[13][18] | FAAS: ~0.01 mg/L. GFAAS: Can be as low as 2 µg/L (ppb).[20][21] |
| Limit of Quantification (LOQ) | Approximately 0.03 mg/L.[13][18] | GFAAS: Can be as low as 6 µg/L (ppb).[20][21] |
| Sensitivity | Moderate.[18] | High, especially with Graphite Furnace (GFAAS), which can detect ppb or even ppt levels.[15] |
| Selectivity/Interferences | Can be affected by strong oxidizing agents, cyanide, and other metal ions (e.g., Cu²⁺, Co²⁺, Ni²⁺) that can form complexes.[12] pH control is crucial.[12] | Highly selective due to the specific wavelength of the hollow-cathode lamp.[15] Chemical and matrix interferences are possible but often corrected with background correction or releasing agents.[22] |
| Cost & Complexity | Inexpensive and uses standard laboratory equipment (spectrophotometer). The procedure is more labor-intensive.[7] | Requires a dedicated, expensive AAS instrument and skilled personnel for operation and maintenance.[7][14] |
| Sample Throughput | Lower. Requires multiple manual steps and a waiting period for color development.[7][12] | Higher, especially with an autosampler. Analysis per sample is very fast once the instrument is calibrated.[14] |
Experimental Workflows
The following diagrams illustrate the logical flow of each analytical method, from sample preparation to final measurement.
Caption: Comparative workflow for iron analysis.
The core of the this compound method is the chemical reaction that produces the colored complex measured by the spectrophotometer.
Caption: Reaction pathway for the o-phenanthroline method.
Detailed Experimental Protocols
The following are generalized protocols. Researchers should consult specific validated methods for their particular sample matrix.
Protocol 1: this compound Spectrophotometric Method
This protocol is adapted from standard methods for iron determination.[7][8][11]
1. Reagent Preparation:
-
Standard Iron Stock Solution (100 mg/L): Accurately weigh 0.7022 g of ferrous ammonium sulfate hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O] and dissolve it in deionized water containing 1 mL of concentrated sulfuric acid. Quantitatively transfer to a 1000 mL volumetric flask and dilute to the mark with deionized water.[11]
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. Prepare this solution fresh.[11]
-
This compound Solution (0.25% w/v): Dissolve 0.25 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water, gently warming to aid dissolution.[11][12]
-
Sodium Acetate Buffer Solution: Prepare a buffer to maintain the pH between 3.5 and 5.0.[11]
2. Sample Preparation:
-
Accurately weigh a solid sample or pipette a known volume of a liquid sample.
-
If necessary, ash the sample in a muffle furnace (e.g., at 550°C).[7]
-
Dissolve the ash or the original sample in a minimal amount of concentrated HCl and dilute with deionized water. Filter if necessary and collect the filtrate in a volumetric flask.[7]
3. Calibration Curve:
-
Prepare a series of calibration standards (e.g., 0.5, 1.0, 2.0, 4.0, 5.0 mg/L) by diluting the iron stock solution in 100 mL volumetric flasks.[11]
-
To each standard flask and a blank flask (containing only deionized water), add 1 mL of hydroxylamine hydrochloride solution and 5 mL of o-phenanthroline solution.[7][8]
-
Add buffer solution to adjust the pH, then dilute to the 100 mL mark with deionized water.[11]
-
Allow the solutions to stand for at least 15-30 minutes for full color development.[7][12]
4. Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (~510 nm).[7]
-
Use the reagent blank to zero the instrument.
-
Measure the absorbance of each standard and the prepared sample solution.
-
Plot a calibration curve of absorbance vs. concentration and determine the sample's iron concentration using the curve's linear regression equation.[11]
Protocol 2: Atomic Absorption Spectroscopy (AAS) Method
This protocol is a general guide for flame AAS.[16][17][19]
1. Reagent Preparation:
-
Standard Iron Stock Solution (1000 mg/L): Use a commercially certified 1000 ppm iron standard or prepare by dissolving 1.000 g of iron wire in 20 mL of 1:1 HCl, then diluting to 1000 mL with deionized water.[16]
-
Acids: Use high-purity nitric acid (HNO₃) and hydrochloric acid (HCl) for sample digestion.
2. Sample Preparation:
-
Accurately weigh the sample into a digestion vessel.
-
Add a mixture of concentrated acids (e.g., HNO₃ and HCl).
-
Digest the sample on a hot plate or using a microwave digestion system until the solution is clear.
-
Cool the solution and quantitatively transfer it to a volumetric flask, diluting to the mark with deionized water. Further dilution may be necessary to bring the concentration within the instrument's linear range.[22][23]
3. Instrument Setup and Calibration:
-
Install the iron hollow-cathode lamp and allow it to warm up.[16]
-
Set the instrument wavelength to 248.3 nm and the slit width to 0.2 nm.[16][17]
-
Optimize the burner position and the air-acetylene flame.[16][17]
-
Prepare a series of calibration standards (e.g., 2, 4, 6, 8 mg/L) by diluting the stock solution.[17]
-
Aspirate the blank (deionized water or dilute acid) to zero the instrument.
-
Aspirate the standards sequentially to generate a calibration curve.
4. Measurement:
-
Aspirate the prepared sample solutions into the flame.
-
The instrument software will measure the absorbance and calculate the concentration based on the calibration curve.
-
Aspirate the blank between samples to ensure the baseline returns to zero.[16]
Conclusion
Both the this compound and AAS methods are reliable for the determination of iron. The choice of method should be guided by the specific requirements of the analysis.
-
The This compound method is a classic, cost-effective, and accessible technique that provides results comparable to AAS for many applications.[5][7] It is well-suited for laboratories without access to specialized atomic spectroscopy equipment or for analyses where high-throughput and sub-ppm sensitivity are not primary concerns.
-
Atomic Absorption Spectroscopy is the superior choice when high sensitivity, high selectivity, and rapid analysis of a large number of samples are required.[3][14] Its ability to measure trace and ultra-trace concentrations makes it indispensable for impurity analysis in high-purity materials and for meeting stringent regulatory limits in the pharmaceutical industry.[1][24]
Ultimately, cross-validation between the two methods can provide a high degree of confidence in analytical results. The strong correlation observed in various studies confirms that both techniques, when properly executed, are robust and accurate for iron quantification.[4][6]
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Atomic absorption spectrometry in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Determination of Iron in Iron Tablets by Spectrophotometry and Atomic Absorption Spectroscopy | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. ijpba.info [ijpba.info]
- 7. scialert.net [scialert.net]
- 8. bpasjournals.com [bpasjournals.com]
- 9. tau.ac.il [tau.ac.il]
- 10. scribd.com [scribd.com]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Validation of the Atomic Absorption Spectroscopy (AAS) for Heavy Metal Analysis and Geochemical Exploration of Sediment Samples from the Sebangan River [article.sapub.org]
- 15. jocpr.com [jocpr.com]
- 16. scribd.com [scribd.com]
- 17. Iron- Determination by AAS | OIV [oiv.int]
- 18. researchgate.net [researchgate.net]
- 19. ccdl.claremont.edu [ccdl.claremont.edu]
- 20. [PDF] Hepatic iron quantification by atomic absorption spectrophotometry: Full validation of an analytical method using a fast sample preparation | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. media.neliti.com [media.neliti.com]
- 23. asianpubs.org [asianpubs.org]
- 24. ajpaonline.com [ajpaonline.com]
Inter-laboratory Comparison of the Ortho-Phenanthroline Iron Assay: A Guide for Researchers
This guide provides a comprehensive comparison of the ortho-phenanthroline iron assay with alternative methods, supported by inter-laboratory and comparative study data. It is designed for researchers, scientists, and drug development professionals who require accurate and reliable iron quantification.
Performance Comparison of Iron Assay Methods
The this compound method is a widely used colorimetric technique for the determination of iron concentration. Its performance has been evaluated in several studies, including inter-laboratory comparisons and direct assessments against other common analytical methods.
| Performance Metric | This compound | Ferrozine | Atomic Absorption Spectroscopy (AAS) & ICP-MS |
| Relative Standard Deviation | 25.5%[1] | Not explicitly found in searches | Not explicitly found in searches |
| Relative Error | 13.3%[1] | Not explicitly found in searches | Not explicitly found in searches |
| Error Limit of Measurement | 0.023[2] | 0.012[2] | Not applicable |
| Agreement with Other Methods | Satisfactory agreement (<5.0% difference) with AAS and ICP-MS[1] | Higher estimated iron redox ratio compared to o-phenanthroline[2] | Considered a reference method |
Note: The relative standard deviation and relative error for the this compound method were determined from an inter-laboratory study involving 44 laboratories analyzing a synthetic sample containing 300 µg/L Fe.[1]
Experimental Protocol: this compound Iron Assay
This protocol outlines the standardized procedure for determining iron concentration using the this compound method.
1. Principle: Iron is reduced to the ferrous state (Fe²⁺) by a reducing agent, such as hydroxylamine. This ferrous iron then reacts with this compound to form a stable orange-red complex. The intensity of the color, which is proportional to the iron concentration, is measured spectrophotometrically at approximately 510 nm.
2. Reagents:
-
Standard Iron Solution: Prepare a stock solution and a series of working standards of known iron concentrations.
-
Hydroxylamine Hydrochloride Solution: To reduce Fe³⁺ to Fe²⁺.
-
This compound Solution: The colorimetric reagent.
-
Sodium Acetate Buffer Solution: To adjust the pH to the optimal range for color development (pH 3-4).
3. Procedure:
-
Sample Preparation: If necessary, digest the sample to solubilize the iron.
-
Reduction of Iron: Add hydroxylamine hydrochloride solution to the sample to reduce any ferric iron to the ferrous state.
-
pH Adjustment: Add sodium acetate buffer to bring the pH into the optimal range.
-
Color Development: Add the this compound solution and allow the color to develop.
-
Spectrophotometric Measurement: Measure the absorbance of the solution at 510 nm using a spectrophotometer.
-
Quantification: Determine the iron concentration in the sample by comparing its absorbance to a calibration curve prepared from the standard iron solutions.
Experimental Workflow
Caption: Experimental workflow for the this compound iron assay.
References
Advantages of 1,10-phenanthroline over other indicators in redox titrations
In the realm of redox titrations, the choice of indicator is paramount to achieving accurate and reliable results. Among the array of available options, 1,10-phenanthroline, particularly in its iron(II) complex form known as ferroin, distinguishes itself as a superior choice for a variety of applications, including in critical drug development and research settings. Its distinct advantages over other indicators like diphenylamine or N-phenylanthranilic acid lie in its sharp, high-potential endpoint, rapid and reversible color change, and stability in acidic conditions.
This guide provides an objective comparison of 1,10-phenanthroline with other common redox indicators, supported by experimental data and detailed protocols.
Unveiling the Advantages: A Comparative Analysis
The efficacy of a redox indicator is determined by several key parameters, including its transition potential, the clarity of its color change, and its chemical stability. As the data in the following table illustrates, 1,10-phenanthroline (ferroin) exhibits exceptional properties in these areas.
| Indicator | Oxidized Form Color | Reduced Form Color | Transition Potential (V vs. NHE) | Key Advantages of 1,10-Phenanthroline (Ferroin) |
| 1,10-Phenanthroline (Ferroin) | Pale Blue | Red | +1.06 | High Transition Potential: Suitable for titrations with strong oxidizing agents.[1] Sharp & Reversible Color Change: The transition from a distinct red to a pale blue is sharp and occurs with just a minimal excess of titrant, enhancing endpoint accuracy.[2] The color change is also reversible. Intense Color: The high molar absorptivity of the ferroin complex provides a very clear and easily detectable endpoint. |
| Diphenylamine | Violet | Colorless | +0.76 | Lower transition potential, making it unsuitable for some strong oxidants. The endpoint can be less sharp. |
| N-Phenylanthranilic Acid | Purple-Red | Colorless | +1.08 | While having a high potential, the color change can be less distinct than that of ferroin. |
| Methylene Blue | Blue | Colorless | +0.53 | Significantly lower transition potential, limiting its application to titrations with weaker oxidizing agents. |
Experimental Protocols: Demonstrating Performance
The superior performance of 1,10-phenanthroline (ferroin) is evident in various standard redox titration procedures. Below are detailed methodologies for two common titrations, highlighting the use of ferroin and diphenylamine for comparison.
Experiment 1: Cerimetric Titration of Ferrous Iron
This experiment demonstrates the use of ferroin in a titration with a strong oxidizing agent, cerium(IV) sulfate.
Objective: To determine the concentration of a ferrous iron solution using a standardized ceric sulfate solution and ferroin indicator.
Materials:
-
Ferrous ammonium sulfate solution (unknown concentration)
-
Standardized 0.1 M Ceric sulfate solution
-
Ferroin indicator solution
-
1 M Sulfuric acid
-
Burette, pipette, conical flask, and other standard laboratory glassware
Procedure:
-
Pipette 25.0 mL of the ferrous ammonium sulfate solution into a 250 mL conical flask.
-
Add 20 mL of 1 M sulfuric acid to acidify the solution.
-
Add 2-3 drops of ferroin indicator to the flask. The solution will turn a distinct red color.[3]
-
Titrate the ferrous solution with the standardized 0.1 M ceric sulfate solution from the burette.
-
The endpoint is reached when the color of the solution sharply changes from red to a persistent pale blue.[4]
-
Record the volume of ceric sulfate solution used.
-
Repeat the titration at least two more times to ensure concordant results.
Experiment 2: Dichromate Titration of Ferrous Iron
This protocol details a common redox titration using potassium dichromate and allows for a comparison between ferroin and diphenylamine indicators.
Objective: To determine the concentration of a ferrous iron solution using a standardized potassium dichromate solution.
Materials:
-
Ferrous ammonium sulfate (Mohr's salt) solution (unknown concentration)
-
Standardized 0.1 N Potassium dichromate solution
-
Indicator: Ferroin solution OR Diphenylamine solution
-
Concentrated Sulfuric acid
-
85% Phosphoric acid
-
Burette, pipette, conical flask, and other standard laboratory glassware
Procedure using Ferroin Indicator:
-
Pipette 20.0 mL of the ferrous ammonium sulfate solution into a 250 mL conical flask.[5]
-
Carefully add 20 mL of 1:1 sulfuric acid solution.
-
Add 2-3 drops of ferroin indicator.
-
Titrate with the standardized potassium dichromate solution until the color changes sharply from red to a greenish-blue at the endpoint.
Procedure using Diphenylamine Indicator:
-
Pipette 10 mL of the Mohr's salt solution into a conical flask.[6][7]
-
Add approximately 10 mL of dilute H₂SO₄ and 2 mL of 1:1 orthophosphoric acid.[6][7] The phosphoric acid complexes with the ferric ions produced during the titration, which sharpens the endpoint.[6][7]
-
Add 2-3 drops of diphenylamine indicator.
-
Titrate with the potassium dichromate solution. The endpoint is marked by a color change from green to an intense blue-violet.[6][7]
Visualizing the Process
To further clarify the concepts discussed, the following diagrams illustrate the logical flow for selecting a redox indicator and a typical experimental workflow.
Caption: Flowchart for selecting an appropriate redox indicator.
Caption: A typical workflow for a redox titration experiment.
References
ortho-Phenanthroline in the spectrochemical series compared to other ligands
Guide for Researchers, Scientists, and Drug Development Professionals
In the field of coordination chemistry, the spectrochemical series provides an essential framework for understanding the electronic properties of transition metal complexes. This series ranks ligands based on their ability to split the d-orbitals of a central metal ion, an effect quantified by the ligand field splitting parameter (Δo or 10Dq). This guide offers an objective comparison of ortho-phenanthroline (phen) relative to other common ligands, supported by experimental data and detailed methodologies. This compound, a bidentate chelating ligand, is classified as a strong-field ligand, placing it high in the spectrochemical series.[1][2]
The generally accepted order of the spectrochemical series is as follows, with ligands arranged from weak-field (small Δo) to strong-field (large Δo): I⁻ < Br⁻ < S²⁻ < SCN⁻ < Cl⁻ < NO₃⁻ < F⁻ < OH⁻ < C₂O₄²⁻ < H₂O < NCS⁻ < NH₃ < en < bipy < phen < NO₂⁻ < PPh₃ < CN⁻ < CO[2][3]
This compound's position indicates that it induces a larger d-orbital splitting than ligands like water (H₂O), ammonia (NH₃), and even other bidentate ligands such as ethylenediamine (en) and 2,2'-bipyridine (bipy).[2] This strong-field nature is attributed to its electronic structure, which makes it not only a good sigma (σ) donor but also an excellent pi (π) acceptor.[4][5]
Quantitative Comparison of Ligand Field Strength
The ligand field splitting parameter, Δo, is determined experimentally by UV-Visible (UV-Vis) spectroscopy.[4][6] The energy of the lowest spin-allowed d-d electronic transition in an octahedral complex corresponds directly to Δo. The table below presents quantitative Δo values for a series of Cobalt(III) complexes, demonstrating the relative field strength of this compound.
| Complex | Ligand | λmax (nm) | Δo (10Dq) (cm⁻¹) | Reference |
| [Co(acac)₃] | acetylacetonate (acac) | ~592 | ~16,880 | [5] |
| [Co(NH₃)₆]³⁺ | ammonia (NH₃) | ~475 | ~21,050 | [5] |
| [Co(phen)₃]³⁺ | o-phenanthroline (phen) | ~466 | ~21,430 | [5] |
| [Co(CN)₆]³⁻ | cyanide (CN⁻) | ~311 | ~32,150 | [5] |
Note: Δo is calculated from the energy of the ¹A₁g → ¹T₁g transition. Data is derived from values presented for Co(III) complexes in acetonitrile solution.[5]
The data clearly shows that this compound creates a larger ligand field splitting than both the oxygen-donor ligand acac and the nitrogen-donor ligand ammonia. It is surpassed by the cyanide ion, which is one of the strongest known field ligands.
Theoretical Basis for Ligand Field Strength
The strength of a ligand is determined by the nature of its electronic interactions with the central metal ion's d-orbitals. These interactions are primarily a combination of σ-donation and π-interaction (either donation or acceptance).
-
σ-Donation: The ligand donates a lone pair of electrons into an empty metal d-orbital (specifically, the e_g set in an octahedral field), forming a sigma bond. All ligands are σ-donors.
-
π-Acceptance (Back-bonding): This is a crucial factor for strong-field ligands like this compound. The ligand possesses empty, low-energy π* (antibonding) orbitals. It can accept electron density from filled metal d-orbitals (the t₂g set) into these π* orbitals. This interaction, known as back-bonding, strengthens the metal-ligand bond, increases the electron density on the ligand, and, most importantly, lowers the energy of the metal's t₂g orbitals. This lowering of the t₂g orbitals leads to a significant increase in the energy gap (Δo) between the t₂g and e_g sets.[4][5]
This compound's rigid, aromatic structure provides an extensive π-system with accessible π* orbitals, making it an excellent π-acceptor and thus a strong-field ligand.[5]
Caption: Metal-Ligand orbital interactions for a π-acceptor ligand.
Experimental Protocols
The spectrochemical series is determined experimentally by measuring the absorption spectra of a series of transition metal complexes. A generalized protocol using UV-Vis spectroscopy is provided below.
Objective: To determine the relative ligand field splitting (Δo) for a series of octahedral complexes of the same metal ion (e.g., Co³⁺ or Cr³⁺) with different ligands.[6][7]
Materials:
-
A salt of the chosen transition metal (e.g., Co(NO₃)₂·6H₂O).[8]
-
A series of ligands to be tested (e.g., H₂O, NH₃, ethylenediamine, o-phenanthroline).
-
An oxidizing agent if required to achieve the desired metal oxidation state (e.g., H₂O₂ for Co²⁺ to Co³⁺).[8][9]
-
UV-Vis Spectrophotometer.
-
Quartz or glass cuvettes.
-
Volumetric flasks and pipettes.
-
Appropriate solvents (typically water or acetonitrile).
Methodology:
-
Synthesis of Complexes: Prepare a series of octahedral complexes. This is typically done by dissolving the metal salt in a suitable solvent and adding a stoichiometric amount (or an excess) of the desired ligand. For Co³⁺ complexes, an oxidizing agent like hydrogen peroxide is often added to a solution of a Co²⁺ salt and the ligand.[8][9]
-
Preparation of Solutions: Accurately prepare solutions of each complex with a known concentration. The concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.2 - 1.5 absorbance units) for the d-d transition of interest.[10]
-
Spectroscopic Measurement:
-
Calibrate the spectrophotometer using a blank cuvette containing only the solvent.
-
Record the absorption spectrum for each complex over the visible and near-UV range (e.g., 350-800 nm).
-
Identify the wavelength of maximum absorbance (λmax) for the lowest energy, spin-allowed d-d transition. For d⁶ Co³⁺, this is the ¹A₁g → ¹T₁g transition.[1][5]
-
-
Calculation of Δo:
-
Convert the λmax (in nm) to energy in wavenumbers (cm⁻¹), which is directly equal to Δo for this transition.
-
The conversion formula is: Δo (cm⁻¹) = 10,000,000 / λmax (nm)
-
-
Data Analysis:
-
Tabulate the calculated Δo values for each complex.
-
Arrange the ligands in order of increasing Δo value to generate an experimental spectrochemical series.
-
Caption: Experimental workflow for determining the spectrochemical series.
References
- 1. www1.lasalle.edu [www1.lasalle.edu]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 4. ionicviper.org [ionicviper.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. chem.tamu.edu [chem.tamu.edu]
- 7. eajse.tiu.edu.iq [eajse.tiu.edu.iq]
- 8. ionicviper.org [ionicviper.org]
- 9. chem.tamu.edu [chem.tamu.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
Safety Operating Guide
Proper Disposal of ortho-Phenanthroline: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of ortho-phenanthroline is critical for protecting laboratory personnel and the environment. This potent chelating agent, classified as toxic and hazardous to aquatic ecosystems, necessitates strict adherence to established disposal protocols. This guide provides essential, step-by-step procedures for the proper management of this compound waste, from initial handling to final disposal, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses with side shields or chemical goggles, nitrile rubber gloves, and a lab coat.[1][2][3] All handling of this compound and its waste should be conducted in a well-ventilated area or under a chemical fume hood.[4]
This compound Disposal Overview
The primary principle for this compound disposal is that it must be treated as hazardous waste.[1][2][5] Under no circumstances should it be disposed of down the drain or mixed with general municipal waste.[2] The following workflow outlines the critical steps for its proper disposal.
References
Safeguarding Your Research: A Guide to Handling Ortho-Phenanthroline
Essential protocols for the safe handling, storage, and disposal of ortho-phenanthroline are critical for ensuring laboratory safety and maintaining experimental integrity. This highly toxic compound, particularly if ingested, and its significant threat to aquatic ecosystems demand stringent adherence to safety measures.[1][2][3][4] This guide provides immediate, actionable steps for researchers, scientists, and drug development professionals to minimize exposure and mitigate risks.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is non-negotiable. The following table summarizes the required equipment for various laboratory operations.
| Operation | Required Personal Protective Equipment |
| Weighing and Solids Handling | - Nitrile or PVC gloves- Safety glasses with side shields or chemical goggles[5]- Lab coat- Dust mask or approved respirator if ventilation is inadequate or dust is generated[2] |
| Solution Preparation | - Nitrile or PVC gloves- Chemical splash goggles- Lab coat- Work in a fume hood or well-ventilated area |
| General Laboratory Use | - Nitrile or PVC gloves- Safety glasses[5]- Lab coat |
It is imperative to always wash hands thoroughly after handling the substance.[6][7]
Hazard and Exposure Data
Understanding the quantitative risk factors associated with this compound is crucial for safe handling.
| Parameter | Value | Reference |
| Oral Toxicity (LD50, Rat) | 132 mg/kg | [4] |
| GHS Hazard Statements | H301: Toxic if swallowedH410: Very toxic to aquatic life with long lasting effects | [1][2][3] |
| Occupational Exposure Limits | No specific limits established for this compound. Adherence to limits for "Particulates not otherwise regulated" is recommended. | [5] |
Operational Plan for this compound
A systematic approach to handling this compound from receipt to disposal is essential.
Step 1: Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Store Securely: Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[4][7] Keep containers tightly closed and protected from light.[8] The recommended storage temperature is between 15°C and 30°C.[5][8]
Step 2: Handling and Use
-
Work Area Preparation: All work with this compound powder should be conducted in a designated area, preferably within a chemical fume hood, to minimize dust generation and inhalation.[8]
-
Weighing: Use a balance inside a fume hood or a ventilated enclosure. Handle with care to avoid creating dust.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly.
-
Avoid Contact: Prevent all personal contact, including inhalation of dust and contact with skin and eyes.[5]
Step 3: Spill Management
-
Minor Spills:
-
Major Spills:
-
Evacuate the area immediately.
-
Alert emergency responders, providing the location and nature of the hazard.[5]
-
Step 4: Disposal
-
Waste Collection: All this compound waste, including contaminated PPE and labware, must be collected in a designated, labeled hazardous waste container.[2]
-
Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.[2][5] Do not dispose of down the drain, as it is very toxic to aquatic life.[2][3]
Handling and Disposal Workflow
The following diagram illustrates the logical progression of steps for safely managing this compound in a laboratory setting.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. aldon-chem.com [aldon-chem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. 1 10-Phenanthroline SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. szabo-scandic.com [szabo-scandic.com]
- 6. seco.us [seco.us]
- 7. fishersci.com [fishersci.com]
- 8. mmbio.byu.edu [mmbio.byu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
